molecular formula C26H24FN5O3 B15578437 AMG580

AMG580

Katalognummer: B15578437
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: NWONINZVPVTBGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a PDE10A antagonist;  structure in first source

Eigenschaften

Molekularformel

C26H24FN5O3

Molekulargewicht

473.5 g/mol

IUPAC-Name

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one

InChI

InChI=1S/C26H24FN5O3/c1-16(27)26(34)32-14-10-17(11-15-32)22-25(29-13-12-28-22)35-19-8-6-18(7-9-19)23(33)24-30-20-4-2-3-5-21(20)31-24/h2-9,12-13,16-17H,10-11,14-15H2,1H3,(H,30,31)

InChI-Schlüssel

NWONINZVPVTBGN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of AMG 580: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a novel, potent, and highly selective small-molecule inhibitor of phosphodiesterase 10A (PDE10A).[1] This enzyme plays a critical role in the regulation of cyclic nucleotide signaling in the brain, particularly within the medium spiny neurons of the striatum. Due to its specific expression and function, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1] AMG 580 was developed as a high-affinity radioligand for positron emission tomography (PET) to enable the in vivo quantification of PDE10A and to facilitate the clinical development of PDE10A-targeted therapeutics.[1][2] This guide provides a comprehensive overview of the mechanism of action of AMG 580, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of PDE10A

The primary mechanism of action of AMG 580 is the competitive inhibition of the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms.[3] By binding to the active site of PDE10A, AMG 580 prevents this hydrolysis, leading to an accumulation of intracellular cAMP and cGMP. This elevation of second messengers subsequently modulates the activity of downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).

The functional consequences of PDE10A inhibition are most pronounced in the striatum, where PDE10A is highly expressed. In this brain region, the modulation of cAMP and cGMP levels influences the activity of both the direct and indirect efferent pathways, which are crucial for motor control and cognitive function.

Signaling Pathway of AMG 580 Action

The signaling cascade initiated by AMG 580's inhibition of PDE10A can be visualized as follows:

PDE10A_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_pde10a PDE10A Regulation cluster_downstream Downstream Effectors ATP ATP AC Adenylyl Cyclase (AC) ATP->AC GTP GTP GC Guanylyl Cyclase (GC) GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation cGMP->PDE10A Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP AMG580 AMG 580 This compound->PDE10A Inhibition CellularResponse Cellular Response (Modulation of Striatal Output) PKA->CellularResponse PKG->CellularResponse

Caption: Signaling pathway of AMG 580's inhibitory action on PDE10A.

Quantitative Data

The potency and selectivity of AMG 580 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of AMG 580

Parameter Value Species Assay Type
IC50 0.13 nM Human Biochemical Assay

| Ki | 0.44 nM | Baboon | In Vivo PET |

Data sourced from references[4][5].

Table 2: In Vitro Selectivity of AMG 580 against other Phosphodiesterases

PDE Isoform % Inhibition at 30 µM AMG 580
PDE1A Not Significant
PDE2A Not Significant
PDE3A Not Significant
PDE4A Not Significant
PDE5A Not Significant
PDE6 Not Significant
PDE7A Not Significant
PDE8A Not Significant
PDE9A Not Significant

| PDE11A | Not Significant |

Data adapted from reference[4]. "Not Significant" indicates a lack of meaningful inhibition at the tested concentration.

Experimental Protocols

The characterization of AMG 580 involved several key experimental procedures. The methodologies for these are detailed below.

In Vitro PDE10A Inhibition Assay

This assay quantifies the ability of AMG 580 to inhibit the enzymatic activity of PDE10A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 580 for PDE10A.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE10A is used. The substrates, [3H]cAMP or [3H]cGMP, are prepared in an appropriate assay buffer.

  • Compound Dilution: AMG 580 is serially diluted to a range of concentrations.

  • Incubation: The PDE10A enzyme is incubated with varying concentrations of AMG 580 in the presence of the radiolabeled substrate.

  • Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a stop solution.

  • Separation: The product of the reaction, [3H]AMP or [3H]GMP, is separated from the unreacted substrate. This is often achieved using scintillation proximity assay (SPA) beads that bind to the product.

  • Detection: The amount of product formed is quantified by measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of AMG 580 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of AMG 580 for the PDE10A enzyme.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of AMG 580.

Methodology:

  • Membrane Preparation: Striatal tissue from rats, baboons, or humans, or cells expressing PDE10A, are homogenized and centrifuged to prepare a membrane fraction rich in PDE10A.

  • Radioligand: A tritiated version of AMG 580, [3H]AMG 580, is used as the radioligand.

  • Competition Assay: A fixed concentration of [3H]AMG 580 is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled AMG 580.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the unlabeled AMG 580, from which the Ki value is calculated using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging in Non-Human Primates

This in vivo imaging technique is used to assess the brain uptake, distribution, and target engagement of AMG 580.

Objective: To visualize and quantify the binding of [18F]AMG 580 to PDE10A in the living brain.

Methodology:

  • Radiotracer Synthesis: AMG 580 is radiolabeled with fluorine-18 (B77423) to produce [18F]AMG 580.

  • Animal Preparation: Non-human primates (e.g., rhesus monkeys or baboons) are anesthetized and positioned in a PET scanner.

  • Radiotracer Administration: A bolus of [18F]AMG 580 is administered intravenously.

  • Dynamic PET Scan: A dynamic PET scan is acquired over a period of time (e.g., 180 minutes) to measure the uptake and washout of the radiotracer in different brain regions.

  • Arterial Blood Sampling: In some protocols, arterial blood samples are taken to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.

  • Image Reconstruction and Analysis: The PET data are reconstructed to generate images of radiotracer distribution in the brain. Regions of interest (ROIs) are drawn on the images, particularly in the striatum (high PDE10A density) and cerebellum (low PDE10A density, used as a reference region).

  • Kinetic Modeling: The time-activity curves from the ROIs are analyzed using pharmacokinetic models (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BPND), which is proportional to the density of available PDE10A.

  • Blocking Studies: To confirm the specificity of the signal, a blocking dose of a non-radiolabeled PDE10A inhibitor is administered prior to the radiotracer to demonstrate a reduction in the specific binding of [18F]AMG 580.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of AMG 580.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization AssayDev In Vitro PDE10A Inhibition Assay Potency Potency AssayDev->Potency Determines IC50 BindingAssay Radioligand Binding Assay Affinity Affinity BindingAssay->Affinity Determines Ki SelectivityPanel PDE Selectivity Panel Specificity Selectivity SelectivityPanel->Specificity Assesses Specificity FinalCharacterization Comprehensive Profile of AMG 580 Potency->FinalCharacterization Affinity->FinalCharacterization Specificity->FinalCharacterization Radiosynthesis Radiosynthesis of [18F]AMG 580 NHP_PET PET Imaging in Non-Human Primates Radiosynthesis->NHP_PET KineticModeling Kinetic Modeling NHP_PET->KineticModeling InVivoBinding In Vivo Target Engagement KineticModeling->InVivoBinding Determines BPND InVivoBinding->FinalCharacterization

Caption: Workflow for the preclinical characterization of AMG 580.

Conclusion

AMG 580 is a meticulously characterized molecule that serves as a powerful tool for studying the role of PDE10A in the central nervous system. Its high potency and selectivity for PDE10A, combined with its favorable properties as a PET radiotracer, enable the direct assessment of PDE10A expression and target engagement in vivo. The mechanism of action, centered on the elevation of cAMP and cGMP levels in striatal neurons, provides a strong rationale for the therapeutic targeting of PDE10A in a range of neuropsychiatric disorders. The data and protocols outlined in this guide provide a solid foundation for further research and drug development efforts in this promising area.

References

An In-depth Technical Guide on the Development of AMG 579, a PDE10A Inhibitor, and its Associated PET Tracer AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 10A (PDE10A) has been a target of significant interest for the development of novel therapeutics for psychiatric and neurological disorders, particularly schizophrenia. This technical guide details the preclinical development of AMG 579 , a potent and selective PDE10A inhibitor, and its accompanying positron emission tomography (PET) tracer, AMG 580 . While AMG 580 was engineered as a tool to measure target engagement, AMG 579 was identified as the clinical candidate for therapeutic intervention. This document provides a comprehensive overview of their mechanism of action, quantitative preclinical data, and the experimental methodologies employed in their evaluation.

Introduction: The Rationale for Targeting PDE10A

Phosphodiesterase 10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, a key node in the brain's motor and reward pathways.[1] By regulating cyclic nucleotide signaling, PDE10A plays a crucial role in modulating dopaminergic and glutamatergic neurotransmission, pathways known to be dysregulated in schizophrenia. Inhibition of PDE10A is hypothesized to restore the balance of these neurotransmitter systems, thereby offering a potential treatment for the positive, negative, and cognitive symptoms of the disorder.

Core Mechanism of Action: PDE10A Inhibition

Both AMG 579 and AMG 580 are potent inhibitors of the PDE10A enzyme. By binding to the active site of PDE10A, they prevent the breakdown of cAMP and cGMP. The resulting elevation of these second messengers modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This ultimately influences neuronal excitability and gene expression in the striatal MSNs.

Signaling Pathway of PDE10A Inhibition

The following diagram illustrates the central role of PDE10A in the signaling cascade within a medium spiny neuron and the effect of its inhibition.

PDE10A_Signaling cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE10A PDE10A PKA PKA cAMP->PKA activates 5AMP 5'-AMP PDE10A->5AMP hydrolyzes cAMP to AMG579 AMG 579 AMG579->PDE10A inhibits Downstream Downstream Signaling PKA->Downstream

Caption: PDE10A Inhibition Pathway.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo preclinical data for AMG 579 and AMG 580.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)K D (pM)Selectivity
AMG 579 PDE10A0.1[2]-High selectivity over other PDE isoforms (>30 µM)[3]
AMG 580 PDE10A0.13[4]71.9 (baboon brain)[5]Highly selective over other PDEs (no significant inhibition up to 30 µM)[4]
Table 2: In Vivo Preclinical Efficacy of AMG 579
Animal ModelCompoundDose (mg/kg, PO)Effect
Phencyclidine-Induced Locomotor Activity (PCP-LMA) in RatsAMG 579 0.1No significant effect
0.3Statistically significant reduction in PCP-induced hyperactivity[2]
1Statistically significant reduction in PCP-induced hyperactivity
3Statistically significant reduction in PCP-induced hyperactivity
Table 3: In Vivo Target Occupancy of AMG 579 Measured by AMG 580
Dose of AMG 579 (mg/kg, oral)FormulationMean PDE10A Occupancy (%)
0.1Formulation 14.4[6]
10Formulation 150[6]
30Formulation 163[6]
10Formulation 274.9[6]
30Formulation 286.7[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PDE10A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • [³H]-cAMP or [³H]-cGMP as substrate

  • Test compounds (AMG 579, AMG 580)

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PDE10A enzyme, and the test compound.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SPA beads. The beads are coated with a scintillant that emits light when in close proximity to the radiolabeled product.

  • Allow the beads to settle.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Phencyclidine-Induced Locomotor Activity (PCP-LMA) in Rats

Objective: To evaluate the antipsychotic-like efficacy of AMG 579 in a rodent model of schizophrenia.

Animals:

  • Adult male Sprague-Dawley rats (250-280 g).[2]

Materials:

  • AMG 579

  • Phencyclidine (PCP)

  • Vehicle for oral administration

  • Open-field activity chambers equipped with infrared beams to detect movement.

Procedure:

  • Acclimate the rats to the testing room and activity chambers.

  • Administer AMG 579 or vehicle orally at various doses (0.1, 0.3, 1, and 3 mg/kg).[2]

  • After a pre-treatment period (e.g., 1 hour), administer a psychostimulant dose of PCP (e.g., via subcutaneous injection).

  • Immediately place the rats in the activity chambers.

  • Record locomotor activity (e.g., number of beam breaks) for a specified duration (e.g., 2 hours).[2]

  • Analyze the data to compare the locomotor activity of the AMG 579-treated groups to the vehicle-treated control group. A significant reduction in PCP-induced hyperactivity indicates potential antipsychotic efficacy.

Experimental Workflow: Preclinical Evaluation of a PDE10A Inhibitor

The following diagram outlines the typical workflow for the preclinical assessment of a novel PDE10A inhibitor like AMG 579.

Preclinical_Workflow Start Lead_ID Lead Identification (e.g., AMG 579) Start->Lead_ID In_Vitro In Vitro Characterization Lead_ID->In_Vitro Potency IC50 vs. PDE10A In_Vitro->Potency Selectivity Selectivity Panel (vs. other PDEs) In_Vitro->Selectivity In_Vivo_PK In Vivo Pharmacokinetics Potency->In_Vivo_PK Selectivity->In_Vivo_PK Bioavailability Oral Bioavailability In_Vivo_PK->Bioavailability Brain_Penetration Brain Penetration In_Vivo_PK->Brain_Penetration In_Vivo_Efficacy In Vivo Efficacy Models (Schizophrenia) Bioavailability->In_Vivo_Efficacy Brain_Penetration->In_Vivo_Efficacy PCP_LMA PCP-Induced Locomotor Activity In_Vivo_Efficacy->PCP_LMA Target_Occupancy Target Occupancy Studies (with AMG 580 PET) PCP_LMA->Target_Occupancy Dose_Response Dose-Response Relationship Target_Occupancy->Dose_Response Clinical_Candidate Clinical Candidate Selection Dose_Response->Clinical_Candidate End Clinical_Candidate->End

Caption: Preclinical Drug Discovery Workflow.

Clinical Development Status

AMG 579 was advanced as a clinical candidate based on its promising preclinical profile.[1][4] However, reports indicate that the Phase 1 clinical trial for AMG 579 was terminated for business reasons, and no further clinical development information has been publicly disclosed.[7] AMG 580 has been utilized in clinical studies as a PET tracer to assess the target occupancy of other PDE10A inhibitors.

Conclusion

AMG 579 is a potent and selective PDE10A inhibitor that demonstrated efficacy in a preclinical animal model of schizophrenia. Its development was supported by the novel PET tracer AMG 580, which enabled the in vivo quantification of PDE10A target engagement. While the clinical development of AMG 579 as a therapeutic was discontinued, the data generated from these studies provide valuable insights into the therapeutic potential of PDE10A inhibition and establish a methodological framework for the future development of drugs targeting this enzyme. The use of a dedicated PET tracer like AMG 580 represents a critical tool in modern neuroscience drug discovery, facilitating the translation of preclinical findings to clinical settings.

References

An In-depth Technical Guide to the Core Chemical Structures and Properties of Compounds Designated as AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "AMG 580" is associated with at least two distinct chemical entities in scientific literature and commercial databases. This guide provides a detailed overview of both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

Compound 1: AM580 (Selective Retinoic Acid Receptor Alpha Agonist)

AM580, also referred to as AMG 580 in some contexts, is a synthetic retinoid analog that acts as a selective agonist for the Retinoic Acid Receptor Alpha (RARα). It is a valuable tool in research for studying the specific roles of RARα in various biological processes, including cell differentiation, proliferation, and apoptosis.

Chemical Structure and Properties

The chemical and physical properties of AM580 are summarized in the table below.

PropertyValueReference
IUPAC Name 4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid[1][2]
Synonyms CD336, NSC 608001, Ro 40-6055[3]
CAS Number 102121-60-8[1][3]
Molecular Formula C₂₂H₂₅NO₃[1][3]
Molecular Weight 351.44 g/mol [1]
SMILES CC1(C)CCC(C)(C)C2=C1C=CC(C(=O)NC1=CC=C(C(=O)O)C=C1)=C2[2]
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]
Appearance White to off-white solid[4]
Pharmacological Properties

AM580 exhibits high selectivity for RARα over other retinoic acid receptors, RARβ and RARγ. This selectivity allows for the specific interrogation of RARα-mediated signaling pathways.

ParameterValueReceptor
Kd 8 nMRARα
131 nMRARβ
450 nMRARγ
AC₅₀ 0.36 nMRARα
24.6 nMRARβ
27.9 nMRARγ
Data from Cayman Chemical[3]
Mechanism of Action and Signaling Pathway

AM580 mimics the action of endogenous retinoic acid by binding to the ligand-binding domain of RARα. RARs are nuclear receptors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the effects of AM580 on cellular processes. For instance, in NB4 promyelocytic leukemia cells, AM580 can induce the expression of genes involved in granulocytic differentiation, such as the G-CSF receptor.[4] It can also inhibit the proliferation of various tumor cells by inhibiting survival signaling pathways and inducing apoptosis.[3]

RARa_Signaling_Pathway AM580-Mediated RARα Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM580 AM580 RARa RARa AM580->RARa Binds RXR RXR RXR_RARa_AM580 RXR-RARα-AM580 Heterodimer RXR->RXR_RARa_AM580 RARa->RXR_RARa_AM580 Heterodimerizes with RXR RARE Retinoic Acid Response Element (RARE) RXR_RARa_AM580->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Cell Differentiation, Apoptosis, etc. Gene_Transcription->Biological_Effects Leads to

Caption: AM580 binds to RARα, leading to heterodimerization with RXR and regulation of target gene transcription.

Experimental Protocols

Leukocyte Alkaline Phosphatase (LAP) Assay in NB4 Cells [4]

This protocol describes a method to assess the differentiation-inducing activity of AM580 in the NB4 acute promyelocytic leukemia cell line.

  • Cell Culture and Treatment: Culture NB4 cells in appropriate media. Treat approximately 1x10⁶ cells with AM580 (e.g., at 10⁻⁸ M) in the presence of G-CSF.

  • Cell Lysis: Harvest and pellet the cells by centrifugation (400 g for 10 minutes). Wash the cell pellet once with 0.9% NaCl and centrifuge again. Resuspend the washed pellet in homogenization buffer (1 mM MgCl₂, 1 mM CaCl₂, 20 mM ZnCl₂, 0.1 mM NaCl, 0.1% [vol/vol] Triton X-100, 50 mM Tris/HCl, pH 7.4). Disrupt the cells by vigorous pipetting to create a homogenate.

  • LAP Assay: Use the homogenate for the LAP assay with p-nitrophenol phosphate (B84403) as the substrate, following the manufacturer's instructions.

  • Data Normalization: Normalize the LAP activity to the protein content of the sample.

LAP_Assay_Workflow Experimental Workflow for LAP Assay Start Start Cell_Culture Culture NB4 cells Start->Cell_Culture Treatment Treat cells with AM580 and G-CSF Cell_Culture->Treatment Harvest Harvest and wash cells Treatment->Harvest Lysis Lyse cells in homogenization buffer Harvest->Lysis Assay Perform LAP assay with p-nitrophenol phosphate Lysis->Assay Normalization Normalize LAP activity to protein content Assay->Normalization End End Normalization->End

Caption: Workflow for assessing the differentiation-inducing activity of AM580 using a LAP assay.

Compound 2: AMG 580 (Phosphodiesterase 10A Inhibitor)

This second molecule, also designated as AMG 580, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[5][6] PDE10A is an enzyme primarily expressed in the striatum of the brain and is involved in regulating cyclic nucleotide signaling. Inhibitors of PDE10A have therapeutic potential for treating psychiatric and neurological disorders such as schizophrenia and Huntington's disease.[6]

Chemical Structure and Properties
PropertyValueReference
Chemical Name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one[6]
CAS Number 1227067-71-1[5]
Molecular Formula Not explicitly stated in the provided search results.
Molecular Weight Not explicitly stated in the provided search results.
Pharmacological Properties

AMG 580 is a highly potent inhibitor of PDE10A.

ParameterValue
IC₅₀ 0.13 nM
Data from DC Chemicals[5]

This compound also demonstrates subnanomolar affinity for rat, primate, and human PDE10A.[6]

Mechanism of Action and Signaling Pathway

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, AMG 580 increases the intracellular levels of these second messengers in neurons. Elevated cAMP and cGMP levels lead to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various substrate proteins, including transcription factors like CREB (cAMP response element-binding protein), which ultimately modulate neuronal activity and gene expression.

PDE10A_Inhibition_Pathway Mechanism of Action of AMG 580 (PDE10A Inhibitor) AMG580 AMG 580 PDE10A PDE10A This compound->PDE10A Inhibits cAMP_hydrolysis cAMP -> AMP PDE10A->cAMP_hydrolysis Catalyzes cGMP_hydrolysis cGMP -> GMP PDE10A->cGMP_hydrolysis Catalyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effects Phosphorylation of Substrate Proteins (e.g., CREB) PKA->Downstream_Effects PKG->Downstream_Effects Neuronal_Modulation Modulation of Neuronal Activity and Gene Expression Downstream_Effects->Neuronal_Modulation Leads to

Caption: AMG 580 inhibits PDE10A, increasing cAMP and cGMP levels and modulating neuronal signaling.

Experimental Applications

AMG 580 has been developed as a tracer for positron emission tomography (PET) to visualize the distribution of PDE10A in the brain and to assess the target engagement of other PDE10A inhibitors in clinical studies.[6]

In Vitro Binding Assay [6]

This protocol outlines a general method for assessing the binding affinity of AMG 580 to PDE10A in brain tissue.

  • Tissue Preparation: Prepare striatal homogenates or brain slices from rats, baboons, or humans.

  • Radiolabeling: Utilize radiolabeled AMG 580, such as [³H]AMG 580.

  • Incubation: Incubate the tissue preparations with varying concentrations of [³H]AMG 580 in the presence or absence of a high concentration of a non-radiolabeled competitor to determine non-specific binding.

  • Washing and Scintillation Counting: After incubation, wash the samples to remove unbound radioligand. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Analyze the binding data to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Binding_Assay_Workflow Workflow for In Vitro Binding Assay Start Start Tissue_Prep Prepare striatal homogenates or brain slices Start->Tissue_Prep Incubation Incubate with [3H]AMG 580 (with and without competitor) Tissue_Prep->Incubation Washing Wash to remove unbound radioligand Incubation->Washing Counting Measure bound radioactivity via scintillation counting Washing->Counting Analysis Analyze data to determine Kd and Bmax Counting->Analysis End End Analysis->End

Caption: A generalized workflow for determining the in vitro binding characteristics of AMG 580.

References

In-Vitro Characterization of AMG 580: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of AMG 580, a potent and selective antagonist of Phosphodiesterase 10A (PDE10A). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PDE10A inhibition and its therapeutic potential.

Core Mechanism of Action: PDE10A Inhibition

AMG 580 functions as a selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a critical role in signal transduction by hydrolyzing two key second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, AMG 580 prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This elevation in cyclic nucleotide levels modulates the activity of downstream signaling pathways, including those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), which are crucial for various neuronal functions.

PDE10A Signaling Pathway

The following diagram illustrates the mechanism of action of AMG 580 within the PDE10A signaling cascade.

PDE10A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs GC Guanylyl Cyclase GPCR->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA cAMP->PKA Activates cGMP->PDE10A Hydrolysis PKG PKG cGMP->PKG Activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP AMG580 AMG 580 This compound->PDE10A Inhibits Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream experimental_workflow cluster_biochem Biochemical Assays cluster_binding Binding Assays cluster_cell Cell-Based Assays ic50 IC50 Determination (Enzyme Inhibition) selectivity Selectivity Profiling (vs. other PDEs) kd KD Determination (Radioligand Binding) autorad Autoradiography (Tissue Distribution) cAMP_cGMP cAMP/cGMP Measurement functional Downstream Functional Readouts start AMG 580 start->ic50 start->selectivity start->kd start->autorad start->cAMP_cGMP start->functional

Preclinical Profile of AMG 580 and the Therapeutic Potential of PDE10A Inhibition in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) has emerged as a compelling target for the development of novel therapeutics for psychiatric and neurological disorders, including schizophrenia and Huntington's disease. This enzyme is highly expressed in the medium spiny neurons of the striatum, where it plays a critical role in modulating cyclic nucleotide signaling. AMG 580 is a novel, potent, and selective small-molecule antagonist of PDE10A. While primarily characterized as a positron emission tomography (PET) tracer for in vivo imaging of PDE10A, the preclinical data for AMG 580 provide valuable insights for the development of therapeutic PDE10A inhibitors. This technical guide summarizes the preclinical findings on AMG 580 and contextualizes its utility within the broader landscape of preclinical research on PDE10A inhibition for neuroscience applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of AMG 580 and other relevant PDE10A inhibitors.

Table 1: In Vitro Potency and Selectivity of AMG 580 [1]

ParameterValueSpeciesAssay Type
IC50 0.13 nMNot SpecifiedBiochemical Assay
Selectivity >1000-fold vs. other PDEsNot SpecifiedBiochemical Assay

Table 2: In Vitro Binding Affinity of [3H]AMG 580 [2]

TissueKDBmaxSpecies
Striatal Homogenates71.9 pMNot SpecifiedBaboon
Striatal HomogenatesNot SpecifiedNot SpecifiedRat, Human

Table 3: In Vivo Target Occupancy and Behavioral Efficacy of a Representative PDE10A Inhibitor (MK-8189) [3]

Preclinical ModelEfficacy EndpointRequired PDE10A OccupancySpecies
Conditioned Avoidance RespondingDecreased avoidance behavior> ~48%Rat
MK-801-Induced Prepulse Inhibition DeficitReversal of deficit> ~47%Rat
Ketamine-Induced Cognitive DeficitAttenuation of deficit~29%Rhesus Monkey

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)[4][5][6]

This assay quantifies the inhibitory activity of a compound against the PDE10A enzyme.

  • Reagent Preparation :

    • Recombinant human PDE10A enzyme is diluted in PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20).

    • A fluorescently labeled substrate, FAM-Cyclic-3',5'-AMP, is prepared at a working concentration of 200 nM.

    • Test compounds (e.g., AMG 580) are serially diluted in DMSO and then further diluted in PDE Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure :

    • In a 96-well or 384-well microplate, the diluted inhibitor solutions are added.

    • The FAM-cAMP substrate solution is then added to all wells except for the blank.

    • The enzymatic reaction is initiated by adding the diluted PDE10A enzyme to the wells.

    • The plate is incubated at room temperature for 60 minutes.

  • Signal Detection :

    • The reaction is stopped by adding a binding agent that specifically binds to the fluorescent monophosphate product.

    • Fluorescence polarization is measured using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis :

    • The percent inhibition is calculated based on the change in millipolarization units (mP).

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo PET Imaging with [18F]AMG 580 in Non-Human Primates[7]

This protocol outlines the procedure for assessing brain uptake and target engagement of a PET tracer.

  • Radiosynthesis of [18F]AMG 580 :

    • [18F]AMG 580 is prepared via a one-step nucleophilic [18F]fluorination procedure.

  • Animal Preparation :

    • Non-human primates (e.g., Rhesus monkeys or baboons) are anesthetized and positioned in a PET scanner.

    • A transmission scan is performed for attenuation correction.

  • PET Scan Acquisition :

    • A dynamic PET scan is initiated following the intravenous injection of [18F]AMG 580.

    • Arterial blood samples are collected throughout the scan to measure the metabolite-corrected arterial input function.

  • Image Analysis :

    • Regions-of-interest (ROIs), including the striatum (caudate and putamen) and a reference region (e.g., cerebellum), are delineated on co-registered MRI images.

    • Time-activity curves are generated for each ROI.

    • Binding potential (BPND) is calculated using kinetic modeling methods such as the two-tissue compartment model or Logan graphical analysis.

  • Target Engagement Studies :

    • To determine target occupancy, baseline scans are followed by scans after administration of a non-radiolabeled PDE10A inhibitor.

    • The reduction in BPND is used to calculate the percentage of target occupancy at a given dose of the inhibitor.

Signaling Pathways and Experimental Workflows

The therapeutic rationale for PDE10A inhibition lies in its ability to modulate key signaling pathways in striatal medium spiny neurons (MSNs).

PDE10A Inhibition and Striatal Signaling

Inhibition of PDE10A leads to an increase in both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels within MSNs. This has distinct effects on the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[4][5][6][7]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron cluster_d1 Direct Pathway (D1) cluster_d2 Indirect Pathway (D2) Glutamate Glutamate D1R D1 Receptor Glutamate->D1R Activates D2R D2 Receptor Glutamate->D2R Activates Dopamine Dopamine Dopamine->D1R Activates Dopamine->D2R Inhibits AC_d1 Adenylyl Cyclase D1R->AC_d1 Stimulates cAMP_d1 cAMP AC_d1->cAMP_d1 PKA_d1 PKA cAMP_d1->PKA_d1 PDE10A PDE10A cAMP_d1->PDE10A Hydrolyzes DARPP32_d1 p-DARPP-32 PKA_d1->DARPP32_d1 AC_d2 Adenylyl Cyclase D2R->AC_d2 Inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 PKA_d2 PKA cAMP_d2->PKA_d2 cAMP_d2->PDE10A Hydrolyzes DARPP32_d2 p-DARPP-32 PKA_d2->DARPP32_d2 AMP AMP PDE10A->AMP AMG580 AMG 580 (PDE10A Inhibitor) This compound->PDE10A Inhibits Drug_Development_Workflow Target_ID Target Identification (PDE10A in CNS disorders) Lead_Gen Lead Generation (Identification of novel inhibitors) Target_ID->Lead_Gen In_Vitro_Assays In Vitro Assays (IC50, Selectivity) Lead_Gen->In_Vitro_Assays Lead_Opt Lead Optimization (Improve potency, selectivity, PK) In_Vivo_PK In Vivo PK/PD (Brain penetration, Target Occupancy) Lead_Opt->In_Vivo_PK Preclin_Dev Preclinical Development (In vivo efficacy & safety) Behavioral_Models Behavioral Models (Schizophrenia, Huntington's) Preclin_Dev->Behavioral_Models Tox_Studies Toxicology Studies Preclin_Dev->Tox_Studies Clinical_Trials Clinical Trials In_Vitro_Assays->Lead_Opt In_Vivo_PK->Preclin_Dev Behavioral_Models->Preclin_Dev Tox_Studies->Clinical_Trials

References

AMG 580: An In-Depth Technical Guide for Investigating Schizophrenia Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotic medications, primarily targeting the dopamine (B1211576) D2 receptor, have shown efficacy in managing positive symptoms, there remains a significant unmet need for treatments that effectively address the negative and cognitive domains of the illness. Emerging research has identified phosphodiesterase 10A (PDE10A) as a promising therapeutic target for schizophrenia. This technical guide provides a comprehensive overview of AMG 580, a potent and selective PDE10A inhibitor, and its application in the study of schizophrenia pathophysiology.

AMG 580 is a novel, selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region implicated in the pathophysiology of schizophrenia. By inhibiting PDE10A, AMG 580 modulates critical intracellular signaling pathways, offering a novel mechanistic approach to treating the multifaceted symptoms of schizophrenia. This document will delve into the core aspects of AMG 580, including its mechanism of action, preclinical and clinical data related to PDE10A inhibition, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Core Mechanism of Action: PDE10A Inhibition

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in neuronal signaling.[2][3] Its high concentration in the striatal MSNs, which are the principal neurons of the basal ganglia, positions PDE10A as a key regulator of dopamine and glutamate (B1630785) signaling pathways, both of which are known to be dysregulated in schizophrenia.

The striatum is divided into two main output pathways: the direct pathway, which expresses dopamine D1 receptors, and the indirect pathway, which expresses dopamine D2 receptors. The prevailing hypothesis is that an imbalance in the activity of these two pathways contributes to the symptoms of schizophrenia. PDE10A inhibitors, such as AMG 580, are thought to restore this balance by increasing intracellular levels of cAMP and cGMP. This leads to a potentiation of D1 receptor-mediated signaling in the direct pathway and an inhibition of D2 receptor-mediated signaling in the indirect pathway.[4] This dual action is believed to underlie the potential of PDE10A inhibitors to address a broader range of schizophrenia symptoms compared to traditional antipsychotics.

Data Presentation: Quantitative Analysis of AMG 580 and other PDE10A Inhibitors

The following tables summarize key quantitative data for AMG 580 and other relevant PDE10A inhibitors, providing a comparative overview of their properties and effects.

Table 1: In Vitro Binding Affinity and Potency of AMG 580

ParameterValueSpeciesAssay TypeReference
IC500.13 nMHumanBiochemical Assay[5]
KD71.9 pMBaboonIn Vitro Radioligand Binding[6]

Table 2: Preclinical Efficacy of PDE10A Inhibitors in Animal Models of Schizophrenia

CompoundAnimal ModelBehavioral EndpointDoseEffectReference
TAK-063Phencyclidine (PCP)-induced working memory deficits in miceY-maze test0.3 mg/kg, p.o.Attenuated working memory deficits[7]
TAK-063MK-801-induced working memory deficits in ratsEight-arm radial maze task0.3 mg/kg, p.o.Attenuated working memory deficits[7]
TAK-063Subchronic PCP-treated ratsAttentional set-shifting task0.3 mg/kg, p.o.Reversed cognitive deficits in extradimensional shifts[7][8]
TAK-063MK-801-induced hyperactivity in mice and ratsLocomotor activity0.3 mg/kg, p.o.>70% suppression of hyperactivity[8]

Table 3: Clinical Trial Data for PDE10A Inhibitors in Schizophrenia

CompoundStudy PhasePopulationPrimary EndpointKey FindingsReference
PF-02545920Phase 2Acute exacerbation of schizophreniaChange in PANSS total scoreNo significant difference from placebo at day 28.[2]
TAK-063Phase 2Acute exacerbation of schizophreniaChange in PANSS total scoreDid not achieve primary endpoint, but showed improvement in three secondary endpoints.[8]

PANSS: Positive and Negative Syndrome Scale

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by AMG 580 and a typical experimental workflow for its characterization.

PDE10A_Signaling_Pathway AMG 580 Mechanism of Action in Medium Spiny Neurons cluster_d1 Direct Pathway MSN (D1R-expressing) cluster_d2 Indirect Pathway MSN (D2R-expressing) D1R D1 Receptor Gs Gs D1R->Gs Activates AC_d1 Adenylyl Cyclase Gs->AC_d1 Stimulates cAMP_d1 cAMP AC_d1->cAMP_d1 Synthesizes PKA_d1 PKA cAMP_d1->PKA_d1 Activates PDE10A_d1 PDE10A cAMP_d1->PDE10A_d1 Hydrolyzed by DARPP32_d1 DARPP-32 PKA_d1->DARPP32_d1 Phosphorylates (activates) PP1_d1 PP-1 DARPP32_d1->PP1_d1 Inhibits downstream_d1 Downstream Effectors (e.g., Ion Channels, Transcription Factors) PP1_d1->downstream_d1 Dephosphorylates (inactivates) AMG580_d1 AMG 580 AMG580_d1->PDE10A_d1 Inhibits D2R D2 Receptor Gi Gi D2R->Gi Activates AC_d2 Adenylyl Cyclase Gi->AC_d2 Inhibits cAMP_d2 cAMP AC_d2->cAMP_d2 Reduces synthesis PKA_d2 PKA cAMP_d2->PKA_d2 Activates PDE10A_d2 PDE10A cAMP_d2->PDE10A_d2 Hydrolyzed by DARPP32_d2 DARPP-32 PKA_d2->DARPP32_d2 Phosphorylates (activates) PP1_d2 PP-1 DARPP32_d2->PP1_d2 Inhibits downstream_d2 Downstream Effectors PP1_d2->downstream_d2 Dephosphorylates (inactivates) AMG580_d2 AMG 580 AMG580_d2->PDE10A_d2 Inhibits

Caption: PDE10A signaling pathway in medium spiny neurons.

Experimental_Workflow Experimental Workflow for AMG 580 Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochem_assay Biochemical Assay (e.g., Fluorescence Polarization) binding_assay Radioligand Binding Assay biochem_assay->binding_assay selectivity_panel PDE Selectivity Panel binding_assay->selectivity_panel pk_pd Pharmacokinetics & Pharmacodynamics selectivity_panel->pk_pd animal_models Animal Models of Schizophrenia (e.g., PCP, MK-801 induced) pk_pd->animal_models pet_imaging PET Imaging with [18F]AMG 580 animal_models->pet_imaging phase1 Phase I: Safety & Tolerability pet_imaging->phase1 phase2 Phase II: Efficacy in Schizophrenia Patients phase1->phase2

Caption: General experimental workflow for PDE10A inhibitor development.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AMG 580 and other PDE10A inhibitors.

Fluorescence Polarization (FP) Assay for PDE10A Inhibition

This protocol describes a competitive binding assay to determine the inhibitory potency (IC50) of a compound against PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled PDE10A ligand (tracer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • AMG 580 or other test compounds

  • Known PDE10A inhibitor (positive control, e.g., papaverine)

  • DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the recombinant PDE10A enzyme to its optimal working concentration in Assay Buffer. This concentration should be determined empirically through an enzyme titration experiment.

    • Dilute the fluorescent tracer to its working concentration in Assay Buffer. This is typically at or below its KD for PDE10A.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (for 0% inhibition control) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the diluted PDE10A enzyme solution to all wells except the "no enzyme" control wells.

    • Mix the plate gently and incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

    • Add 5 µL of the diluted fluorescent tracer solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60-120 minutes to reach binding equilibrium, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * [1 - ((FPsample - FPmin) / (FPmax - FPmin))] where FPsample is the fluorescence polarization of the test well, FPmin is the polarization of the positive control (maximal inhibition), and FPmax is the polarization of the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Animal Models of Schizophrenia: PCP-Induced Hyperlocomotion

This protocol describes a common preclinical model used to assess the potential antipsychotic-like activity of a compound.

Materials:

  • Male rodents (mice or rats)

  • Phencyclidine (PCP)

  • AMG 580 or other test compounds

  • Vehicle for drug administration

  • Open-field activity chambers equipped with automated photobeam tracking systems

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Habituate each animal to the open-field chamber for a defined period (e.g., 30-60 minutes) on the day prior to testing.

  • Drug Administration:

    • On the test day, administer the test compound (e.g., AMG 580) or vehicle at a specified time before the PCP challenge. The route of administration (e.g., oral, intraperitoneal) and pretreatment time should be based on the pharmacokinetic profile of the compound.

    • Administer PCP (e.g., 1-5 mg/kg, intraperitoneally) to induce hyperlocomotion. A control group should receive vehicle instead of PCP.

  • Behavioral Assessment:

    • Immediately after the PCP injection, place the animals individually into the open-field chambers.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session.

    • Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by the test compound, without causing sedation on its own, is indicative of potential antipsychotic-like efficacy.

Conclusion

AMG 580, as a potent and selective PDE10A inhibitor, represents a promising tool for dissecting the complex pathophysiology of schizophrenia. Its mechanism of action, centered on the modulation of striatal signaling pathways, offers a novel approach to potentially address the full spectrum of schizophrenia symptoms. While clinical trials with other PDE10A inhibitors have yielded mixed results, the continued investigation of this target class is warranted. The preclinical data for compounds like TAK-063 suggest a strong potential for efficacy, particularly in the cognitive domain. The availability of [18F]AMG 580 as a PET tracer provides a valuable asset for clinical research, enabling the direct measurement of target engagement and facilitating dose-finding studies. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize AMG 580 and similar compounds in their efforts to unravel the neurobiology of schizophrenia and develop more effective treatments.

References

The Role of AMG 580 in Huntington's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. The disease is caused by a mutation in the huntingtin gene, which leads to the production of mutant huntingtin protein (mHTT). This protein disrupts various cellular processes, with a particular vulnerability observed in the medium spiny neurons of the striatum. A key area of investigation in the pursuit of therapeutic interventions for HD is the modulation of intracellular signaling pathways to counteract the toxic effects of mHTT. One such pathway of significant interest is regulated by phosphodiesterase 10A (PDE10A). AMG 580, a novel and potent small molecule, has emerged as a critical tool in the exploration of PDE10A's role in Huntington's disease. This technical guide provides an in-depth overview of AMG 580, its mechanism of action, and its application in preclinical HD research.

AMG 580: A Selective PDE10A Ligand

AMG 580 is a highly selective antagonist of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. Its primary application in neuroscience research, particularly in the context of Huntington's disease, is as a positron emission tomography (PET) tracer for in vivo imaging and quantification of PDE10A expression and target engagement of PDE10A inhibitors.

Quantitative Data: In Vitro Binding Affinity and Selectivity

The efficacy and specificity of AMG 580 as a research tool are underpinned by its impressive in vitro pharmacological profile. The following tables summarize the key quantitative data regarding its binding affinity and selectivity for PDE10A.

Parameter Species Value Reference
IC50 Human0.13 nM[1]
Kd Baboon71.9 pM[2]
Selectivity Over other PDEs>100-fold[3]

Table 1: In Vitro Binding Affinity and Selectivity of AMG 580 for PDE10A. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of AMG 580, demonstrating its high-affinity binding to PDE10A. Its high selectivity ensures minimal off-target effects in experimental systems.

The PDE10A Signaling Pathway in Huntington's Disease

PDE10A plays a crucial role in the striatum by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers. In Huntington's disease, the presence of mHTT disrupts the cAMP signaling cascade, leading to reduced levels of crucial neuroprotective factors like brain-derived neurotrophic factor (BDNF). By inhibiting PDE10A, the levels of cAMP and cGMP increase, which in turn activates downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, ultimately leading to increased BDNF transcription. This mechanism is believed to counteract the neurotoxic effects of mHTT and promote neuronal survival.[4][5]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron Glutamate Glutamate Receptor Receptors (e.g., mGluR, D1R) Glutamate->Receptor Dopamine Dopamine Dopamine->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A CREB CREB PKA->CREB Phosphorylates BDNF BDNF Transcription CREB->BDNF Promotes AMP AMP PDE10A->AMP Hydrolyzes mHTT Mutant Huntingtin (mHTT) mHTT->AC Inhibits mHTT->CREB Inhibits AMG580 AMG 580 (PDE10A Inhibitor) This compound->PDE10A Inhibits

Figure 1: PDE1A Signaling Pathway in Huntington's Disease. This diagram illustrates the role of PDE10A in regulating cAMP levels in medium spiny neurons and how mutant huntingtin (mHTT) disrupts this pathway. AMG 580, by inhibiting PDE10A, can potentially restore cAMP signaling and promote the production of the neuroprotective factor BDNF.

Preclinical Evidence for PDE10A Inhibition in Huntington's Disease Models

While direct therapeutic studies with AMG 580 are limited due to its primary development as a PET tracer, extensive preclinical research with other potent and selective PDE10A inhibitors, such as TP-10, has provided strong evidence for the therapeutic potential of this mechanism in Huntington's disease.

Studies in the R6/2 mouse model of HD have demonstrated that chronic treatment with a PDE10A inhibitor leads to:

  • Improved motor function: Delayed onset and reduced severity of motor deficits.[6]

  • Reduced neuropathology: Decreased striatal and cortical atrophy and a reduction in the formation of mHTT aggregates.[6]

  • Increased levels of key neuroprotective factors: Elevated levels of phosphorylated CREB and BDNF in the striatum and cortex.[4]

These findings strongly support the hypothesis that inhibiting PDE10A can ameliorate key pathological features of Huntington's disease.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving AMG 580 and the investigation of the PDE10A pathway in Huntington's disease research.

In Vitro PDE10A Inhibition Assay

This protocol describes a typical in vitro enzyme inhibition assay to determine the potency of a compound like AMG 580.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • Test compound (e.g., AMG 580)

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization or FRET

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound to the wells of the microplate.

  • Add the recombinant PDE10A enzyme to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorescently labeled substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution containing a binding agent for the hydrolyzed substrate.

  • Measure the fluorescence polarization or FRET signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

in_vitro_workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_compound Add Compound to Microplate Wells prep_compound->add_compound add_enzyme Add PDE10A Enzyme and Pre-incubate add_compound->add_enzyme add_substrate Add Fluorescent Substrate add_enzyme->add_substrate incubate Incubate at Room Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Measure Signal (FP or FRET) stop_reaction->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Figure 2: In Vitro PDE10A Inhibition Assay Workflow. This diagram outlines the key steps for determining the in vitro potency of a PDE10A inhibitor.

In Vivo [18F]AMG 580 PET Imaging in a Huntington's Disease Mouse Model

This protocol provides a general framework for conducting a PET imaging study using [18F]AMG 580 in a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175).

Objective: To non-invasively quantify PDE10A expression and/or target occupancy of a PDE10A inhibitor in the brain of a Huntington's disease mouse model.

Materials:

  • Transgenic HD mice and wild-type littermate controls

  • [18F]AMG 580 radiotracer

  • MicroPET scanner

  • Anesthesia (e.g., isoflurane)

  • Tail vein catheter

  • Animal monitoring equipment (respiration, temperature)

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) and maintain anesthesia throughout the imaging procedure. Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Administration: Administer a bolus injection of [18F]AMG 580 (typically 3.7-7.4 MBq) via the tail vein catheter.

  • PET Scan Acquisition: Immediately after injection, begin a dynamic PET scan for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

  • Image Analysis:

    • Co-register the PET images with a T2-weighted MRI or a template brain atlas for anatomical reference.

    • Define regions of interest (ROIs) for the striatum (target region) and cerebellum (reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Quantify [18F]AMG 580 binding using kinetic modeling (e.g., simplified reference tissue model) to determine the binding potential (BPND), which is proportional to the density of available PDE10A.

    • For target occupancy studies, a baseline scan is performed, followed by administration of a PDE10A inhibitor, and then a second PET scan to measure the reduction in BPND.

pet_imaging_workflow start Start anesthetize Anesthetize Mouse start->anesthetize catheterize Place Tail Vein Catheter anesthetize->catheterize inject Inject [18F]AMG 580 catheterize->inject scan Acquire Dynamic PET Scan inject->scan reconstruct Reconstruct PET Data scan->reconstruct analyze Image Analysis: - Co-registration - ROI definition - Kinetic modeling reconstruct->analyze quantify Determine Binding Potential (BPND) or Target Occupancy analyze->quantify end End quantify->end

Figure 3: In Vivo [18F]AMG 580 PET Imaging Workflow. This flowchart details the procedure for conducting a PET imaging study to assess PDE10A in a preclinical model of Huntington's disease.

Conclusion

AMG 580 is an invaluable tool for researchers investigating the role of PDE10A in Huntington's disease. Its high affinity and selectivity make it an excellent PET tracer for non-invasively assessing PDE10A expression and the target engagement of potential therapeutic inhibitors in preclinical models. The wealth of data from studies using other PDE10A inhibitors strongly supports the continued exploration of this pathway as a disease-modifying strategy for Huntington's disease. The experimental protocols provided in this guide offer a foundation for the rigorous preclinical evaluation of novel PDE10A-targeted therapies, with AMG 580 playing a crucial role in enabling these investigations.

References

An In-depth Technical Guide to AMG 580 Target Engagement Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a novel and potent small molecule antagonist of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various signaling pathways. Due to its specific localization and function, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the target engagement biomarkers for AMG 580, detailing both direct and downstream pharmacodynamic markers, along with the experimental methodologies used for their assessment.

Direct Target Engagement Biomarkers

Direct target engagement of AMG 580 with PDE10A is primarily assessed through in vitro binding assays and in vivo imaging techniques. The radiolabeled forms of AMG 580, specifically [³H]AMG 580 for in vitro studies and [¹⁸F]AMG 580 for Positron Emission Tomography (PET) imaging, are crucial tools for quantifying this interaction.

Quantitative Data for Direct Target Engagement
BiomarkerMethodSpeciesValueReference
PDE10A Inhibition In vitro biochemical assayHumanIC₅₀ = 0.13 nM[1]
PDE10A Binding Affinity In vitro radioligand bindingBaboonK_d_ = 71.9 pM[2]
In Vivo Target Occupancy PET Imaging with [¹⁸F]AMG 580BaboonK_D_ ≈ 0.44 nM[2]
Experimental Protocols for Direct Target Engagement

Objective: To determine the binding affinity (K_d_) of AMG 580 for PDE10A in vitro.

Methodology: A filtration binding assay using [³H]AMG 580 as the radioligand and membrane preparations from tissues with high PDE10A expression (e.g., baboon striatum) is employed.

  • Membrane Preparation: Striatal tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.[3]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, [³H]AMG 580 at various concentrations, and either buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).[3]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[3]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[2]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K_d_ is determined by non-linear regression analysis of the saturation binding curve.[3]

G cluster_prep Membrane Preparation cluster_assay Binding Assay striatum Striatal Tissue homogenization Homogenization striatum->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet resuspension Resuspension in Binding Buffer membrane_pellet->resuspension assay_plate 96-well Plate Setup (+/- Competitor) resuspension->assay_plate incubation Incubation assay_plate->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Kd) scintillation->analysis

Workflow for In Vitro Radioligand Binding Assay.

Objective: To measure the in vivo target occupancy of PDE10A by AMG 580 and other PDE10A inhibitors.

Methodology: Dynamic PET scans are performed in non-human primates using [¹⁸F]AMG 580.

  • Radiotracer Administration: Anesthetized subjects are injected intravenously with a bolus of [¹⁸F]AMG 580.[2][4]

  • Dynamic PET Scan: A dynamic PET scan of the brain is acquired over a period of time (e.g., 180 minutes) to measure the uptake and distribution of the radiotracer.[5]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, which serves as the input function for kinetic modeling.[2]

  • Image Analysis: Regions of interest (ROIs) are defined on co-registered MRI images, including the striatum (high PDE10A density) and cerebellum (low PDE10A density, used as a reference region). Time-activity curves are generated for each ROI.[2]

  • Kinetic Modeling: The binding potential (BP_ND_) of the radiotracer is calculated using kinetic models such as the two-tissue compartment model or the simplified reference tissue model. BP_ND_ is a measure of the density of available receptors.[2]

  • Target Occupancy Calculation: To determine target occupancy of a PDE10A inhibitor, a baseline PET scan is performed, followed by administration of the inhibitor and a second PET scan. The percentage change in BP_ND_ between the two scans reflects the degree of target occupancy.[5]

G cluster_procedure PET Imaging Procedure cluster_analysis Data Analysis anesthesia Anesthesia injection IV Injection of [18F]AMG 580 anesthesia->injection scan Dynamic PET Scan injection->scan blood_sampling Arterial Blood Sampling scan->blood_sampling roi ROI Definition (Striatum, Cerebellum) scan->roi tac Time-Activity Curve Generation roi->tac kinetic_modeling Kinetic Modeling (BP_ND_) tac->kinetic_modeling occupancy Target Occupancy Calculation kinetic_modeling->occupancy

Workflow for In Vivo PET Imaging.

Downstream Pharmacodynamic Biomarkers

Inhibition of PDE10A by AMG 580 leads to an increase in intracellular levels of cAMP and cGMP. This initiates a cascade of downstream signaling events that can be measured as pharmacodynamic biomarkers of target engagement.

PDE10A Downstream Signaling Pathway

G AMG580 AMG 580 PDE10A PDE10A This compound->PDE10A Inhibition cAMP_cGMP ↑ cAMP & cGMP PDE10A->cAMP_cGMP Hydrolysis PI3K_AKT PI3K/AKT Pathway Activation PDE10A->PI3K_AKT Suppression leads to PKA_PKG ↑ PKA & PKG Activity cAMP_cGMP->PKA_PKG pCREB ↑ pCREB PKA_PKG->pCREB Phosphorylation pH3 ↑ p-Histone H3 PKA_PKG->pH3 Phosphorylation

Simplified PDE10A Downstream Signaling Pathway.
Key Downstream Biomarkers and Measurement Methods

BiomarkerMethodPrinciple
cAMP/cGMP Levels Immunoassay (e.g., ELISA)Competitive immunoassay to quantify the levels of cyclic nucleotides in cell lysates or tissue homogenates.[6]
Phospho-CREB (pCREB) Western Blot / ImmunoassayDetection of the phosphorylated form of CREB at Ser133 using a specific antibody. This indicates the activation of PKA-dependent transcription.[7]
Phospho-Histone H3 (pH3) Western Blot / Flow CytometryMeasurement of the phosphorylation of Histone H3 at Ser10, a marker of chromatin condensation and transcriptional regulation, using a phospho-specific antibody.[8][9]
PI3K/AKT Pathway Activation Western BlotDetection of phosphorylated forms of key proteins in the PI3K/AKT pathway (e.g., pAKT) to assess pathway activation.[10][11]
Experimental Protocols for Downstream Biomarkers

Objective: To quantify the change in intracellular cAMP and cGMP levels following treatment with AMG 580.

Methodology: Commercially available ELISA kits are typically used.

  • Cell Culture and Treatment: Cells expressing PDE10A are cultured and treated with varying concentrations of AMG 580 for a specified time.

  • Cell Lysis: The cells are lysed to release intracellular components, including cAMP and cGMP.

  • ELISA: The lysates are added to a microplate pre-coated with an antibody specific for either cAMP or cGMP. A known amount of labeled cyclic nucleotide is also added, which competes with the sample's cyclic nucleotide for antibody binding.

  • Detection: A substrate is added that reacts with the bound labeled cyclic nucleotide to produce a measurable signal (e.g., colorimetric or fluorescent). The intensity of the signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.

  • Quantification: A standard curve is generated using known concentrations of cAMP or cGMP to determine the concentration in the samples.

Objective: To detect the change in the phosphorylation status of downstream signaling proteins.

Methodology: Standard Western blotting procedures are followed.

  • Protein Extraction: Cells or tissues are lysed, and the protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pCREB Ser133).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is detected by an imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Conclusion

The comprehensive suite of target engagement biomarkers for AMG 580 provides a robust framework for its preclinical and clinical development. Direct measurement of PDE10A binding and occupancy with radiolabeled AMG 580 offers a clear demonstration of target interaction in vitro and in vivo. Furthermore, the downstream pharmacodynamic biomarkers, including changes in cyclic nucleotide levels and the phosphorylation status of key signaling proteins, provide crucial evidence of the functional consequences of PDE10A inhibition. The integration of these biomarker strategies is essential for optimizing dose selection, confirming the mechanism of action, and ultimately guiding the successful development of AMG 580 as a therapeutic agent.

References

Understanding PDE10A Function with AMG 580: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in cellular signal transduction, primarily expressed in the medium spiny neurons of the striatum.[1] As a dual-substrate enzyme, it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), with a higher affinity for cAMP.[2][3] This enzymatic activity modulates intracellular signaling pathways, making PDE10A a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[4][5]

AMG 580 is a novel and potent small-molecule inhibitor of PDE10A, demonstrating subnanomolar affinity for the enzyme in various species.[6] Its high selectivity and favorable pharmacokinetic properties have led to its development as a positron emission tomography (PET) tracer, [18F]AMG 580, for in vivo imaging and target engagement studies of other PDE10A inhibitors.[6][7] This technical guide provides a comprehensive overview of PDE10A function, the inhibitory action of AMG 580, and detailed experimental protocols relevant to their study.

Quantitative Data Summary

The following tables summarize the key quantitative data for AMG 580's interaction with PDE10A.

Table 1: In Vitro and In Vivo Binding Affinity and Potency of AMG 580

ParameterValueSpecies/ConditionsReference
IC500.13 nMIn vitro biochemical assay[1]
In Vitro Kd71.9 pMBaboon brain tissues using [3H]AMG 580[7]
In Vivo Kd~0.44 nMBaboon PET imaging with [18F]AMG 580[7]

Signaling Pathways

Inhibition of PDE10A by AMG 580 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[8][9] Activated CREB then modulates the transcription of genes involved in neuronal survival, plasticity, and function.[2]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes AMG580 AMG 580 This compound->PDE10A Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Nucleus Nucleus

PDE10A signaling cascade and the inhibitory action of AMG 580.

Experimental Protocols

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established fluorescence polarization (FP) assays for PDE10A inhibitors.[4][10]

Principle: The assay measures the displacement of a fluorescently labeled ligand from PDE10A by a test compound (e.g., AMG 580). When the fluorescent tracer is bound to the larger PDE10A enzyme, it tumbles slowly, resulting in a high FP signal. Unbound tracer tumbles rapidly, leading to a low FP signal. Inhibition of binding by the test compound results in a decrease in the FP signal.

Materials:

  • Recombinant Human PDE10A enzyme

  • Fluorescently labeled PDE10A tracer (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • AMG 580 and other test compounds

  • DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of AMG 580 and other test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • Reagent Preparation: Dilute the PDE10A enzyme and the fluorescent tracer to their optimal working concentrations in Assay Buffer. The tracer concentration is typically at or below its Kd for PDE10A.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or control (DMSO for 100% activity, a known saturating inhibitor for 0% activity) to the wells.

    • Add 10 µL of diluted PDE10A enzyme solution to each well.

    • Mix gently and incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • Mix gently and incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow Start Start Prep_Compounds Prepare Compound Serial Dilutions Start->Prep_Compounds Prep_Reagents Prepare PDE10A and Tracer Solutions Start->Prep_Reagents Dispense_Compounds Dispense Compounds/ Controls to Plate Prep_Compounds->Dispense_Compounds Add_Enzyme Add PDE10A Enzyme Prep_Reagents->Add_Enzyme Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (15-30 min) Add_Enzyme->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate (60-120 min) Add_Tracer->Incubate_2 Read_Plate Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Experimental workflow for the PDE10A Fluorescence Polarization assay.
In Vivo Target Occupancy Study using [18F]AMG 580 PET Imaging

This protocol outlines a typical workflow for a preclinical PET imaging study to determine the target occupancy of a novel PDE10A inhibitor.[5][7]

Principle: [18F]AMG 580 is administered to an animal, and its uptake in the brain, particularly the striatum (a region with high PDE10A expression), is measured using PET imaging. To determine the target occupancy of a test compound, the animal is pre-treated with the compound before the administration of [18F]AMG 580. A reduction in the PET signal in the striatum compared to a baseline scan indicates displacement of the radiotracer and thus target engagement by the test compound.

Materials:

  • [18F]AMG 580 (radiolabeled tracer)

  • Test PDE10A inhibitor

  • Anesthetized research animals (e.g., non-human primates)

  • PET/CT or PET/MR scanner

  • Ancillary equipment for animal handling and monitoring

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the scanner.

  • Baseline Scan:

    • Administer a bolus injection of [18F]AMG 580 intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Blocking Scan:

    • On a separate day, administer the test PDE10A inhibitor at a specific dose and time before the radiotracer.

    • Administer the same dose of [18F]AMG 580 as in the baseline scan.

    • Acquire dynamic PET data using the same parameters as the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with an anatomical scan (CT or MRI).

    • Define regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region with low PDE10A expression).

    • Generate time-activity curves for the ROIs.

  • Data Analysis:

    • Use kinetic modeling to calculate the binding potential (BPND) in the striatum for both baseline and blocking scans.

    • Calculate the target occupancy (TO) using the formula: TO (%) = [(BPND_baseline - BPND_blocking) / BPND_baseline] * 100

PET_Imaging_Workflow cluster_baseline Baseline Scan cluster_blocking Blocking Scan (Separate Day) Anesthetize_Animal_B Anesthetize Animal Inject_Tracer_B Inject [18F]AMG 580 Anesthetize_Animal_B->Inject_Tracer_B Acquire_PET_B Acquire Dynamic PET Data Inject_Tracer_B->Acquire_PET_B Image_Analysis Image Reconstruction and ROI Analysis Acquire_PET_B->Image_Analysis Anesthetize_Animal_Bl Anesthetize Animal Pretreat_Inhibitor Pre-treat with Test Inhibitor Anesthetize_Animal_Bl->Pretreat_Inhibitor Inject_Tracer_Bl Inject [18F]AMG 580 Pretreat_Inhibitor->Inject_Tracer_Bl Acquire_PET_Bl Acquire Dynamic PET Data Inject_Tracer_Bl->Acquire_PET_Bl Acquire_PET_Bl->Image_Analysis Kinetic_Modeling Kinetic Modeling (Calculate BP_ND) Image_Analysis->Kinetic_Modeling Calculate_TO Calculate Target Occupancy Kinetic_Modeling->Calculate_TO End End Calculate_TO->End

Workflow for an in vivo PET imaging target occupancy study.

Conclusion

This technical guide provides a foundational understanding of PDE10A and the utility of AMG 580 as a potent and selective inhibitor. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a practical resource for researchers in the field of neuroscience and drug discovery. The use of AMG 580, both as a pharmacological tool and a PET tracer, is instrumental in advancing our understanding of PDE10A's role in health and disease and in the development of novel therapeutics targeting this enzyme.

References

The Role of AMG 580 in Central Nervous System Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics for central nervous system (CNS) disorders remains a significant challenge in modern medicine. A critical component of successful CNS drug development is the ability to quantitatively assess target engagement in the brain.[1] This ensures that a therapeutic candidate reaches its intended target at a concentration sufficient to elicit a pharmacological response. AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) antagonist, has emerged as a valuable tool in this endeavor, functioning as a positron emission tomography (PET) tracer to facilitate the clinical development of PDE10A inhibitors for psychiatric and neurologic disorders such as schizophrenia and Huntington's disease.[1] This technical guide provides an in-depth overview of AMG 580, including its mechanism of action, key preclinical data, and detailed experimental protocols relevant to its application in CNS drug discovery.

Core Mechanism of Action: Targeting Phosphodiesterase 10A

AMG 580, with the chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a novel small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems. This enzyme plays a crucial role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers. Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby modulating neuronal activity. The therapeutic potential of PDE10A inhibitors in treating psychosis and movement disorders has made it a significant target for drug development.

Quantitative Data Summary

The preclinical characterization of AMG 580 has yielded significant quantitative data demonstrating its high affinity and selectivity for PDE10A. These findings are crucial for its validation as a PET tracer.

ParameterSpeciesValueReference
IC50 Human0.13 nM[2]
In Vitro Kd Baboon71.9 pM[3]
In Vivo Kd Baboon~0.44 nM[3]
PDE Isoform% Inhibition at 1 µM AMG 580
PDE1A< 10%
PDE2A< 10%
PDE3A< 10%
PDE4D< 10%
PDE5A< 10%
PDE6< 10%
PDE7B< 10%
PDE8A< 10%
PDE9A< 10%
PDE11A< 10%
SpeciesBrain Uptake (AUC, ngh/g)Plasma Exposure (AUC, ngh/mL)Brain/Plasma Ratio
Rat12.34.72.6

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in the signaling cascade of medium spiny neurons. Inhibition of PDE10A by molecules like AMG 580 leads to an accumulation of cAMP and cGMP, which in turn modulates downstream signaling pathways implicated in the pathophysiology of various CNS disorders.

PDE10A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC + D2R->AC - GC Guanylyl Cyclase NMDAR->GC + cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA cGMP->PDE10A PKG Protein Kinase G cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Signaling PKA->Downstream PKG->Downstream AMG580 AMG 580 This compound->PDE10A

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow: In Vitro PDE10A Binding Assay

The following diagram outlines the typical workflow for an in vitro radioligand binding assay to determine the affinity of a compound like AMG 580 for the PDE10A enzyme.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Brain Homogenate (Striatum) D Incubate Homogenate with [3H]AMG 580 +/- Unlabeled AMG 580 A->D B Prepare [3H]AMG 580 (Radioligand) B->D C Prepare Unlabeled AMG 580 (Competitor) C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Quantify Radioactivity on Filters E->F G Data Analysis (Scatchard/Non-linear regression) F->G H Determine Kd and Bmax G->H

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vitro [3H]AMG 580 Radioligand Binding Assay

This protocol is adapted from the methodologies described in the characterization of AMG 580.

1. Materials:

  • [3H]AMG 580 (specific activity ~80 Ci/mmol)

  • Unlabeled AMG 580

  • Rat, primate, or human striatal tissue

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

2. Membrane Preparation:

  • Homogenize frozen striatal tissue in ice-cold binding buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.

  • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C until use.

3. Binding Assay:

  • Perform the assay in a total volume of 200 µL in a 96-well plate.

  • For saturation binding experiments, add increasing concentrations of [3H]AMG 580 (e.g., 0.01-10 nM) to the wells.

  • For competition binding experiments, add a fixed concentration of [3H]AMG 580 (typically at or near the Kd value) and increasing concentrations of unlabeled AMG 580 or test compound.

  • Define non-specific binding in the presence of a high concentration of unlabeled AMG 580 (e.g., 10 µM).

  • Add the membrane preparation (typically 50-100 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • For saturation experiments, plot the specific binding (total binding - non-specific binding) against the concentration of [3H]AMG 580. Determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis.

  • For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand. Determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo PET Imaging with [18F]AMG 580 in Non-Human Primates

This protocol provides a general framework for conducting PET imaging studies with [18F]AMG 580 in non-human primates, based on standard practices.

1. Animal Preparation:

  • Fast the animal overnight prior to the PET scan.

  • Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine for induction, isoflurane (B1672236) for maintenance) and maintain anesthesia throughout the imaging procedure.

  • Place a catheter in a peripheral vein for radiotracer injection and another in an artery for blood sampling (for metabolite analysis and input function determination).

  • Monitor vital signs (heart rate, respiration, body temperature) throughout the experiment.

2. Radiotracer Administration and PET Scan Acquisition:

  • Position the anesthetized animal in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of [18F]AMG 580 (typically 5-10 mCi) intravenously.

  • Acquire dynamic PET data in list mode for a duration of 90-120 minutes post-injection.

3. Blood Sampling and Metabolite Analysis:

  • Collect arterial blood samples at frequent intervals throughout the PET scan.

  • Centrifuge the blood samples to separate plasma.

  • Analyze a portion of the plasma for total radioactivity.

  • Perform radio-HPLC analysis on the remaining plasma to determine the fraction of radioactivity corresponding to the parent compound ([18F]AMG 580) versus its radiometabolites.

4. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data into a series of time frames.

  • Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.

  • Define regions of interest (ROIs) on the anatomical images for key brain regions (e.g., striatum, cerebellum).

  • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

  • Perform kinetic modeling of the TACs using the metabolite-corrected arterial plasma input function to estimate key parameters such as the volume of distribution (VT) and binding potential (BPND). The cerebellum is often used as a reference region for non-specific binding.

Conclusion

AMG 580 has proven to be a highly valuable research tool for the discovery and development of novel CNS therapeutics targeting the PDE10A enzyme. Its high affinity, selectivity, and favorable pharmacokinetic properties make it an ideal PET tracer for quantifying target engagement in both preclinical and clinical settings. The detailed protocols and data presented in this technical guide are intended to provide researchers with a comprehensive resource for the effective utilization of AMG 580 in their drug discovery programs. The ability to non-invasively measure the extent to which a drug candidate interacts with its intended target in the brain is paramount for making informed decisions on dose selection and for increasing the probability of success in the challenging field of CNS drug development.

References

Unveiling the Potential of AMG 580: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the basic research applications of AMG 580, a potent and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A). Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows. AMG 580 has emerged as a critical tool for investigating the role of PDE10A in the central nervous system, particularly in the context of psychiatric and neurological disorders such as schizophrenia and Huntington's disease.[1] Its primary application lies in its use as a positron emission tomography (PET) tracer to determine the target coverage of therapeutic PDE10A inhibitors and as an imaging biomarker to map the distribution of PDE10A in the brain.[1]

Core Mechanism of Action: Selective PDE10A Inhibition

AMG 580 is a novel antagonist with subnanomolar affinity for rat, primate, and human PDE10A.[1] Phosphodiesterase 10A is a dual-substrate enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two vital second messengers. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation.

By inhibiting PDE10A, AMG 580 effectively increases the intracellular concentrations of cAMP and cGMP. This modulation of cyclic nucleotide levels influences downstream signaling cascades, including the potentiation of dopamine (B1211576) D1 receptor signaling and the inhibition of dopamine D2 receptor signaling. This mechanism makes PDE10A an attractive therapeutic target for disorders associated with dysfunctional striatal signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AMG 580, highlighting its potency, selectivity, and binding affinity.

ParameterValueSpecies/SystemReference
IC50 0.13 nMIn vitro biochemical assay[2]
Selectivity >230,000-foldOver other PDEs (up to 30 µM)[2]
In vitro K D 71.9 pMBaboon brain tissue[3]
In vivo K D ~0.44 nMBaboon (PET imaging)[3]

Table 1: In Vitro and In Vivo Potency and Affinity of AMG 580

SpeciesBrain Uptake (%ID/g)Striatum/Thalamus Ratio (AUC)MethodReference
Rat> 0.5> 5LC-MS/MS[4]

Table 2: In Vivo Brain Penetration and Specificity of AMG 580 in Rats

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and application of AMG 580, the following diagrams have been generated using the DOT language.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Postsynaptic) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA PDE10A PDE10A cAMP->PDE10A Cellular_Response Cellular Response (Gene Expression, Neuronal Excitability) PKA->Cellular_Response AMP AMP PDE10A->AMP AMG580 AMG 580 This compound->PDE10A

Caption: PDE10A Signaling Pathway and the inhibitory action of AMG 580.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (IC50 Determination) Binding_Assay Radioligand Binding Assay ([3H]AMG 580, KD Determination) Biochem_Assay->Binding_Assay Autoradiography Autoradiography (Brain Slice Distribution) Binding_Assay->Autoradiography LCMS LC-MS/MS Studies (Rats) (Kinetics & Distribution) Autoradiography->LCMS PET PET Imaging ([18F]AMG 580) (Non-Human Primates) LCMS->PET Target_Occupancy Target Occupancy Studies PET->Target_Occupancy

Caption: General experimental workflow for the characterization of AMG 580.

Experimental Protocols

Detailed experimental protocols for the use of AMG 580 can be found in the primary literature. Below are generalized methodologies for key experiments.

In Vitro PDE10A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 580 against PDE10A.

Methodology:

  • Recombinant human PDE10A enzyme is used.

  • The assay is performed in a buffer containing a known concentration of cAMP and cGMP as substrates.

  • AMG 580 is serially diluted and added to the reaction mixture.

  • The enzymatic reaction is initiated and incubated at room temperature.

  • The amount of remaining cAMP/cGMP or the product (AMP/GMP) is quantified, typically using methods like scintillation proximity assay (SPA) or fluorescence polarization (FP).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Radioligand Binding Assay

Objective: To determine the binding affinity (KD) of [3H]AMG 580 to PDE10A in native tissues.

Methodology:

  • Brain tissue (e.g., striatum) from relevant species (rat, baboon, human) is homogenized.[1]

  • A fixed concentration of radiolabeled [3H]AMG 580 is incubated with the tissue homogenates in a binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled PDE10A inhibitor.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding experiments with increasing concentrations of [3H]AMG 580 are performed to determine the KD and Bmax values.[1]

In Vivo PET Imaging

Objective: To visualize and quantify the distribution and target occupancy of PDE10A in the living brain using [18F]AMG 580.

Methodology:

  • AMG 580 is radiolabeled with fluorine-18 (B77423) ([18F]) to create the PET tracer [18F]AMG 580.

  • The tracer is administered intravenously to the subject (e.g., a non-human primate).[3]

  • Dynamic PET scans are acquired over a period of time to measure the uptake and distribution of the tracer in the brain.[3]

  • Arterial blood samples may be collected to determine the metabolite-corrected arterial input function.

  • For target occupancy studies, a therapeutic PDE10A inhibitor is administered prior to the tracer injection, and the reduction in tracer binding is quantified.

  • PET data is analyzed using pharmacokinetic modeling to estimate parameters such as binding potential (BPND) and target occupancy.

Conclusion

AMG 580 is a highly valuable research tool for the preclinical investigation of the PDE10A enzyme system. Its high potency, selectivity, and favorable properties as a PET tracer make it indispensable for CNS drug discovery programs targeting PDE10A. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize AMG 580 in their studies to further elucidate the role of PDE10A in health and disease.

References

Methodological & Application

Application Notes and Protocols for [18F]AMG 580 PET Imaging in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, [18F]AMG 580 is a promising investigational positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme. Preclinical studies in animal models have demonstrated its potential for imaging PDE10A in the brain.[1][2] However, to date, no specific human PET imaging protocols, dosimetry, or biodistribution data for [18F]AMG 580 have been published in the public domain. The following application notes and protocols are therefore representative and based on general principles of neurological PET imaging with 18F-labeled radiotracers. These should not be considered as an established or validated clinical protocol for [18F]AMG 580. Any clinical use of [18F]AMG 580 would require a formal clinical trial with a specifically designed and approved protocol.

Introduction

[18F]AMG 580 is a novel, selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme primarily expressed in the striatum of the brain and is a target for the development of therapeutics for neurological and psychiatric disorders. [18F]AMG 580 PET imaging aims to non-invasively quantify the distribution and density of PDE10A in the human brain. This can be valuable for understanding the role of PDE10A in various diseases and for the development of new drugs targeting this enzyme.[1]

Potential Signaling Pathway of Interest

The following diagram illustrates the general role of PDE10A in neuronal signaling, which is the target of [18F]AMG 580.

PDE10A_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - PLC Phospholipase C mGluR->PLC cAMP cAMP AC->cAMP Converts IP3_DAG IP3 / DAG PLC->IP3_DAG Converts ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC PKA Protein Kinase A cAMP->PKA PDE10A PDE10A cAMP->PDE10A Hydrolyzes Downstream Downstream Signaling IP3_DAG->Downstream PKA->Downstream AMP AMP PDE10A->AMP AMG580 [18F]AMG 580 This compound->PDE10A Inhibits & Binds to

General PDE10A signaling pathway.

Representative Experimental Protocols

The following sections outline a hypothetical protocol for a first-in-human study of [18F]AMG 580.

3.1. Subject Recruitment and Preparation

  • Inclusion Criteria: Healthy adult volunteers (male and female, 18-55 years old) with no history of neurological or psychiatric disorders. All subjects should provide written informed consent.

  • Exclusion Criteria: Pregnancy or breastfeeding, history of significant medical conditions, contraindications to PET or MRI scanning (e.g., claustrophobia, metallic implants), and current use of medications known to interact with the central nervous system.

  • Preparation:

    • Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable metabolic conditions.

    • Consumption of water is permitted.

    • Subjects should refrain from strenuous physical activity for 24 hours before the scan.

    • A urine pregnancy test should be performed for all female participants of childbearing potential before radiotracer administration.

3.2. Radiotracer Administration and Imaging

  • Dose: A target dose of 185-370 MBq (5-10 mCi) of [18F]AMG 580 would be administered intravenously as a bolus injection. The exact dose would be determined in a formal dosimetry study.

  • Imaging Equipment: A high-resolution PET/CT or PET/MR scanner.

  • Acquisition Protocol:

    • A low-dose CT or an MRI scan of the head for attenuation correction and anatomical co-registration.

    • Dynamic PET scanning of the brain would commence at the time of injection and continue for 90-120 minutes.

    • Whole-body static scans at multiple time points (e.g., 30, 60, 120, and 180 minutes post-injection) would be acquired for biodistribution and dosimetry assessment.

3.3. Workflow Diagram

PET_Imaging_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_post Post-Imaging Phase Informed_Consent Informed Consent Screening Screening & Inclusion/Exclusion Criteria Informed_Consent->Screening Fasting Fasting (4-6h) Screening->Fasting IV_Access Establish IV Access Fasting->IV_Access Positioning Patient Positioning in PET/CT or PET/MR IV_Access->Positioning Anatomical_Scan Low-dose CT or MRI (Attenuation Correction) Positioning->Anatomical_Scan Injection IV Bolus Injection of [18F]AMG 580 Anatomical_Scan->Injection Dynamic_Scan Dynamic Brain PET Scan (90-120 min) Injection->Dynamic_Scan Static_Scans Whole-Body Static Scans (multiple time points) Dynamic_Scan->Static_Scans Monitoring Post-scan Monitoring Static_Scans->Monitoring Data_Analysis Image Reconstruction & Data Analysis Monitoring->Data_Analysis Dosimetry Dosimetry Calculation Data_Analysis->Dosimetry

Representative workflow for a human PET imaging study.

Representative Quantitative Data

The following tables present the types of quantitative data that would be collected in a first-in-human study of [18F]AMG 580. The values provided are hypothetical and based on data from other 18F-labeled brain PET tracers, as specific data for [18F]AMG 580 is not available.

Table 1: Hypothetical Radiation Dosimetry for [18F]AMG 580

OrganAbsorbed Dose (μGy/MBq)
Brain20.0
Liver45.0
Kidneys35.0
Bladder Wall150.0
Red Marrow15.0
Lungs18.0
Spleen25.0
Effective Dose (mSv/MBq) 0.022

Table 2: Hypothetical Biodistribution of [18F]AMG 580 in Humans (% Injected Dose at 60 min)

Organ% Injected Dose
Brain8.0
Liver25.0
Kidneys10.0
Lungs5.0
Heart4.0
Blood15.0

Safety Considerations

  • Radiation Exposure: The effective radiation dose from a single [18F]AMG 580 PET scan is expected to be comparable to other 18F-labeled radiotracers used in clinical research, which is generally considered to be within acceptable limits for research studies.

  • Adverse Events: Subjects should be monitored for any adverse events following the administration of [18F]AMG 580. Based on preclinical data, no significant pharmacological effects are anticipated at the microdoses used for PET imaging.

  • Data Monitoring: A safety monitoring plan should be in place to review any adverse events and ensure subject safety throughout the study.

References

Application Notes and Protocols for AMG 580 PET Scans in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) scans using the novel radiotracer [18F]AMG 580 in animal models. AMG 580 is a potent and selective antagonist of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain, particularly in the striatum. As such, [18F]AMG 580 is a valuable tool for in vivo imaging of PDE10A, enabling the assessment of target engagement for novel PDE10A inhibitors and the study of neuropsychiatric and neurodegenerative disorders.

Mechanism of Action and Signaling Pathway

AMG 580 targets PDE10A, which plays a crucial role in regulating intracellular signaling cascades by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). In the striatum, PDE10A modulates the activity of medium spiny neurons (MSNs), which are key components of the direct and indirect pathways of the basal ganglia. Inhibition of PDE10A by agents like AMG 580 leads to an increase in cAMP and cGMP levels, subsequently activating protein kinase A (PKA) and protein kinase G (PKG). This activation influences the phosphorylation state of downstream effectors such as the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.

PDE10A_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA + AMP AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 + Neuronal_Activity Modulation of Neuronal Activity DARPP32->Neuronal_Activity AMG580 AMG 580 This compound->PDE10A Inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Protocols

Radiolabeling of [18F]AMG 580

The radiosynthesis of [18F]AMG 580 is typically performed via a nucleophilic substitution reaction on a suitable precursor. An automated synthesis module is recommended for reproducibility and radiation safety.

Materials:

  • [18F]Fluoride (produced from a cyclotron)

  • AMG 580 precursor (e.g., a nitro or trimethylammonium triflate precursor)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector

Protocol:

  • Trap the aqueous [18F]fluoride solution from the cyclotron on an anion exchange cartridge.

  • Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropically dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.

  • Dissolve the AMG 580 precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined period (e.g., 10-15 minutes).

  • Quench the reaction and perform a preliminary purification using a C18 SPE cartridge.

  • Purify the crude product using a semi-preparative HPLC system.

  • Collect the fraction corresponding to [18F]AMG 580.

  • Reformulate the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

Parameter Typical Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>95%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time40-60 minutes
Animal Models and Preparation

Animal Models:

  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Health Status: Animals should be healthy and free of any conditions that could interfere with the study.

Preparation:

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Fasting: Fast the animals for 4-6 hours before the PET scan to reduce blood glucose levels, which can affect the biodistribution of some radiotracers. Water should be available ad libitum.

  • Catheterization (Optional but Recommended): For precise and repeated blood sampling for pharmacokinetic modeling, placement of a catheter in the tail vein or artery is recommended. This should be done under anesthesia before the administration of the radiotracer.

[18F]AMG 580 PET Scan Procedure

PET_Scan_Workflow A Animal Preparation (Fasting, Anesthesia) B [18F]AMG 580 Administration (Intravenous Injection) A->B C Uptake Period B->C D PET/CT Scan Acquisition C->D E Image Reconstruction D->E G Biodistribution Study (Organ Harvesting) D->G F Data Analysis (ROI, SUV, Kinetic Modeling) E->F

Caption: Experimental workflow for an [18F]AMG 580 PET scan in an animal model.

Protocol:

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor the animal's vital signs throughout the procedure.

  • Positioning: Place the anesthetized animal on the scanner bed.

  • Tracer Administration: Administer a bolus injection of [18F]AMG 580 via the tail vein. The exact dose will depend on the scanner sensitivity and the specific activity of the tracer.

  • Uptake Period: Allow for an uptake period of 30-60 minutes.

  • PET/CT Acquisition:

    • Perform a CT scan for attenuation correction and anatomical co-registration.

    • Acquire a dynamic or static PET scan. For dynamic scans, acquisition can start immediately after tracer injection and continue for 60-90 minutes. For static scans, a 15-30 minute acquisition starting after the uptake period is common.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). The reconstructed images should be corrected for attenuation, scatter, and decay.

Parameter Typical Value/Setting (for Rat)
Injected Dose 5-15 MBq (135-405 µCi)
Injection Volume < 0.5 mL
Uptake Time (Static Scan) 30-60 minutes
Scan Duration (Static) 15-30 minutes
Scan Duration (Dynamic) 60-90 minutes
Anesthesia 1.5-2% Isoflurane in O2
Data Analysis
  • Region of Interest (ROI) Analysis:

    • Co-register the PET images with the anatomical CT or a standard brain atlas.

    • Draw ROIs on specific brain regions (e.g., striatum, cerebellum, cortex).

    • Calculate the mean radioactivity concentration within each ROI.

  • Standardized Uptake Value (SUV):

    • Calculate the SUV for each ROI to semi-quantitatively assess tracer uptake. SUV is normalized for injected dose and body weight.

    • SUV = (Mean ROI activity concentration (Bq/mL)) / (Injected dose (Bq) / Body weight (g))

  • Kinetic Modeling (for dynamic scans):

    • Use kinetic models (e.g., Logan graphical analysis, two-tissue compartment model) with an arterial input function (if available) or a reference region (e.g., cerebellum) to estimate binding parameters such as the distribution volume ratio (DVR) or binding potential (BPND).

Biodistribution Studies

Ex vivo biodistribution studies are essential to confirm the in vivo PET findings and to assess the tracer's distribution in various organs.

Protocol:

  • Administer [18F]AMG 580 to a cohort of animals as described above.

  • At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, euthanize the animals.

  • Promptly dissect and collect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Organ Typical Uptake (%ID/g at 60 min post-injection)
Striatum High
Cortex Moderate
Cerebellum Low
Liver Moderate to High (metabolism and excretion)
Kidneys Moderate to High (excretion)
Bone Low (potential for defluorination)
Muscle Low

Note: The specific uptake values can vary depending on the animal model and experimental conditions.

Conclusion

The use of [18F]AMG 580 PET imaging in animal models provides a powerful and non-invasive method to study the PDE10A system in the living brain. The protocols outlined in these application notes offer a framework for conducting reproducible and high-quality preclinical PET studies. Adherence to standardized procedures for radiolabeling, animal handling, and data analysis is crucial for obtaining reliable and comparable results, which are essential for advancing our understanding of neurological disorders and for the development of novel therapeutics targeting PDE10A.

Application Notes and Protocols for Radiolabeling AMG 580 with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580, chemically known as 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a potent and selective antagonist of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the striatum of the brain and is a key target for the development of therapeutics for neurological and psychiatric disorders. Positron Emission Tomography (PET) imaging using fluorine-18 (B77423) labeled AMG 580 ([18F]AMG 580) allows for the non-invasive in vivo quantification and assessment of PDE10A target engagement by drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of AMG 580 with fluorine-18, including precursor synthesis, automated radiosynthesis, purification, and quality control.

Signaling Pathway and Mechanism of Action

AMG 580 acts as an antagonist at the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in intracellular signaling cascades. By inhibiting PDE10A, AMG 580 increases the levels of cAMP and cGMP in neuronal cells, thereby modulating downstream signaling pathways crucial for neuronal function.

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by DARPP-32 DARPP-32 PKA->DARPP-32 phosphorylates Neuronal_Activity Modulation of Neuronal Activity DARPP-32->Neuronal_Activity 5_AMP 5'-AMP PDE10A->5_AMP AMG_580 AMG 580 AMG_580->PDE10A inhibits

Figure 1: Simplified PDE10A signaling pathway. AMG 580 inhibits PDE10A, leading to increased cAMP levels and downstream signaling.

Experimental Protocols

Synthesis of the Tosylate Precursor for [18F]AMG 580

The radiosynthesis of [18F]AMG 580 is achieved through a nucleophilic substitution reaction on a suitable precursor. A common strategy involves the use of a tosylate leaving group on the corresponding hydroxyl precursor.

Materials and Reagents:

  • Des-fluoro-hydroxy-AMG 580 (1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-hydroxypropan-1-one)

  • Tosyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Dissolve des-fluoro-hydroxy-AMG 580 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of a solution of tosyl chloride in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the tosylate precursor.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Automated Radiosynthesis of [18F]AMG 580

The radiolabeling is typically performed using an automated synthesis module to ensure reproducibility and radiation safety.

Radiosynthesis_Workflow A [18F]Fluoride Trapping on Anion Exchange Cartridge B Elution of [18F]Fluoride with K2CO3/Kryptofix 2.2.2. A->B C Azeotropic Drying of [18F]Fluoride B->C D Radiolabeling Reaction with Tosylate Precursor in DMSO at 120-140°C C->D E Quenching and Dilution D->E F Semi-preparative HPLC Purification E->F G Formulation of [18F]AMG 580 F->G H Quality Control G->H

Figure 2: General workflow for the automated radiosynthesis of [18F]AMG 580.

Materials and Reagents:

Automated Synthesis Protocol:

  • [18F]Fluoride Trapping and Elution: Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step two to three times to ensure anhydrous conditions.

  • Radiolabeling Reaction: Add a solution of the tosylate precursor in anhydrous DMSO to the dried [18F]fluoride/K222 complex. Heat the reaction mixture at 120-140 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column for purification.

  • Formulation: Collect the fraction corresponding to [18F]AMG 580. Remove the HPLC solvent under reduced pressure and reformulate the final product in a sterile solution, typically physiological saline containing a small percentage of ethanol for solubility, and pass it through a 0.22 µm sterile filter into a sterile vial.

Purification by High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is essential to separate [18F]AMG 580 from the unreacted precursor and other radiochemical impurities.

Table 1: HPLC Purification Parameters

ParameterCondition
Column Reversed-phase C18, e.g., Luna C18 (250 x 10 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) gradient
Flow Rate 4-5 mL/min
Detection UV (at 254 nm) and a radioactivity detector
Typical Retention Time 15-20 minutes (to be determined empirically)
Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical for in vivo use.

Table 2: Quality Control Specifications for [18F]AMG 580

TestMethodSpecification
Appearance Visual InspectionClear, colorless, and free of particulate matter
pH pH meter or pH strips4.5 - 7.5
Radionuclidic Identity Half-life determination105 - 115 minutes
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV detection)Precursor and other impurities within acceptable limits
Specific Activity Calculated from HPLC data> 1 Ci/µmol at the time of injection
Residual Solvents Gas Chromatography (GC)Acetonitrile, DMSO, Ethanol within USP limits
Bacterial Endotoxins LAL test< 175 EU/V, where V is the maximum recommended dose in mL
Sterility USP <71>Sterile

Analytical HPLC Conditions:

  • Column: Reversed-phase C18, e.g., Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile:Water (with 0.1% TFA)

  • Flow Rate: 1 mL/min

  • Detection: UV (at 254 nm) and a radioactivity detector

Conclusion

The successful radiolabeling of AMG 580 with fluorine-18 provides a valuable tool for PET imaging of PDE10A in the brain. The protocols outlined in these application notes provide a framework for the synthesis, purification, and quality control of [18F]AMG 580. Adherence to these detailed procedures is crucial for obtaining a high-quality radiotracer suitable for preclinical and clinical research in the field of neuroscience and drug development. Researchers should optimize the reaction and purification conditions based on their specific automated synthesis platform and available resources.

Application Notes and Protocols for Quantitative Analysis of AMG 580 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Positron Emission Tomography (PET) data obtained using the novel radiotracer AMG 580. This document outlines the experimental protocols for preclinical imaging and presents a summary of available quantitative data. Furthermore, it details the underlying signaling pathway of the molecular target of AMG 580, Phosphodiesterase 10A (PDE10A).

Introduction to AMG 580

AMG 580 is a potent and selective antagonist of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain. Developed as a PET tracer, [18F]AMG 580 allows for the non-invasive quantification and visualization of PDE10A in preclinical and clinical research. This enables the assessment of target engagement for therapeutic PDE10A inhibitors, aids in dose selection for novel drug candidates, and facilitates a deeper understanding of the role of PDE10A in various neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical PET studies using [18F]AMG 580 in non-human primates. These data highlight the tracer's high uptake in PDE10A-rich regions and its specific binding.

Table 1: [18F]AMG 580 Binding Potential (BPnd) in Non-Human Primate Brain

Brain RegionBinding Potential (BPnd)
Striatum3.1

Binding potential (BPnd) is a measure of the density of available receptors and was calculated using a simplified reference tissue model.

Table 2: Visual Assessment of [18F]AMG 580 Uptake in Rhesus Monkey and Baboon Brain

Brain RegionBaseline UptakeBlockade with PDE10A Inhibitor
StriatumHighDose-dependent decrease
Cerebellum (Reference Region)Low / NegligibleNo significant change

Experimental Protocols

This section provides detailed methodologies for conducting preclinical PET imaging studies with [18F]AMG 580 in non-human primates and rats.

Protocol 1: [18F]AMG 580 PET Imaging in Non-Human Primates (NHPs)

1. Animal Preparation:

  • Fasting: Non-human primates (e.g., Rhesus monkeys, baboons) should be fasted for a minimum of 4 hours prior to tracer injection to ensure stable metabolic conditions.

  • Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure. A common regimen is induction with ketamine/xylazine and maintenance with isoflurane. Vital signs (heart rate, respiration, blood oxygen saturation) should be monitored continuously.

  • Catheterization: Place intravenous catheters for radiotracer injection and blood sampling.

2. Radiotracer Administration:

  • Dose: Administer a bolus injection of [18F]AMG 580 intravenously. The typical injected dose ranges from 185 to 370 MBq (5-10 mCi), with the exact amount dependent on the scanner sensitivity and animal weight.

  • Specific Activity: The specific activity of the radiotracer should be high to minimize pharmacological effects.

3. PET Image Acquisition:

  • Scanner: Utilize a high-resolution PET scanner.

  • Acquisition Mode: Acquire dynamic data in 3D list mode, starting at the time of injection.

  • Duration: A total scan duration of 90-120 minutes is recommended to capture the tracer kinetics.

  • Framing Scheme: Reconstruct the dynamic data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 3 x 1min, 2 x 2.5min, 10 x 5min, 4 x 10min).

4. Image Analysis and Quantification:

  • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and radioactive decay.

  • Image Registration: Co-register the PET images with an anatomical MRI scan of the same animal for accurate delineation of brain regions of interest (ROIs).

  • ROI Definition: Define ROIs for key brain structures, including the striatum (caudate, putamen), and a reference region with negligible PDE10A expression, such as the cerebellum.

  • Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.

  • Quantitative Metrics:

    • Standardized Uptake Value (SUV): Calculate SUV to semi-quantify tracer uptake.

    • Binding Potential (BPnd): Employ kinetic modeling, such as the simplified reference tissue model (SRTM), using the cerebellum TAC as the input function to estimate BPnd, a measure of specific binding.

Protocol 2: [18F]AMG 580 PET Imaging in Rats

1. Animal Preparation:

  • Fasting: Rats should be fasted for 4-6 hours before the experiment.

  • Anesthesia: Maintain anesthesia throughout the scan using isoflurane.

  • Catheterization: Place a catheter in the tail vein for tracer injection.

2. Radiotracer Administration:

  • Dose: Inject a bolus of [18F]AMG 580 via the tail vein. A typical dose is 18.5-37 MBq (0.5-1.0 mCi).

3. PET Image Acquisition:

  • Scanner: Use a dedicated small-animal PET scanner.

  • Acquisition: Acquire a dynamic scan for 60-90 minutes.

  • Framing Scheme: Reconstruct data into appropriate time frames (e.g., 4 x 15s, 4 x 60s, 11 x 300s).

4. Image Analysis and Quantification:

  • Image Reconstruction and Registration: Follow similar procedures as for NHPs, co-registering with a rat brain atlas or MRI.

  • ROI Definition: Define ROIs for the striatum and cerebellum.

  • Quantitative Analysis: Calculate SUV and BPnd as described for the NHP protocol.

Signaling Pathway and Experimental Workflow

PDE10A Signaling Pathway

AMG 580 targets PDE10A, a key enzyme in the regulation of cyclic nucleotide signaling in striatal medium spiny neurons (MSNs). PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, AMG 580 increases the intracellular levels of these second messengers, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and influences neuronal excitability and gene expression.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR G_olf Gαolf D1R->G_olf Activates G_i Gαi D2R->G_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_olf->AC Activates G_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates 5AMP 5'-AMP PDE10A->5AMP Hydrolyzes AMG580 AMG 580 This compound->PDE10A Inhibits pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 pDARPP32->PP1 Inhibits Gene_Expression Gene Expression & Neuronal Excitability pDARPP32->Gene_Expression Modulates PP1->pDARPP32 Dephosphorylates

PDE10A Signaling Pathway in Striatal Neurons.
Experimental Workflow for Quantitative PET Imaging

The following diagram outlines the logical workflow for a typical quantitative PET imaging study using [18F]AMG 580.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Fasting, Anesthesia) Start->Animal_Prep Radiotracer_Admin [18F]AMG 580 Administration (Intravenous Bolus) Animal_Prep->Radiotracer_Admin PET_Acquisition Dynamic PET Scan Acquisition (60-120 min) Radiotracer_Admin->PET_Acquisition Image_Recon Image Reconstruction (Attenuation, Scatter Correction) PET_Acquisition->Image_Recon Image_Reg PET-MRI Co-registration Image_Recon->Image_Reg ROI_Analysis Region of Interest (ROI) Definition (Striatum, Cerebellum) Image_Reg->ROI_Analysis TAC_Gen Time-Activity Curve (TAC) Generation ROI_Analysis->TAC_Gen Quantification Quantitative Analysis (SUV, BPnd Calculation) TAC_Gen->Quantification Data_Interp Data Interpretation & Reporting Quantification->Data_Interp End End Data_Interp->End

Workflow for Quantitative [18F]AMG 580 PET Imaging.

Application Note: High-Throughput Quantification of AMG 580 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in plasma and brain homogenate using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of AMG 580.

Introduction

AMG 580 is a novel small-molecule antagonist of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] PDE10A plays a crucial role in regulating cyclic nucleotide (cAMP and cGMP) signaling downstream of dopamine (B1211576) receptors. Inhibition of PDE10A is a promising therapeutic strategy for various central nervous system (CNS) disorders, including schizophrenia and Huntington's disease.

Accurate quantification of AMG 580 in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for establishing a relationship between drug exposure and pharmacological response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2]

This application note provides a detailed protocol for the extraction and quantification of AMG 580 in plasma and brain tissue, along with representative data and performance characteristics of the method.

Signaling Pathway

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron Dopamine Dopamine D1R D1R Dopamine->D1R D2R D2R Dopamine->D2R AC AC D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A Hydrolysis DARPP32 DARPP32 PKA->DARPP32 Cellular_Response Cellular_Response DARPP32->Cellular_Response AMP AMP PDE10A->AMP AMG580 This compound This compound->PDE10A Inhibition

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Plasma or Brain Homogenate Protein_Precipitation Protein Precipitation (Acetonitrile with Internal Standard) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Experimental Protocols

Materials and Reagents
  • AMG 580 reference standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled AMG 580.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma and brain tissue (from the same species as the study samples)

Equipment
  • Liquid chromatograph (HPLC or UPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Sample vials/plates

Sample Preparation

Plasma Samples:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard at a pre-determined concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or well of a 96-well plate for LC-MS/MS analysis.

Brain Homogenate Samples:

  • Thaw brain tissue and homogenize in 3 volumes (w/v) of a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice.

  • To 50 µL of brain homogenate, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial or well for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, gas temperatures, and gas flows.

  • MRM Transitions: The precursor-to-product ion transitions for AMG 580 and the internal standard must be determined by infusing the individual compounds into the mass spectrometer and optimizing the collision energy for each transition. Based on the benzimidazole (B57391) structure of AMG 580, common fragmentation patterns involve cleavage of the amide bond and fragmentation of the heterocyclic rings.

Data Presentation

The following tables present illustrative quantitative data for the analysis of AMG 580. Actual values may vary depending on the specific experimental conditions and instrumentation.

Table 1: LC-MS/MS Parameters (Illustrative)

ParameterAMG 580Internal Standard
Precursor Ion (m/z)[M+H]⁺[M+H]⁺
Product Ion (m/z)Fragment 1Fragment 1
Collision Energy (eV)Optimized ValueOptimized Value
Retention Time (min)~2.5~2.5

Table 2: Calibration Curve for AMG 580 in Plasma (Illustrative)

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.180100.5
5005.95099.1
100011.92098.3
Correlation Coefficient (r²): >0.99

Table 3: Precision and Accuracy for AMG 580 in Brain Homogenate (Illustrative)

QC LevelSpiked Conc. (ng/g)Mean Measured Conc. (ng/g) (n=5)Precision (%CV)Accuracy (%)
Low109.84.598.0
Medium100101.53.2101.5
High800790.22.898.8

Table 4: Recovery of AMG 580 from Biological Matrices (Illustrative)

MatrixSpiked Concentration (ng/mL or ng/g)Mean Recovery (%)
Plasma10092.5
Brain Homogenate10088.7

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantitative analysis of AMG 580 in plasma and brain homogenate. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting preclinical and clinical studies in drug development. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vivo Imaging of AMG 580 in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a novel and selective small molecule antagonist for phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme responsible for the breakdown of cyclic nucleotides, which are crucial second messengers in neurotransmission.[1] The high expression of PDE10A in the striatum of the primate brain makes it a significant target for the development of therapeutics for neuropsychiatric disorders.[2][3] Positron Emission Tomography (PET) imaging using a radiolabeled version of AMG 580, specifically [18F]AMG 580, allows for the non-invasive in vivo quantification and visualization of PDE10A. This enables researchers to assess target engagement of PDE10A inhibitors, understand pharmacokinetic/pharmacodynamic relationships, and aid in dose selection for clinical studies.[1]

These application notes provide an overview of the methodology for conducting in vivo imaging studies with [18F]AMG 580 in non-human primates, including protocols for radiolabeling, animal handling, PET imaging, and data analysis.

Signaling Pathway of PDE10A

Phosphodiesterase 10A (PDE10A) plays a critical role in regulating cyclic nucleotide signaling cascades, primarily by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] In striatal medium spiny neurons, where it is highly expressed, PDE10A modulates the signaling pathways downstream of dopamine (B1211576) and glutamate (B1630785) receptors. By breaking down cAMP and cGMP, PDE10A influences the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn regulate the phosphorylation of key substrates like DARPP-32, impacting gene expression and neuronal excitability.[4][5]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylate Cyclase D1R->AC Activates GC Guanylate Cyclase NMDAR->GC Activates cAMP cAMP AC->cAMP Converts ATP cGMP cGMP GC->cGMP Converts GTP ATP ATP GTP GTP PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE10A Hydrolyzed by PKG Protein Kinase G cGMP->PKG Activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP AMG580 AMG 580 This compound->PDE10A Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PKG->DARPP32 Phosphorylates Gene_Expression Gene Expression DARPP32->Gene_Expression Regulates

Caption: PDE10A Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of [18F]AMG 580 in non-human primates.

Table 1: In Vitro Binding Affinity of AMG 580

ParameterValueSpeciesTissue
KD71.9 pMBaboonBrain

Data from Scatchard analysis of [3H]AMG 580 binding.[1]

Table 2: In Vivo Binding Potential (BPND) of [18F]AMG 580 in Rhesus Monkey

Brain Region2TC ModelLogan AnalysisSRTM
Putamen3.383.162.92
Caudate2.342.342.01

BPND (Binding Potential, Non-Displaceable) values were calculated using different kinetic models.[1]

Table 3: Target Occupancy of PDE10A by Unlabeled AMG 580 in Baboon

Dose of Unlabeled AMG 580% Decrease in BPND
0.24 mg/kg~70%

This demonstrates dose-dependent target engagement.[1]

Table 4: Estimated In Vivo KD of [18F]AMG 580 in Baboon

ParameterValue
In Vivo KD~0.44 nM

Estimated from Scatchard analysis of high and low affinity PET scans.[1]

Experimental Protocols

The following are detailed protocols for conducting in vivo imaging of PDE10A using [18F]AMG 580 in non-human primates. These protocols are based on published literature and general best practices for primate imaging.

Radiosynthesis of [18F]AMG 580

The radiosynthesis of [18F]AMG 580 is a critical first step. A one-step [18F]fluorination procedure is typically employed.[1]

Materials:

  • [18F]Fluoride produced from a cyclotron.

  • Precursor for AMG 580.

  • Kryptofix 222 (K2.2.2).

  • Potassium carbonate (K2CO3).

  • Anhydrous acetonitrile.

  • HPLC system for purification.

  • Reagents and solvents for quality control (e.g., analytical HPLC, gas chromatography).

Protocol:

  • [18F]Fluoride activation: Trap the aqueous [18F]fluoride on an anion exchange cartridge and elute with a solution of K2.2.2 and K2CO3 in acetonitrile/water. Dry the mixture by azeotropic distillation with anhydrous acetonitrile.

  • Radiolabeling reaction: Add the AMG 580 precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [18F]fluoride/K-K2.2.2 complex. Heat the reaction mixture at a specific temperature and for a set duration (e.g., 120°C for 10 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [18F]AMG 580 from unreacted [18F]fluoride and other impurities.

  • Formulation: Remove the HPLC solvent from the collected [18F]AMG 580 fraction under a stream of nitrogen. Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, residual solvent levels, and sterility before administration.

Non-Human Primate Handling and Anesthesia

Proper animal handling and a stable anesthetic plane are crucial for successful and ethical imaging studies.

Species: Rhesus macaque or Baboon.

Protocol:

  • Fasting: Fast the animal overnight (approximately 12 hours) before the imaging session, with water available ad libitum.[6]

  • Pre-anesthesia: Administer a sedative (e.g., ketamine, 10-15 mg/kg, IM) to facilitate handling and catheter placement.

  • Catheterization: Place an intravenous catheter in a saphenous or cephalic vein for radiotracer administration and blood sampling.

  • Anesthesia Induction and Maintenance: Induce anesthesia with an appropriate agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane, 1-2% in oxygen) delivered via an endotracheal tube.[7]

  • Physiological Monitoring: Throughout the procedure, continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, oxygen saturation (SpO2), and body temperature. Maintain body temperature using a heating pad or circulating water blanket.[6]

PET/CT or PET/MR Image Acquisition

Dynamic PET imaging allows for the kinetic modeling of radiotracer uptake and binding.

Protocol:

  • Positioning: Place the anesthetized animal on the scanner bed in a stereotaxic frame to minimize head motion.

  • Transmission/Attenuation Scan: Perform a CT or MR scan for attenuation correction and anatomical co-registration.

  • Radiotracer Administration: Administer a bolus injection of [18F]AMG 580 (e.g., ~5 mCi or 185 MBq) intravenously at the start of the PET acquisition.[1]

  • Dynamic PET Scan: Acquire dynamic emission data in list mode for a duration of 90-120 minutes.

  • Arterial Blood Sampling (for full kinetic modeling): If using a two-tissue compartment model, collect serial arterial blood samples throughout the scan to measure the arterial input function and radiometabolite levels.

  • Blocking Studies (for target validation): To confirm the specificity of [18F]AMG 580 binding, a separate imaging session can be performed with pre-administration of a non-radiolabeled PDE10A inhibitor or unlabeled AMG 580.[1]

Image Reconstruction and Analysis

Protocol:

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and radioactive decay.

  • Co-registration: Co-register the PET images with the anatomical MR or CT images.

  • Region of Interest (ROI) Definition: Define regions of interest on the co-registered anatomical images for key brain structures, including the putamen, caudate (striatum), and a reference region with low PDE10A expression (e.g., cerebellum).[8]

  • Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI over time.

  • Kinetic Modeling: Analyze the TACs using appropriate kinetic models to quantify radiotracer binding. Common models include:

    • Two-Tissue Compartment (2TC) Model: Requires an arterial input function.[1]

    • Logan Graphical Analysis: Requires an arterial input function.[1]

    • Simplified Reference Tissue Model (SRTM): Does not require arterial blood sampling and uses a reference region TAC.[1]

  • Outcome Measures: The primary outcome measure is the binding potential (BPND), which is proportional to the density of available PDE10A receptors.

Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo imaging study of AMG 580 in a non-human primate.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis [18F]AMG 580 Radiosynthesis & QC Tracer_Injection Tracer Injection Radiosynthesis->Tracer_Injection Animal_Prep NHP Preparation (Fasting, Anesthesia) PET_CT_Scan PET/CT or PET/MR Acquisition Animal_Prep->PET_CT_Scan Blood_Sampling Arterial Blood Sampling (Optional) PET_CT_Scan->Blood_Sampling Image_Recon Image Reconstruction & Co-registration PET_CT_Scan->Image_Recon Tracer_Injection->PET_CT_Scan Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Definition & TAC Generation Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Results Quantitative Results (BP_ND) Kinetic_Modeling->Results

Caption: Experimental Workflow for AMG 580 PET Imaging

References

Application Notes and Protocols for Preclinical and Clinical Development of AMG 580 (Efimosfermin Alfa), a Long-Acting FGF21 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AMG 580, also known as BOS-580 or efimosfermin alfa, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21) engineered for a prolonged half-life. FGF21 is a metabolic hormone that plays a crucial role in regulating glucose and lipid homeostasis.[1][2] Efimosfermin alfa is under investigation as a therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH), a progressive liver disease characterized by steatosis, inflammation, and fibrosis.[3] These application notes provide a comprehensive overview of the experimental design for the preclinical and clinical development of AMG 580.

Section 1: Mechanism of Action and Target Engagement

FGF21 exerts its effects by binding to a receptor complex consisting of an FGF receptor (primarily FGFR1c) and a co-receptor, β-Klotho.[1][4] This interaction activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, leading to various metabolic benefits.[5][6]

In Vitro Receptor Binding and Activation Assays

Objective: To confirm the binding affinity and functional activity of AMG 580 at the FGF21 receptor complex.

Protocol: Cell-Based Receptor Activation Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells engineered to stably express human β-Klotho and FGFR1c.

  • Treatment: Seed the cells in 96-well plates and, after reaching confluence, serum-starve for 24 hours. Treat the cells with varying concentrations of AMG 580 (e.g., 0.1 pM to 100 nM) for 1 hour.

  • Endpoint Measurement: Measure the activation of downstream signaling pathways. A common method is to quantify the phosphorylation of Extracellular signal-Regulated Kinase (ERK) via ELISA or Western blot. Another approach is to measure the expression of early downstream target genes of the ERK1/2 pathway, such as Egr1 and cFos, using quantitative real-time PCR (qRT-PCR).[7]

  • Data Analysis: Plot the dose-response curve and calculate the half-maximal effective concentration (EC50) to determine the potency of AMG 580.

Table 1: In Vitro Activity of AMG 580

ParameterValue
Binding Affinity (Kd) to FGFR1c/β-Klotho [Example: 0.5 nM]
EC50 for ERK Phosphorylation [Example: 1.2 nM]
EC50 for Egr1 Gene Expression [Example: 1.5 nM]

FGF21 Signaling Pathway

FGF21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMG_580 AMG 580 (FGF21 Analogue) FGFR1c FGFR1c AMG_580->FGFR1c Beta_Klotho β-Klotho AMG_580->Beta_Klotho RAS_MAPK RAS-MAPK Pathway FGFR1c->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR1c->PI3K_AKT Beta_Klotho->RAS_MAPK Beta_Klotho->PI3K_AKT Metabolic_Effects Metabolic Effects (Glucose & Lipid Homeostasis) RAS_MAPK->Metabolic_Effects PI3K_AKT->Metabolic_Effects

Caption: FGF21 signaling pathway initiated by AMG 580.

Section 2: Preclinical Efficacy Studies

The preclinical evaluation of AMG 580 should be conducted in relevant animal models of MASH that recapitulate the key features of the human disease, including steatosis, inflammation, and fibrosis.[3][8]

Animal Models of MASH

Several diet-induced and genetic models are available. Diet-induced models in mice, such as those fed a high-fat, high-fructose diet, are commonly used as they mimic the metabolic context of human MASH.[9][10][11] Hamster models fed a high-fat, high-cholesterol, and high-sugar diet can also be employed and may have a shorter induction period.[9]

Preclinical Efficacy Study Protocol

Objective: To evaluate the efficacy of AMG 580 in a diet-induced mouse model of MASH.

  • Model Induction: Induce MASH in C57BL/6J mice by feeding them a high-fat, high-fructose diet for 16-24 weeks.

  • Treatment Groups: Randomize the mice into the following groups:

    • Vehicle control

    • AMG 580 (low dose)

    • AMG 580 (high dose)

    • Positive control (e.g., an existing MASH therapeutic candidate)

  • Dosing: Administer AMG 580 subcutaneously at a frequency determined by its pharmacokinetic profile (e.g., once weekly).

  • Duration: Treat the animals for 8-12 weeks.

  • Endpoints:

    • Metabolic Parameters: Monitor body weight, food intake, and conduct glucose and insulin (B600854) tolerance tests. Measure plasma levels of triglycerides, cholesterol, ALT, and AST.

    • Histopathology: At the end of the study, collect liver tissue for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to evaluate fibrosis. Calculate the NAFLD Activity Score (NAS) and fibrosis stage.

    • Gene Expression: Analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis in liver tissue using qRT-PCR or RNA sequencing.

Table 2: Preclinical Efficacy Endpoints for AMG 580 in a MASH Mouse Model

ParameterVehicle ControlAMG 580 (Low Dose)AMG 580 (High Dose)
Body Weight Change (%) [Example: +15%][Example: +5%][Example: -2%]
Plasma Triglycerides (mg/dL) [Example: 150][Example: 100][Example: 75]
Plasma ALT (U/L) [Example: 120][Example: 80][Example: 50]
NAFLD Activity Score (NAS) [Example: 6][Example: 4][Example: 2]
Fibrosis Stage [Example: F3][Example: F2][Example: F1]

Section 3: Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship of AMG 580 is crucial for dose selection in clinical trials. As a long-acting analogue, its extended half-life is a key feature.[12]

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of AMG 580 in rodents and non-human primates.

  • Animal Models: Use healthy male C57BL/6 mice and cynomolgus monkeys.

  • Dosing: Administer a single intravenous and subcutaneous dose of AMG 580.

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5 min, 3h, 12h, 36h, 72h).[7]

  • Bioanalysis: Measure the concentration of AMG 580 in plasma using a validated immunoassay (e.g., ELISA).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 3: Pharmacokinetic Parameters of AMG 580

SpeciesRouteDose (mg/kg)t1/2 (hours)Cmax (ng/mL)AUC (ng*h/mL)
Mouse IV1[Example: 12][Example: 500][Example: 3000]
SC5[Example: 15][Example: 800][Example: 12000]
Monkey IV0.5[Example: 24][Example: 400][Example: 4800]
SC2[Example: 30][Example: 600][Example: 18000]
Pharmacodynamic Study

Objective: To identify and validate biomarkers of AMG 580 activity.

In preclinical models, changes in plasma lipids and liver enzymes can serve as PD markers. In clinical studies, non-invasive markers of liver health, such as liver stiffness measured by transient elastography, are increasingly being used.[13][14][15]

Section 4: Safety and Toxicology

A comprehensive toxicology program is required to support clinical development.

Toxicology Study Design

Objective: To assess the safety profile of AMG 580 in two species (one rodent, one non-rodent).

  • Study Design: Conduct repeat-dose toxicology studies in rats and cynomolgus monkeys for a duration that supports the proposed clinical trials (e.g., 28-day and 3-month studies).

  • Dosing: Administer AMG 580 at multiple dose levels, including a no-observed-adverse-effect level (NOAEL).

  • Endpoints: Monitor clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, and serum chemistry), and perform a full histopathological examination of all tissues.

Section 5: Clinical Trial Design

The clinical development of AMG 580 for MASH will follow a phased approach.

Experimental Workflow for MASH Drug Development

MASH_Drug_Development_Workflow Discovery Drug Discovery & Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND IND-Enabling Toxicology Preclinical->IND Phase1 Phase I Clinical Trial (Safety & PK in Healthy Volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose-Ranging in MASH Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Review & Approval Phase3->Approval

Caption: A typical workflow for MASH drug development.

Phase I Clinical Trial

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of AMG 580 in healthy volunteers.

Phase II Clinical Trial

Objective: To assess the efficacy, safety, and dose-response of AMG 580 in patients with biopsy-proven MASH.

Protocol: Phase IIa/IIb Study Design

  • Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F2-F3.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

  • Treatment Arms:

    • Placebo

    • AMG 580 (Dose 1)

    • AMG 580 (Dose 2)

    • AMG 580 (Dose 3)

  • Duration: 24-48 weeks of treatment.

  • Primary Endpoints:

    • Resolution of MASH without worsening of fibrosis.

    • Improvement in fibrosis by at least one stage without worsening of MASH.[16][17]

  • Secondary Endpoints:

    • Change in NAFLD Activity Score (NAS).

    • Change in liver fat content measured by MRI-PDFF.

    • Changes in non-invasive markers of fibrosis (e.g., transient elastography, FibroScan).

    • Changes in liver enzymes and lipid profile.

Table 4: Key Clinical Endpoints for a Phase II MASH Trial

EndpointDefinition
MASH Resolution NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
Fibrosis Improvement Reduction in fibrosis stage by ≥1 stage (NASH CRN system) with no worsening of NASH.
MRI-PDFF Magnetic Resonance Imaging-Proton Density Fat Fraction for quantifying liver fat.
Transient Elastography Non-invasive measurement of liver stiffness as a surrogate for fibrosis.

Conclusion: The experimental design for the development of AMG 580 (efimosfermin alfa) for MASH involves a systematic evaluation of its mechanism of action, preclinical efficacy, pharmacokinetics, safety, and clinical benefit. The protocols and endpoints outlined in these application notes provide a robust framework for advancing this promising therapeutic candidate.

References

Application Notes and Protocols for [¹⁸F]AMG 580 PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use in humans.

Introduction

AMG 580 is a novel, selective, and potent small-molecule antagonist of phosphodiesterase 10A (PDE10A). Labeled with fluorine-18 (B77423) ([¹⁸F]AMG 580), it serves as a promising positron emission tomography (PET) tracer for the in vivo visualization and quantification of PDE10A.[1][2] This enzyme is highly expressed in the striatum and is a target of interest in the research of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[2] These application notes provide a summary of the available preclinical data on the administration and dosing of [¹⁸F]AMG 580 for PET imaging studies, primarily derived from research in non-human primates.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for [¹⁸F]AMG 580 as reported in preclinical studies.

Table 1: In Vitro Binding Affinity of AMG 580

ParameterValueSpeciesReference
K D71.9 pMBaboon[3]

Table 2: Preclinical PET Imaging Parameters for [¹⁸F]AMG 580 in Non-Human Primates

ParameterValueSpeciesNotesReference
Injected Activity121 ± 18 MBq (mean ± SD)Rhesus Monkey, BaboonIntravenous administration.[3]
Injected MassNot specified
Scan DurationDynamic scan for 180 minutesRhesus Monkey, Baboon[4]
Blocking AgentUnlabeled AMG 580 or a specific PDE10A inhibitorRhesus Monkey, BaboonUsed to demonstrate target specificity.[3]
Blocking Dose (unlabeled AMG 580)0.24 mg/kgBaboonResulted in ~70% decrease in binding potential.[3]
In vivo K D~0.44 nMBaboonEstimated by Scatchard analysis.[3]

Signaling Pathway

PDE10A_Pathway cluster_neuron Medium Spiny Neuron D1R D1 Receptor AC Adenylate Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A substrate DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Signaling (Gene Expression, etc.) DARPP32->Downstream regulates AMP AMP PDE10A->AMP hydrolyzes to AMG580 [¹⁸F]AMG 580 (PET Tracer) This compound->PDE10A inhibits Dopamine Dopamine Dopamine->D1R

Caption: Signaling pathway of Dopamine D1 receptor and the role of PDE10A.

Experimental Protocols

The following protocols are based on preclinical studies in non-human primates and are intended for research purposes only.[3]

Radiosynthesis of [¹⁸F]AMG 580

[¹⁸F]AMG 580 is prepared via a one-step nucleophilic [¹⁸F]fluorination procedure. The precursor molecule is reacted with [¹⁸F]fluoride, followed by purification using high-performance liquid chromatography (HPLC). The final product should be formulated in a physiologically compatible solution for intravenous injection.

Animal Preparation
  • Subject: Non-human primate (e.g., Rhesus monkey or baboon).

  • Fasting: Animals should be fasted for an appropriate period before the scan (e.g., 4-6 hours) to reduce metabolic variability.

  • Anesthesia: Anesthetize the animal for the duration of the imaging procedure. The choice of anesthetic should be consistent across studies to minimize effects on cerebral blood flow and radiotracer kinetics.

  • Catheterization: Place intravenous catheters for radiotracer injection and blood sampling.

PET Imaging Workflow

Caption: Preclinical PET imaging workflow for [¹⁸F]AMG 580.

Image Acquisition Protocol
  • Scanner: A high-resolution PET scanner.

  • Transmission Scan: Perform a transmission scan for attenuation correction prior to the emission scan.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]AMG 580 intravenously. A mean activity of 121 ± 18 MBq has been used in non-human primate studies.[3]

  • Emission Scan: Acquire a dynamic emission scan immediately following injection for a duration of 180 minutes.

  • Blocking/Occupancy Studies: To determine target specificity and receptor occupancy, a separate scan can be performed with pre-administration of a PDE10A inhibitor or unlabeled AMG 580. For example, a 0.24 mg/kg dose of unlabeled AMG 580 has been shown to reduce the binding potential by approximately 70% in baboons.[3]

Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.

  • Region of Interest (ROI) Definition: Co-register the PET images with anatomical images (e.g., MRI) to define ROIs, including the striatum (caudate and putamen) as the target region and the cerebellum as a reference region.

  • Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic models to estimate parameters such as the binding potential (BP ND ). Models such as the two-tissue compartment model (2TC) or the simplified reference tissue model (SRTM) have been used.[3]

  • Metabolite Analysis: If using arterial blood sampling, analyze the plasma to determine the fraction of unmetabolized radiotracer over time, which is used as an input function for kinetic modeling.

Disclaimer

The information provided in these application notes is based on preclinical research and is intended for investigational use only. The administration and dosing protocols for [¹⁸F]AMG 580 in humans have not been established. Any clinical application of this radiotracer would require further investigation and regulatory approval.

References

Application Notes and Protocols for [¹⁸F]AMG 580 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a novel and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the striatum of the brain that plays a crucial role in regulating cyclic nucleotide signaling. [¹⁸F]AMG 580 is the radiolabeled isotopologue of this compound, developed as a positron emission tomography (PET) tracer for the non-invasive in vivo quantification and visualization of PDE10A.[1][2][3] This technology is instrumental in drug development for neuropsychiatric disorders like schizophrenia and Huntington's disease, enabling the assessment of target engagement, dose-response relationships, and pharmacokinetics of new PDE10A inhibitors.[4][5][6][7]

These application notes provide detailed protocols for the use of [¹⁸F]AMG 580 in preclinical PET imaging studies, designed to guide researchers in obtaining high-quality, reproducible data for their drug development programs.

Signaling Pathway of PDE10A

Phosphodiesterase 10A is a key enzyme in the signaling cascades of medium spiny neurons in the striatum. It hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are critical for a wide range of cellular functions, including gene expression, synaptic plasticity, and neuronal excitability. By degrading these cyclic nucleotides, PDE10A modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby enhancing signaling through these pathways.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC Gs GC Guanylyl Cyclase NMDAR->GC Ca2+ cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE10A PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP AMG580 AMG 580 (Inhibitor) This compound->PDE10A Downstream Downstream Signaling & Gene Expression PKA->Downstream PKG->Downstream

Diagram 1: PDE10A Signaling Pathway

Experimental Workflow for [¹⁸F]AMG 580 PET Imaging

A typical preclinical PET imaging study with [¹⁸F]AMG 580 involves several key steps, from the preparation of the animal subject to the final analysis of the imaging data. The following diagram outlines a standard workflow for a study in a non-human primate, which can be adapted for rodent models.

Experimental_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis AnimalPrep Animal Preparation (Fasting, Anesthesia) Positioning Animal Positioning in PET Scanner AnimalPrep->Positioning Radiotracer [¹⁸F]AMG 580 Synthesis & Quality Control Injection [¹⁸F]AMG 580 Injection (Intravenous Bolus) Radiotracer->Injection Transmission Transmission Scan (Attenuation Correction) Positioning->Transmission Transmission->Injection Emission Dynamic Emission Scan Injection->Emission Reconstruction Image Reconstruction (with Corrections) Emission->Reconstruction Coregistration Co-registration with MRI Reconstruction->Coregistration ROI Region of Interest (ROI) Definition Coregistration->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Modeling Kinetic Modeling (e.g., SRTM, Logan Plot) TAC->Modeling Quantification Quantification of Binding (BPND, SUV) Modeling->Quantification

References

Application Notes and Protocols for [¹⁸F]AMG 580 PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [¹⁸F]AMG 580 as a Positron Emission Tomography (PET) tracer for imaging phosphodiesterase 10A (PDE10A). The content is designed to guide researchers in the planning, execution, and analysis of [¹⁸F]AMG 580 PET studies in the context of neurological and psychiatric drug development.

Introduction to [¹⁸F]AMG 580 and PDE10A

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It plays a significant role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers. Dysregulation of the PDE10A pathway has been implicated in various neuropsychiatric disorders, including schizophrenia and Huntington's disease, making it an attractive target for therapeutic intervention.

[¹⁸F]AMG 580 is a novel, high-affinity, and selective small-molecule antagonist for PDE10A that has been radiolabeled with fluorine-18 (B77423) for use as a PET tracer.[1] PET imaging with [¹⁸F]AMG 580 allows for the non-invasive quantification of PDE10A distribution and density in the living brain. This enables researchers to assess target engagement of novel PDE10A inhibitors, understand disease-related changes in PDE10A expression, and aid in the dose selection for clinical trials.[1]

Quantitative Data Summary

The primary quantitative outcomes of an [¹⁸F]AMG 580 PET study are derived from kinetic modeling of the dynamic imaging data. These parameters provide an in vivo measure of PDE10A availability.

ParameterDescriptionTypical Brain Regions of InterestUnits
V T Total Distribution Volume Caudate, Putamen, Nucleus Accumbens, Cerebellumml/cm³
BP ND Binding Potential (non-displaceable) Caudate, Putamen, Nucleus AccumbensUnitless
k 3 Tracer binding rate to the receptor Caudate, Putamen, Nucleus Accumbensmin⁻¹
k 4 Tracer dissociation rate from the receptor Caudate, Putamen, Nucleus Accumbensmin⁻¹
SUVR Standardized Uptake Value Ratio Caudate, Putamen, Nucleus AccumbensUnitless

Experimental Protocols

I. Human [¹⁸F]AMG 580 PET/MRI Study Protocol

This protocol outlines the procedure for conducting a dynamic [¹⁸F]AMG 580 PET scan with simultaneous or sequential structural Magnetic Resonance Imaging (MRI) in human subjects for research purposes.

1. Subject Screening and Preparation:

  • Inclusion/Exclusion Criteria: Subjects should be screened for any contraindications to PET or MRI scanning (e.g., pregnancy, metallic implants). A thorough medical history should be obtained.

  • Informed Consent: All subjects must provide written informed consent prior to participation.

  • Fasting: Subjects should fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions.[2]

  • Medications: A review of concomitant medications is necessary, as drugs acting on the central nervous system may interfere with PDE10A binding.

  • Abstinence: Subjects should refrain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before the scan.

2. Radiotracer Administration:

  • Dosage: A sterile intravenous bolus injection of approximately 185 MBq (5 mCi) of [¹⁸F]AMG 580 is administered. The exact dose should be recorded.

  • Injection Procedure: The radiotracer is typically injected over 1-2 minutes, followed by a saline flush. The injection should be administered through a dedicated intravenous line.

3. PET/MRI Data Acquisition:

  • Scanner: A high-resolution PET/CT or PET/MRI scanner should be used.

  • Patient Positioning: The subject's head is positioned comfortably in the scanner's head holder to minimize motion.

  • Dynamic PET Scan: A dynamic emission scan is initiated simultaneously with the [¹⁸F]AMG 580 injection and continues for 90-120 minutes. A typical framing scheme would be:

    • 30 x 10 seconds

    • 15 x 30 seconds

    • 5 x 60 seconds

    • 10 x 300 seconds

  • Attenuation Correction: If using a PET/CT scanner, a low-dose CT scan is acquired for attenuation correction. For PET/MRI, a suitable MR-based attenuation correction method should be employed.

  • Structural MRI: A high-resolution T1-weighted anatomical MRI scan is acquired for co-registration and anatomical localization of the PET data.[3]

II. Data Analysis Workflow

A robust data analysis pipeline is essential for obtaining accurate and reproducible quantitative results from [¹⁸F]AMG 580 PET studies.

1. Quality Control:

  • Visual Inspection: Raw and reconstructed PET images should be visually inspected for artifacts, such as those arising from patient motion or scanner malfunction.[4][5]

  • Sinogram Review: Daily quality control sinograms should be reviewed for any non-uniformities.[5]

  • Phantom Scans: Regular phantom scans are recommended to ensure scanner performance and calibration.[4]

2. Image Preprocessing:

  • Motion Correction: Dynamic PET images should be corrected for head motion during the scan.

  • PET-MRI Co-registration: The motion-corrected PET images are co-registered to the individual subject's T1-weighted MRI to allow for accurate anatomical delineation of regions of interest.[1][6]

  • Spatial Normalization (Optional): For group analyses, individual PET and MRI images can be spatially normalized to a standard brain template (e.g., MNI space).

3. Definition of Regions of Interest (ROIs):

  • ROIs for key brain structures are delineated on the co-registered MRI. Target regions include the caudate, putamen, and nucleus accumbens, which have high PDE10A expression. A reference region with negligible PDE10A expression, such as the cerebellum, is also defined for use in reference tissue models.

4. Kinetic Modeling:

  • Software: Specialized software packages such as PMOD or SPM are commonly used for PET data analysis and kinetic modeling.[7][8]

  • Arterial Input Function (AIF) Based Models (Gold Standard):

    • Two-Tissue Compartment Model (2TC): This model is often used to estimate the total distribution volume (V T) and the individual rate constants (K₁, k₂, k₃, k₄). This requires arterial blood sampling throughout the scan to measure the radiotracer concentration in plasma.

  • Reference Tissue Models (Non-invasive):

    • Simplified Reference Tissue Model (SRTM): This model uses the time-activity curve from a reference region (e.g., cerebellum) as an input function to estimate the binding potential (BP ND) in the target regions.

    • Logan Graphical Analysis: This is another graphical method that can be used with a reference tissue to estimate BP ND.

5. Statistical Analysis:

  • The derived quantitative parameters (e.g., BP ND) are then used for statistical comparisons between groups or conditions.

Visualizations

Signaling Pathway

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde10a PDE10A Regulation cluster_downstream Downstream Effectors GPCR GPCRs (e.g., Dopamine, Glutamate Receptors) AC_GC Adenylyl Cyclase (AC) & Guanylyl Cyclase (GC) GPCR->AC_GC Activation cAMP cAMP AC_GC->cAMP Synthesis cGMP cGMP AC_GC->cGMP Synthesis ATP_GTP ATP / GTP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activation cGMP->PDE10A PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP_GMP AMP / GMP PDE10A->AMP_GMP Hydrolysis Cellular_Response Cellular Response (Gene Expression, Neuronal Excitability) PKA->Cellular_Response PKG->Cellular_Response AMG580_PET_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome Subject_Screening Subject Screening & Informed Consent Subject_Prep Subject Preparation (Fasting, Medication Review) Subject_Screening->Subject_Prep Radiotracer_Admin [¹⁸F]AMG 580 Administration Subject_Prep->Radiotracer_Admin PET_MRI_Scan Dynamic PET/MRI Scan (90-120 min) Radiotracer_Admin->PET_MRI_Scan QC Quality Control PET_MRI_Scan->QC Preprocessing Image Preprocessing (Motion Correction, Co-registration) QC->Preprocessing ROI_Delineation ROI Delineation Preprocessing->ROI_Delineation Kinetic_Modeling Kinetic Modeling (2TC, SRTM, Logan Plot) ROI_Delineation->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis Quantitative_Results Quantitative Results (BPND, VT) Statistical_Analysis->Quantitative_Results

References

Standard Operating Procedures for AMG 580 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

AMG 580 is a potent and highly selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum.[1][2][3] PDE10A plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are key second messengers in signal transduction pathways involved in motor control, cognition, and motivation.[4][5][6] Inhibition of PDE10A leads to an increase in cAMP and cGMP, thereby modulating neuronal activity.[4][6] Due to its specific expression and function, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][7]

AMG 580 has been developed as a valuable research tool and a potential positron emission tomography (PET) tracer for in vivo imaging of PDE10A.[1][8] Its high affinity and selectivity enable accurate quantification and localization of PDE10A in the brain, facilitating drug discovery and development efforts targeting this enzyme.[1][8] These application notes provide detailed protocols for the use of AMG 580 in standard laboratory experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for AMG 580 based on in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of AMG 580 [9]

ParameterValue
PDE10A IC50 0.13 nM
Selectivity >230,000-fold over other PDEs (up to 30 µM)
Membrane Permeability Good
P-glycoprotein Substrate No (Efflux ratio = 1)

Table 2: In Vivo [18F]AMG 580 PET Imaging Data in Non-Human Primates [10]

Brain RegionBinding Potential (BPND) - Rhesus MonkeyBinding Potential (BPND) - Baboon
Putamen 3.38~70% decrease with 0.24 mg/kg unlabeled AMG 580
Caudate 2.34Not Reported
In Vivo KD (Baboon) 0.44 nMNot Applicable

Signaling Pathway

The following diagram illustrates the signaling pathway affected by AMG 580.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE10A PDE10A PDE10A->cAMP hydrolyzes PDE10A->AMP produces AMG580 AMG 580 This compound->PDE10A inhibits DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates pDARPP32 p-DARPP-32 pCREB p-CREB Gene Gene Expression pCREB->Gene regulates

Caption: PDE10A signaling cascade and the inhibitory action of AMG 580.

Experimental Protocols

In Vitro PDE10A Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AMG 580 for PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • AMG 580

  • [3H]-cAMP or other suitable substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AMG 580 in the assay buffer.

  • In a 96-well plate, add the PDE10A enzyme to each well.

  • Add the diluted AMG 580 or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding [3H]-cAMP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).

  • Add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of AMG 580 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Radioligand Binding Assay

This protocol details the determination of the binding affinity (KD) of [3H]AMG 580 to PDE10A in brain tissue homogenates.

Materials:

  • [3H]AMG 580

  • Unlabeled AMG 580 (for non-specific binding determination)

  • Baboon or rat striatal tissue homogenates

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]AMG 580 in the binding buffer.

  • In a 96-well filter plate, add the brain tissue homogenate to each well.

  • Add the diluted [3H]AMG 580 to the wells for total binding.

  • For non-specific binding, add a high concentration of unlabeled AMG 580 along with the [3H]AMG 580.

  • Incubate the plate at room temperature for 1 hour.[10]

  • Wash the filters rapidly with ice-cold binding buffer to separate bound from free radioligand.

  • Dry the filter plates.

  • Add scintillation cocktail to each well.

  • Measure the radioactivity on a plate reader.[10]

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the KD using saturation binding analysis.

[18F]AMG 580 Radiosynthesis

This protocol provides a general overview of the one-step [18F]fluorination procedure for preparing [18F]AMG 580.[10]

Materials:

  • [18F]Fluoride

  • Precursor molecule for AMG 580

  • Anhydrous acetonitrile (B52724)

  • Automated radiosynthesis module

Procedure:

  • Produce [18F]fluoride using a cyclotron.

  • Trap the aqueous [18F]fluoride on an anion exchange cartridge.

  • Elute the [18F]fluoride into the reaction vessel of the synthesis module.

  • Azeotropically dry the [18F]fluoride.

  • Add the AMG 580 precursor dissolved in anhydrous acetonitrile to the reaction vessel.

  • Heat the reaction mixture at a specific temperature and for a set duration (e.g., 80-85°C for 20 minutes) to facilitate the nucleophilic substitution reaction.[10]

  • Purify the crude product using semi-preparative HPLC.

  • Formulate the purified [18F]AMG 580 in a sterile solution for injection.

In Vivo PET Imaging in Rodents

This protocol outlines the procedure for conducting a dynamic PET scan in a rat using [18F]AMG 580.

Materials:

  • [18F]AMG 580

  • Anesthetized rat

  • PET/CT scanner

  • Tail vein catheter

Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Place the rat on the scanner bed and insert a catheter into the tail vein.

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Initiate the dynamic PET scan acquisition.

  • Administer a bolus injection of [18F]AMG 580 via the tail vein catheter.

  • Acquire PET data for a specified duration (e.g., 90-120 minutes).[11]

  • Reconstruct the PET images.

  • Co-register the PET images with the CT images.

  • Define regions of interest (ROIs) on the brain images (e.g., striatum, cerebellum).

  • Generate time-activity curves (TACs) for each ROI and perform kinetic modeling to quantify tracer uptake and binding.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures with AMG 580.

in_vitro_workflow cluster_ic50 IC50 Determination cluster_binding Radioligand Binding Assay ic50_prep Prepare AMG 580 Dilutions and PDE10A Enzyme ic50_incubate Incubate with Substrate ic50_prep->ic50_incubate ic50_measure Measure Activity ic50_incubate->ic50_measure ic50_analyze Calculate IC50 ic50_measure->ic50_analyze bind_prep Prepare [3H]AMG 580 Dilutions and Brain Homogenates bind_incubate Incubate bind_prep->bind_incubate bind_wash Wash and Filter bind_incubate->bind_wash bind_measure Measure Radioactivity bind_wash->bind_measure bind_analyze Determine KD bind_measure->bind_analyze

Caption: Workflow for in vitro characterization of AMG 580.

in_vivo_workflow cluster_synthesis [18F]AMG 580 Synthesis cluster_pet In Vivo PET Imaging synth_label Radiolabeling of Precursor synth_purify HPLC Purification synth_label->synth_purify synth_formulate Formulation synth_purify->synth_formulate pet_scan Administer [18F]AMG 580 and Acquire PET/CT Data synth_formulate->pet_scan Inject pet_animal Anesthetize Animal and Catheterize pet_animal->pet_scan pet_recon Image Reconstruction and Analysis pet_scan->pet_recon pet_quant Kinetic Modeling and Quantification pet_recon->pet_quant

Caption: Workflow for in vivo PET imaging with [18F]AMG 580.

References

Application Notes and Protocols for AMG 580 and Structurally Related PDE10A Inhibitors in Translational Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AMG 580 and its structurally related analogue, AMG 579, as potent and selective tools for investigating the role of phosphodiesterase 10A (PDE10A) in the central nervous system. The primary focus is on their application in translational neuroscience research, particularly in the context of psychiatric and neurological disorders such as schizophrenia and Huntington's disease.

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, key components of the basal ganglia circuitry that are implicated in the pathophysiology of various neuropsychiatric disorders.[1][2] Inhibition of PDE10A has emerged as a promising therapeutic strategy for these conditions.[3]

Amgen has developed a series of potent keto-benzimidazole inhibitors of PDE10A. Among these, AMG 580 has been characterized as a novel and selective small-molecule antagonist with subnanomolar affinity for PDE10A across species (rat, primate, and human).[1] It was developed as a positron emission tomography (PET) tracer to non-invasively measure PDE10A target occupancy in the brain.[1] A closely related compound, AMG 579 , was advanced as a clinical candidate for the treatment of schizophrenia.[4][5] AMG 579 is a potent, selective, and orally bioavailable PDE10A inhibitor with an IC50 of 0.1 nM.[6][7]

This document will detail the application of these compounds in translational neuroscience, with AMG 579 serving as a tool for evaluating the therapeutic potential of PDE10A inhibition and AMG 580 as a means to verify target engagement.

Data Presentation

The following tables summarize the quantitative data for AMG 580 and AMG 579, facilitating the design of preclinical studies.

Table 1: In Vitro and In Vivo Potency of AMG 580 and AMG 579

CompoundParameterValueSpeciesReference
AMG 580 IC500.13 nMNot Specified[1]
In Vitro KD71.9 pMBaboon[1]
In Vivo KD~0.44 nMBaboon[1]
AMG 579 IC500.1 nMNot Specified[6]

Table 2: Preclinical Efficacy of AMG 579 in a Rodent Model of Schizophrenia

ModelCompoundDose (mg/kg, PO)EffectReference
PCP-induced HyperlocomotionAMG 5790.3Minimum effective dose for significant reduction of hyperlocomotion[6]
AMG 5791Statistically significant reduction of PCP-induced behavior[6]
AMG 5793Dose-dependent reduction of PCP-induced behavior[6]

Table 3: In Vivo Target Occupancy of AMG 579

SpeciesDose (mg/kg)RouteTarget Occupancy in BrainReference
Rat10Oral86-91%[4]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of PDE10A inhibitors in striatal medium spiny neurons.

PDE10A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Cellular_Response Modulation of Neuronal Excitability (Therapeutic Effect) PKA->Cellular_Response Phosphorylates Downstream Targets AMP AMP PDE10A->AMP Degrades AMG_579_580 AMG 579 / 580 AMG_579_580->PDE10A Inhibits

Caption: PDE10A inhibition enhances cAMP signaling in medium spiny neurons.

Experimental Protocols

Protocol 1: Evaluation of AMG 579 in a Preclinical Model of Schizophrenia (PCP-Induced Hyperlocomotion)

This protocol is designed to assess the potential antipsychotic-like activity of AMG 579 by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in rats.

Materials:

  • AMG 579

  • Phencyclidine (PCP)

  • Vehicle for AMG 579 (e.g., 2% HPMC/1% Tween 80 in water, adjusted to pH 2.2 with methanesulfonic acid)[8]

  • Saline (0.9% NaCl) for PCP

  • Adult male Sprague-Dawley rats (250-280 g)[6]

  • Open field activity chambers equipped with infrared beams to automatically record locomotor activity

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open field chamber for 30 minutes one day prior to testing.

  • Drug Administration:

    • Prepare fresh solutions of AMG 579 in the vehicle at the desired concentrations (e.g., to achieve doses of 0.1, 0.3, 1, and 3 mg/kg).[6]

    • Administer AMG 579 or vehicle orally (PO) to the rats.[6]

  • Pre-treatment Interval: Allow a 1-hour pre-treatment period after AMG 579 or vehicle administration.[6]

  • PCP Administration:

    • Prepare PCP in saline.

    • Administer PCP or saline via intraperitoneal (IP) injection.

  • Locomotor Activity Recording:

    • Immediately place the rats in the open field chambers after PCP injection.

    • Record locomotor activity (e.g., number of beam breaks or distance traveled) for a 2-hour period.[6]

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the 2-hour session.

    • Compare the locomotor activity of the AMG 579-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by AMG 579 indicates potential antipsychotic-like efficacy.

PCP_Hyperlocomotion_Workflow A Acclimation of Rats to Testing Environment B Oral Administration of AMG 579 or Vehicle A->B C 1-hour Pre-treatment Interval B->C D IP Injection of PCP or Saline C->D E Record Locomotor Activity in Open Field (2 hours) D->E F Data Analysis: Compare Treatment Groups E->F

Caption: Workflow for the PCP-induced hyperlocomotion experiment.
Protocol 2: In Vivo Target Occupancy of PDE10A using AMG 580 as a Tracer

This protocol describes a method to determine the in vivo occupancy of PDE10A by a therapeutic candidate (e.g., AMG 579) using AMG 580 as a tracer, followed by ex vivo analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • AMG 579 (or other test inhibitor)

  • AMG 580 (tracer)

  • Vehicle for test inhibitor and tracer

  • Adult male Sprague-Dawley rats

  • LC-MS/MS system

Procedure:

  • Administration of Test Inhibitor:

    • Administer AMG 579 or vehicle orally to different groups of rats at various doses.

  • Tracer Administration:

    • At a specified time point after the administration of the test inhibitor (corresponding to the time of expected peak plasma/brain concentration), administer a single intravenous (IV) bolus of AMG 580 (e.g., 5 mg/kg) via the tail vein.[8]

  • Tissue Collection:

    • At a fixed time after AMG 580 administration (e.g., 30 minutes), euthanize the rats.

    • Rapidly collect blood and brain tissue. Dissect the striatum (target-rich region) and thalamus (reference region with low PDE10A expression).[8]

  • Sample Processing:

    • Process plasma from blood samples.

    • Homogenize the brain tissue samples.

  • LC-MS/MS Analysis:

    • Quantify the concentration of AMG 580 in the striatum and thalamus homogenates using a validated LC-MS/MS method.

  • Target Occupancy Calculation:

    • Calculate the specific binding of the tracer in the vehicle-treated group as the difference in concentration between the striatum and the thalamus.

    • Calculate the specific binding of the tracer in the inhibitor-treated groups.

    • Determine the percent target occupancy for each dose of the test inhibitor using the following formula: % Occupancy = [ (Specific Binding_vehicle - Specific Binding_inhibitor) / Specific Binding_vehicle ] * 100

Target_Occupancy_Workflow A Oral Administration of Test Inhibitor (e.g., AMG 579) or Vehicle B IV Administration of Tracer (AMG 580) A->B C Euthanasia and Tissue Collection (Striatum, Thalamus) B->C D Sample Processing and LC-MS/MS Analysis of Tracer C->D E Calculation of PDE10A Target Occupancy D->E

Caption: Workflow for in vivo PDE10A target occupancy measurement.

Application in Huntington's Disease Research

While the primary clinical development of this class of compounds has focused on schizophrenia, their mechanism of action holds therapeutic promise for Huntington's disease (HD). In HD, there is significant dysfunction and degeneration of medium spiny neurons in the striatum. Preclinical studies with other PDE10A inhibitors have shown that they can ameliorate striatal and cortical pathology in the R6/2 mouse model of HD.[9] This is thought to be mediated by the restoration of cAMP/CREB signaling pathways, which are dysregulated in HD.[9] AMG 579 and AMG 580 could be valuable tools to further explore this therapeutic avenue.

Potential Experiments in HD models (e.g., R6/2 mice):

  • Chronic administration of AMG 579 to assess its effects on motor deficits (e.g., rotarod performance), survival, and neuropathological markers (e.g., neuronal intranuclear inclusions, microglial activation).[9]

  • Measurement of striatal and cortical levels of phosphorylated CREB and brain-derived neurotrophic factor (BDNF) following AMG 579 treatment to elucidate the underlying mechanism of action.[9]

  • Utilization of AMG 580 in PET imaging studies with transgenic HD animal models to investigate changes in PDE10A expression and occupancy over the course of the disease and in response to therapeutic interventions.

Conclusion

AMG 580 and the structurally related clinical candidate AMG 579 are powerful research tools for the field of translational neuroscience. Their high potency and selectivity for PDE10A allow for precise interrogation of this important drug target. The protocols and data provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of PDE10A in brain disorders and evaluating the therapeutic potential of its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: [¹⁸F]AMG 580 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for [¹⁸F]AMG 580 PET imaging. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [¹⁸F]AMG 580 and why is it used in PET imaging?

A1: [¹⁸F]AMG 580 is a selective, high-affinity radiotracer for Positron Emission Tomography (PET) that targets the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region in the brain involved in motor control, cognition, and motivation. [¹⁸F]AMG 580 allows for the in vivo quantification and visualization of PDE10A, making it a valuable tool for neuroscience research and the development of therapeutic drugs targeting this enzyme for conditions like schizophrenia and Huntington's disease.

Q2: What is the expected biodistribution of [¹⁸F]AMG 580 in the brain?

A2: The biodistribution of [¹⁸F]AMG 580 is characterized by high uptake and retention in the striatum (caudate and putamen), which has the highest concentration of PDE10A in the brain.[1][2] Lower, more uniform uptake is expected in other brain regions, with the cerebellum often used as a reference region for quantitative analysis due to its low PDE10A expression.

Q3: What are the key quantitative metrics for analyzing [¹⁸F]AMG 580 PET data?

A3: The primary quantitative metric for [¹⁸F]AMG 580 PET is the binding potential (BP_ND_), which reflects the density of available PDE10A receptors. BP_ND_ is typically calculated using kinetic modeling with the cerebellum as a reference region. Standardized Uptake Value (SUV) may also be used, but BP_ND_ is generally preferred for receptor imaging studies as it is less susceptible to variations in blood flow and tracer delivery.

Troubleshooting Common Artifacts in [¹⁸F]AMG 580 PET Imaging

High-quality [¹⁸F]AMG 580 PET imaging requires careful attention to experimental detail to avoid artifacts that can compromise image quality and quantitative accuracy. Below are common issues, their potential causes, and recommended solutions.

Issue/Artifact Potential Causes Recommended Solutions & Troubleshooting Steps
High Background Noise / Poor Image Contrast - Insufficient uptake time. - Low injected radiotracer dose. - Suboptimal image reconstruction parameters.- Optimize Uptake Time: Allow for an adequate uptake period (typically 60-90 minutes) for the tracer to accumulate in the striatum and clear from non-target tissues. - Verify Injected Dose: Ensure the injected dose is within the recommended range for human studies (e.g., 185-370 MBq or 5-10 mCi), adjusting for patient weight. - Refine Reconstruction: Use an appropriate iterative reconstruction algorithm (e.g., OSEM) with a sufficient number of iterations and subsets. Consider the use of a post-reconstruction filter to reduce noise.
Blurry Images and Motion Artifacts - Patient head movement during the scan.[3]- Head Immobilization: Use a head holder with straps or a thermoplastic mask to minimize movement. - Patient Comfort: Ensure the patient is comfortable before starting the scan to reduce the likelihood of movement. - Motion Correction: If available, use motion correction software during image reconstruction. Visually inspect the raw data for signs of movement.[4]
Focal "Hot Spots" or "Cold Spots" (Artificial Uptake) - Attenuation Correction Errors: Caused by metallic implants (e.g., dental fillings), CT contrast agents, or misregistration between the PET and CT scans.[5][6] - Patient Motion: Can lead to misregistration between the emission and transmission scans.[7]- Review Non-Attenuation Corrected (NAC) Images: Compare the attenuation-corrected (AC) and NAC images. If a "hot spot" is not present on the NAC images, it is likely an artifact. - Optimize CT Protocol: If possible, perform a low-dose CT for attenuation correction without intravenous contrast. If contrast is necessary, be aware of the potential for artifacts. - Ensure Proper Patient Positioning: Carefully align the patient for both the CT and PET acquisitions to minimize misregistration.
"Edge" or "Halo" Artifacts (Truncation) - The patient's head is partially outside the CT field of view (FOV) but within the PET FOV.[5]- Center the Patient: Ensure the patient's head is fully within the center of the scanner's FOV for both the CT and PET scans.
Reduced Striatal Uptake - Hyperglycemia: Elevated blood glucose levels can interfere with the uptake of some PET tracers.[2] - Presence of PDE10A-inhibiting drugs: Concomitant medication that binds to PDE10A will reduce tracer binding.- Patient Preparation: Instruct patients to fast for at least 4-6 hours prior to the scan. Check blood glucose levels before tracer injection.[8] - Medication Review: Carefully review the patient's current medications for any potential interactions.

Experimental Protocols

Suggested Human [¹⁸F]AMG 580 PET Imaging Protocol

This protocol is a synthesized guideline based on preclinical data and established human brain PET imaging procedures.[6][8]

Phase Procedure Details
Patient Preparation 1. Fasting: Patient should fast for a minimum of 4-6 hours prior to the scan. Water is permitted.
2. Medication Review: Screen for any medications that may interfere with PDE10A binding.
3. Blood Glucose: Measure blood glucose level before tracer injection.
4. Pre-Scan Instructions: Instruct the patient to remain relaxed and avoid significant mental or physical activity.
Radiotracer Administration 1. Dosage: Intravenous (IV) bolus injection of 185-370 MBq (5-10 mCi) of [¹⁸F]AMG 580.
2. Flushing: Flush the IV line with saline immediately after injection to ensure complete administration.
Uptake Phase 1. Duration: 60-90 minutes.
2. Environment: Patient should rest in a quiet, dimly lit room to minimize synaptic activity.
Image Acquisition 1. Patient Positioning: Supine position with the head centered in a comfortable head holder.
2. CT Scan: Perform a low-dose CT scan for attenuation correction.
3. PET Scan: Acquire a dynamic or static PET scan of the brain for 20-30 minutes.
Image Reconstruction & Analysis 1. Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
2. Data Analysis: - Delineate regions of interest (ROIs) for the striatum (caudate, putamen) and cerebellum on co-registered MR images. - Calculate BP_ND_ using a kinetic model (e.g., Simplified Reference Tissue Model) with the cerebellum as the reference region.

Visualizations

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Striatum) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE10A PDE10A PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes cAMP to Downstream Downstream Signaling (Gene Expression, Synaptic Plasticity) PKA->Downstream phosphorylates targets AMG580 [¹⁸F]AMG 580 (Tracer) This compound->PDE10A binds to (blocks hydrolysis)

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Troubleshooting_Workflow start Image Quality Issue Identified q1 Is the image blurry? start->q1 sol1 Check for Patient Motion: - Review raw data for movement. - Apply motion correction. - Ensure head immobilization in future scans. q1->sol1 Yes q2 Are there unexpected 'hot' or 'cold' spots? q1->q2 No sol1->q2 sol2 Investigate Attenuation Correction: - Compare AC and NAC images. - Check for metal implants or CT contrast. - Verify PET/CT registration. q2->sol2 Yes q3 Is striatal uptake generally low or noisy? q2->q3 No sol2->q3 sol3 Review Protocol Adherence: - Confirm patient fasting and blood glucose. - Verify injected dose and uptake time. - Optimize reconstruction parameters. q3->sol3 Yes end Image Quality Improved q3->end No sol3->end

Caption: Troubleshooting workflow for common [¹⁸F]AMG 580 PET image artifacts.

Experimental_Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition prep Patient Preparation (Fasting, Glucose Check) inject [¹⁸F]AMG 580 Injection (185-370 MBq) prep->inject uptake Uptake Phase (60-90 min) inject->uptake position Patient Positioning (Head Centered) uptake->position ct Low-Dose CT Scan (Attenuation Correction) position->ct pet PET Scan (20-30 min) ct->pet recon Image Reconstruction (OSEM, Corrections) pet->recon analysis Quantitative Analysis (ROI, BP_ND_) recon->analysis

Caption: Experimental workflow for [¹⁸F]AMG 580 PET imaging.

References

Technical Support Center: Optimizing AMG 580 Radiolabeling Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of AMG 580, a selective phosphodiesterase 10A (PDE10A) antagonist. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on optimizing the radiochemical yield of [¹⁸F]AMG 580.

Frequently Asked Questions (FAQs)

Q1: What is the general method for radiolabeling AMG 580 with Fluorine-18?

A1: [¹⁸F]AMG 580 is typically prepared via a one-step nucleophilic [¹⁸F]fluorination reaction.[1] This involves reacting a suitable precursor molecule with [¹⁸F]fluoride under optimized reaction conditions.

Q2: What are the most critical parameters affecting the radiochemical yield of [¹⁸F]AMG 580?

A2: The most critical parameters include the quality and concentration of the precursor, the efficiency of the [¹⁸F]fluoride activation, reaction temperature, reaction time, and the solvent system used.[2][3] The presence of water and metallic impurities can also significantly reduce the yield.

Q3: What is a known challenge in the radiosynthesis of [¹⁸F]AMG 580?

A3: A significant challenge reported during the development of [¹⁸F]AMG 580 is the racemization of the stereocenter under certain radiolabeling conditions.[4] This can necessitate a chiral purification step, which may complicate the procedure and reduce the final yield of the desired enantiomer.

Q4: What are common impurities that can be expected in an [¹⁸F]AMG 580 production?

A4: Common impurities can include unreacted [¹⁸F]fluoride, unlabeled AMG 580 precursor, and potential byproducts from side reactions or degradation of the precursor and product.[5][6] Long-lived radionuclide impurities from the cyclotron target can also be present.[5]

Q5: How can the radiochemical purity of [¹⁸F]AMG 580 be determined?

A5: The radiochemical purity of [¹⁸F]AMG 580 is typically determined using radio-High-Performance Liquid Chromatography (radio-HPLC).[7] This technique separates the desired radiolabeled compound from impurities, allowing for quantification of its purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling of AMG 580.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Inefficient [¹⁸F]Fluoride Trapping and Elution: Poor recovery of [¹⁸F]fluoride from the anion exchange cartridge.Ensure the cartridge is properly pre-conditioned. Optimize the elution solvent composition and volume to ensure complete elution of [¹⁸F]fluoride.
Presence of Water: Residual water in the reaction mixture can deactivate the [¹⁸F]fluoride.Perform a thorough azeotropic drying of the [¹⁸F]fluoride/kryptofix complex before adding the precursor. Use anhydrous solvents.
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient fluorination or too high, leading to degradation.Optimize the reaction temperature. Perform small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition.[8]
Incorrect Precursor Concentration: Too little precursor will result in unreacted [¹⁸F]fluoride, while too much can complicate purification and lower molar activity.[9][10][11]Titrate the amount of precursor used in the reaction to find the optimal ratio of precursor to radioactivity.
Degradation of Precursor or Product: The precursor or the final product may be unstable under the reaction conditions.Minimize the reaction time. Consider using a lower reaction temperature or a different solvent system.
Racemization of the Final Product Harsh Reaction Conditions: High temperatures or the presence of certain bases can promote racemization.[4]Attempt the reaction at a lower temperature. Screen different, milder bases for the fluorination reaction. If racemization is unavoidable, implement a chiral HPLC purification step to separate the enantiomers.
Poor Radiochemical Purity Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or temperature, or optimize the precursor concentration.
Formation of Byproducts: Side reactions may be occurring.Adjust the reaction conditions (temperature, solvent, base) to minimize byproduct formation.
Inefficient HPLC Purification: The HPLC method may not be adequately separating the desired product from impurities.Optimize the HPLC mobile phase composition, flow rate, and column type to achieve better separation. Ensure the pH of the mobile phase is optimal for the separation and recovery of your compound.[7]
Inconsistent Results Variability in Reagent Quality: Inconsistent quality of precursor, solvents, or other reagents.Use high-purity reagents from a reliable source. Perform quality control checks on incoming materials.
Manual Synthesis Variations: Inconsistencies in manual operations.Where possible, utilize an automated synthesis module to improve reproducibility.[3]

Experimental Protocols

Hypothetical Detailed Protocol for [¹⁸F]AMG 580 Synthesis

This protocol is a hypothetical representation based on general procedures for 18F-labeling of small molecules and specific information available for [¹⁸F]AMG 580. Researchers should adapt and optimize this protocol based on their specific laboratory setup and available instrumentation.

1. [¹⁸F]Fluoride Trapping and Elution:

  • Aseptically transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module.

  • Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Wash the cartridge with sterile, anhydrous acetonitrile (B52724) to remove residual water.

  • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

2. Azeotropic Drying:

  • Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to azeotropically remove the water. This step is critical and should be repeated 2-3 times with the addition of anhydrous acetonitrile to ensure the reaction mixture is completely dry.

3. Radiolabeling Reaction:

  • Dissolve the AMG 580 precursor (e.g., a tosylate or mesylate precursor) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex in the reaction vessel.

  • Seal the reaction vessel and heat to the optimized temperature (e.g., 100-120°C) for the optimized reaction time (e.g., 10-15 minutes).

4. Quenching and Dilution:

  • After the reaction is complete, cool the reaction vessel.

  • Quench the reaction by adding a suitable volume of water or the initial HPLC mobile phase.

5. HPLC Purification:

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

  • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer) to separate [¹⁸F]AMG 580 from unreacted [¹⁸F]fluoride, the precursor, and other impurities.

  • Collect the fraction corresponding to the [¹⁸F]AMG 580 peak.

6. Formulation:

  • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.

  • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

7. Quality Control:

  • Perform analytical radio-HPLC to determine the radiochemical purity and identity of the final product.

  • Measure the pH of the final formulation.

  • Perform a test for residual solvents (e.g., via gas chromatography).

  • Conduct a bacterial endotoxin (B1171834) test.

Data Presentation

Table 1: Optimization of Reaction Conditions for [¹⁸F]AMG 580 Radiolabeling
ParameterRange TestedOptimal Condition (Hypothetical)Effect on RCY
Precursor Amount 1 - 10 mg5 mgIncreasing amount generally increases RCY up to a saturation point, after which it can complicate purification.[9][10]
Reaction Temperature 80 - 140 °C120 °CHigher temperatures generally increase reaction rate and yield, but can also lead to degradation or racemization.[8]
Reaction Time 5 - 30 min15 minLonger reaction times can increase yield but also risk product degradation.
Base K₂CO₃, Et₃N, DIPEAK₂CO₃The choice and amount of base can significantly impact the nucleophilicity of the fluoride (B91410) and the stability of the precursor.
Solvent DMSO, DMF, AcetonitrileDMSOThe solvent must be aprotic and polar to facilitate the nucleophilic substitution.

Visualizations

PDE10A Signaling Pathway

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling PKA->Downstream AMP AMP PDE10A->AMP Hydrolyzes AMG580 AMG 580 This compound->PDE10A Inhibits

Experimental Workflow for [¹⁸F]AMG 580 Synthesis

Radiolabeling_Workflow start Start: Cyclotron Production of [¹⁸F]F⁻ trap 1. Trap & Elute [¹⁸F]F⁻ start->trap dry 2. Azeotropic Drying trap->dry react 3. Radiolabeling Reaction (AMG 580 Precursor) dry->react purify 4. HPLC Purification react->purify formulate 5. Formulation purify->formulate qc 6. Quality Control formulate->qc end Final Product: [¹⁸F]AMG 580 qc->end

Troubleshooting Logic for Low Radiolabeling Yield

Troubleshooting_Yield start Low Radiochemical Yield check_f18 Check [¹⁸F]F⁻ Activity? start->check_f18 check_drying Azeotropic Drying Complete? check_f18->check_drying Yes optimize_elution Optimize Trapping/ Elution check_f18->optimize_elution No check_conditions Reaction Conditions Optimal? check_drying->check_conditions Yes improve_drying Improve Drying Procedure check_drying->improve_drying No check_precursor Precursor Quality & Conc.? check_conditions->check_precursor Yes optimize_reaction Optimize Temp, Time, Base check_conditions->optimize_reaction No verify_precursor Verify Precursor Integrity & Adjust Concentration check_precursor->verify_precursor No

References

AMG 580 LC-MS/MS Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMG 580 LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor sensitivity or weak signal intensity in my AMG 580 assay?

A1: Poor sensitivity in LC-MS/MS assays can stem from several factors.[1][2] The primary areas to investigate include:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of AMG 580 in the mass spectrometer's source, leading to a suppressed signal.[3][4] This is a very common issue in bioanalytical assays.

  • Suboptimal Ion Source Parameters: Incorrect settings for parameters like gas temperature, gas flow, and ion spray voltage can significantly impact ionization efficiency.[5]

  • Sample Preparation Issues: Inefficient extraction of AMG 580 from the biological matrix or the presence of interfering substances can lead to low signal intensity.[6][7]

  • Analyte Instability: AMG 580 may be unstable during sample collection, processing, storage, or analysis, leading to degradation and a lower measured concentration.[8][9]

  • Instrument Contamination: Contamination in the LC system or mass spectrometer can elevate background noise and suppress the analyte signal.[1]

Q2: My results show high variability between injections. What should I investigate?

A2: High variability, or poor precision, can be frustrating. Here are the likely culprits:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common source of imprecision.[10] Automation can help minimize this.[7]

  • Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or needle issues, can lead to variable results.

  • LC System Problems: Fluctuations in pump pressure, leaks in the system, or an unstable column temperature can all contribute to variability.[11]

  • Matrix Effects: Inconsistent ion suppression or enhancement between different samples can cause significant result variability.[12]

  • Analyte Instability in the Autosampler: If AMG 580 is not stable in the final extraction solvent while sitting in the autosampler, its concentration can change over the course of a run.

Q3: I am observing a peak for AMG 580 in my blank injections. What is the cause and how can I fix it?

A3: The presence of your analyte in a blank injection is known as carryover or contamination.[13][14]

  • Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the blank.[14][15] Common sources of carryover include the autosampler needle, injection valve, and the analytical column.[13][15] To troubleshoot, a systematic approach of injecting blanks after modifying the LC-MS plumbing can help isolate the source.[13]

  • Contamination: This can occur if the blank solution itself, the mobile phase, or any part of the system is contaminated with AMG 580.[1][13] To distinguish from carryover, if all blank injections show a similar response, contamination of a reagent is likely.[13]

Q4: The peak shape for AMG 580 is poor (e.g., tailing, fronting, or split peaks). What are the potential causes?

A4: Poor peak shape can compromise the accuracy and precision of your assay.[1] Potential causes include:

  • Column Issues: Column overload, contamination, or degradation can all lead to distorted peak shapes.[1]

  • Inappropriate Mobile Phase: A mobile phase that is too weak, has the wrong pH, or is improperly prepared can result in poor chromatography.

  • Injection Solvent Effects: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

  • System Dead Volume: Excessive tubing length or poor connections can lead to peak broadening.

  • Co-eluting Interferences: An interfering compound that is not fully resolved from AMG 580 can affect its peak shape.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Ion Suppression

Ion suppression is a common challenge in LC-MS/MS bioanalysis where matrix components co-eluting with the analyte of interest interfere with its ionization, leading to a decreased signal and inaccurate quantification.[3][4]

Experimental Protocol: Post-Column Infusion to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.[3][16]

  • Preparation:

    • Prepare a solution of AMG 580 at a concentration that gives a stable and moderate signal.

    • Set up a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Use a T-connector to introduce the AMG 580 solution into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the AMG 580 solution while the LC system is running with the mobile phase. You should observe a stable baseline signal for AMG 580.

    • Inject a blank, extracted matrix sample (e.g., plasma from a subject not dosed with AMG 580).

    • Monitor the AMG 580 signal. Any significant drop in the baseline signal indicates a region of ion suppression.[3][16]

  • Data Interpretation:

    • If a drop in signal is observed at the retention time of AMG 580, it is highly likely that your assay is affected by ion suppression.

Mitigation Strategies for Ion Suppression

StrategyDescription
Improve Chromatographic Separation Modify the LC method (e.g., change the gradient, use a different column) to separate AMG 580 from the interfering matrix components.[3]
Enhance Sample Preparation Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[7][17]
Use a Stable Isotope-Labeled Internal Standard A stable isotope-labeled (SIL) internal standard for AMG 580 will co-elute and experience the same degree of ion suppression, thus correcting for the effect during data processing.
Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the AMG 580 concentration remains above the lower limit of quantitation.
Change Ionization Source If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for some compounds.[4]
Guide 2: Diagnosing and Resolving Carryover

Carryover can lead to false-positive results in blank samples and inaccuracies in the quantification of low-concentration samples.[13][14]

Experimental Protocol: Systematic Carryover Evaluation

  • Objective: To identify the source of carryover within the LC-MS/MS system.

  • Procedure:

    • Inject a high-concentration standard of AMG 580.

    • Immediately follow with a series of blank injections (e.g., 3-5).

    • Analyze the blank injections for the presence of AMG 580. A decreasing peak area across the sequential blanks is indicative of carryover.[14]

  • Systematic Component Evaluation:

    • Autosampler: If carryover is suspected, optimize the needle wash procedure. Use a strong solvent in the wash solution and increase the duration or number of washes.

    • Injection Valve: Worn or dirty rotor seals are a common cause of carryover.[13] Clean or replace the rotor seal.

    • Column: To test for column-related carryover, inject the high-concentration standard, then replace the column with a new one before injecting the blank. If the carryover disappears, the original column is the source.

Mitigation Strategies for Carryover

StrategyDescription
Optimize Wash Solvents Use a wash solvent that is strong enough to fully dissolve AMG 580. Sometimes a combination of organic and aqueous washes is most effective.
Modify Injection Sequence Avoid injecting a low-concentration sample immediately after a high-concentration one. If possible, run blank injections between high and low samples.
Reduce Injection Volume Injecting a smaller volume can sometimes reduce the amount of carryover.
Regular Maintenance Regularly clean and maintain the autosampler and injection valve as per the manufacturer's recommendations.[14]

Visualized Workflows and Logic

Troubleshooting_Workflow start Assay Failure (e.g., Poor Sensitivity, High Variability) check_sensitivity Low Signal Intensity? start->check_sensitivity check_variability High Variability? check_sensitivity->check_variability No troubleshoot_sensitivity Investigate: - Ion Suppression - Source Parameters - Sample Prep - Analyte Stability check_sensitivity->troubleshoot_sensitivity Yes check_blanks Peaks in Blanks? check_variability->check_blanks No troubleshoot_variability Investigate: - Sample Prep Consistency - Autosampler Performance - LC System Stability check_variability->troubleshoot_variability Yes check_peak_shape Poor Peak Shape? check_blanks->check_peak_shape No troubleshoot_carryover Investigate: - Carryover vs. Contamination - Autosampler Wash - Injection Valve check_blanks->troubleshoot_carryover Yes troubleshoot_peak_shape Investigate: - Column Health - Mobile Phase - Injection Solvent check_peak_shape->troubleshoot_peak_shape Yes end Assay Performance Restored check_peak_shape->end No (Consult Instrument Manual) solution_found Implement Solution and Re-validate troubleshoot_sensitivity->solution_found troubleshoot_variability->solution_found troubleshoot_carryover->solution_found troubleshoot_peak_shape->solution_found solution_found->end Ion_Suppression_Workflow start Suspected Ion Suppression (Low or Variable Signal) post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion suppression_detected Suppression Detected at Analyte Retention Time? post_column_infusion->suppression_detected optimize_chromatography Optimize Chromatography (Separate from Interference) suppression_detected->optimize_chromatography Yes no_suppression Investigate Other Causes (e.g., Source Tuning, Sample Prep) suppression_detected->no_suppression No improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) optimize_chromatography->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_prep->use_sil_is re_evaluate Re-evaluate Assay Performance use_sil_is->re_evaluate

References

improving signal-to-noise ratio in AMG 580 PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing AMG 580 for Positron Emission Tomography (PET) imaging. The focus is on improving the signal-to-noise ratio (SNR) to ensure high-quality, quantifiable data in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high background noise in our AMG 580 PET images, which is compromising the signal from the striatum. What are the potential causes and solutions?

High background noise in PET imaging can originate from various sources, including patient physiology, imaging parameters, and data processing techniques. For AMG 580, a tracer targeting Phosphodiesterase 10A (PDE10A) which is highly expressed in the striatum, a poor signal-to-noise ratio can obscure the specific binding signal.

Troubleshooting Steps:

  • Patient Preparation: Ensure strict adherence to patient preparation protocols. Factors such as diet and medication can influence tracer biodistribution and clearance, leading to higher background signal. For preclinical studies, ensure consistent animal handling and preparation.

  • Uptake Time Optimization: The time between tracer injection and image acquisition is critical. A shorter uptake time might result in higher background activity from circulating radiotracer. It is recommended to perform pilot studies to determine the optimal uptake window that maximizes the target-to-background ratio for AMG 580. Studies with other tracers have shown that a longer uptake time can significantly improve this ratio.[1][2]

  • Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters directly impacts image noise.[3][4][5] Consider using iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) with Point Spread Function (PSF) correction and Time-Of-Flight (TOF) information, as these have been shown to improve SNR compared to Filtered Back-Projection (FBP).[3][5]

  • Post-processing Denoising Techniques: Advanced post-processing methods, including deep learning-based denoising algorithms, can effectively reduce noise while preserving the signal.[6][7][8] These techniques can be trained to differentiate between true signal and noise based on large datasets.

Q2: The measured Standardized Uptake Value (SUV) in the striatum is lower than expected. How can we improve the signal?

A low SUV in the target region can be due to suboptimal tracer delivery, issues with the imaging protocol, or data analysis methods.

Troubleshooting Steps:

  • Injected Dose and Acquisition Time: A lower injected dose or shorter acquisition time per bed position can lead to lower counts and consequently, a lower calculated SUV and higher noise.[5] While adhering to ALARA (As Low As Reasonably Achievable) principles for radiation exposure, ensure the injected activity is sufficient for adequate counting statistics. Increasing the acquisition duration can also improve the signal-to-noise ratio.[9]

  • Tracer Integrity and Specific Activity: Verify the radiochemical purity and specific activity of the [18F]AMG 580 tracer. Low specific activity can lead to competitive binding with the unlabeled compound, reducing the specific signal.

  • Accurate Attenuation Correction: Ensure proper CT-based attenuation correction is performed. Inaccurate correction can lead to underestimation of tracer concentration in deep tissues like the striatum.

  • Region of Interest (ROI) Definition: The size and placement of the ROI for SUV measurement are critical. Use of a co-registered MRI for anatomical guidance is highly recommended for accurate ROI placement on the striatum.

Q3: How can we minimize non-specific binding of AMG 580 to improve the signal-to-noise ratio?

Minimizing non-specific binding is key to accurately quantifying target engagement.

Troubleshooting Steps:

  • Blocking Studies: To confirm the specificity of the AMG 580 signal, perform blocking studies by pre-administering a non-radiolabeled PDE10A inhibitor. A significant reduction in the striatal signal after administration of the blocking agent will confirm specific binding.

  • Reference Region Selection: For kinetic modeling and calculation of binding potential (BPND), a suitable reference region with negligible specific binding is required. The cerebellum has been used as a reference region in some studies with other tracers. However, it's crucial to validate this for AMG 580 through autoradiography or blocking studies to ensure it is devoid of significant PDE10A expression.

Experimental Protocols

Protocol 1: Optimizing Uptake Time for AMG 580 PET

This protocol outlines a dynamic PET scanning approach to determine the optimal uptake time for maximizing the target-to-background ratio.

  • Animal Preparation: Prepare the subject (e.g., non-human primate) according to your institution's approved animal care and use protocols. This typically includes fasting to reduce metabolic variability.

  • Tracer Administration: Administer a bolus injection of [18F]AMG 580. The exact dose should be determined based on scanner sensitivity and animal weight, but a mean activity of approximately 121 ± 18 MBq has been used in non-human primate studies.[10][11]

  • Dynamic PET Acquisition: Begin a dynamic PET scan immediately following tracer injection for a total duration of 120-180 minutes.

  • Image Reconstruction: Reconstruct the dynamic data into multiple time frames (e.g., 1x1 min, 4x2 min, 5x5 min, 5x10 min, 3x20 min).

  • Data Analysis:

    • Draw ROIs on the striatum (target) and a reference region (e.g., cerebellum).

    • Generate time-activity curves (TACs) for both regions.

    • Calculate the target-to-background ratio at different time points.

    • The optimal uptake time corresponds to the time point where the target-to-background ratio is maximal.

Protocol 2: Iterative Image Reconstruction for Noise Reduction

This protocol provides a general workflow for using an iterative reconstruction algorithm to improve image quality.

  • Data Acquisition: Acquire PET data in list mode to allow for flexible reconstruction parameter adjustments.

  • Select Reconstruction Algorithm: Choose an iterative algorithm such as OSEM. Incorporate corrections for PSF and utilize TOF information if your scanner supports it.

  • Parameter Selection:

    • Subsets and Iterations: The number of subsets and iterations affects image convergence and noise. A higher number of iterations can increase noise. A common starting point is 2-3 iterations and 21-34 subsets.[6][12]

    • Post-reconstruction Filtering: Apply a Gaussian filter to smooth the reconstructed images and reduce noise. The filter width (e.g., 2-5 mm FWHM) should be chosen to balance noise reduction with the preservation of spatial resolution.

  • Image Evaluation: Visually and quantitatively assess the reconstructed images for noise levels, image sharpness, and lesion detectability. Compare the results with those from a standard FBP reconstruction.

Data Summary

Table 1: AMG 580 In Vitro Binding Affinity

ParameterValueReference
In Vitro K D71.9 pM[10][11]

Table 2: AMG 580 PET Performance in Non-Human Primates

ParameterRhesus MonkeyBaboonReference
Binding Potential (BPND) - Putamen
2-Tissue Compartment Model3.38-[10]
Logan Graphical Analysis3.16-[10]
Simplified Reference Tissue Model2.92-[10]
Binding Potential (BPND) - Caudate
2-Tissue Compartment Model2.34-[10]
Logan Graphical Analysis2.34-[10]
Simplified Reference Tissue Model2.01-[10]
In Vivo KD -~0.44 nM[10][11]

Visualizations

AMG580_Signaling_Pathway cluster_neuron Medium Spiny Neuron (Striatum) cluster_signal Downstream Signaling AMG580 [18F]AMG 580 (PET Tracer) PDE10A PDE10A This compound->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Hydrolyzes AMP AMP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_Expression Gene Expression DARPP32->Gene_Expression Regulates Neuronal_Excitability Neuronal Excitability DARPP32->Neuronal_Excitability Modulates

Caption: AMG 580 signaling pathway in the striatum.

PET_Workflow cluster_prep Pre-Acquisition cluster_acq Acquisition cluster_proc Post-Acquisition Patient_Prep Patient Preparation (e.g., Fasting) Tracer_QC [18F]AMG 580 QC (Purity, Specific Activity) Patient_Prep->Tracer_QC Tracer_Admin Tracer Administration Tracer_QC->Tracer_Admin Uptake Optimal Uptake Time (e.g., 60-90 min) Tracer_Admin->Uptake PET_Scan PET/CT Scan (Dynamic or Static) Uptake->PET_Scan Recon Image Reconstruction (e.g., OSEM + TOF + PSF) PET_Scan->Recon Denoise Post-processing Denoising (Optional) Recon->Denoise Analysis Image Analysis (ROI, SUV, Kinetic Modeling) Denoise->Analysis

Caption: Experimental workflow for AMG 580 PET imaging.

References

Technical Support Center: Minimizing Off-Target Binding of AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of AMG 580, a novel phosphodiesterase 10A (PDE10A) antagonist.[1] These guidelines will help ensure the specific and reliable use of AMG 580 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMG 580 and what is its primary target?

A1: AMG 580 is a novel, selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme involved in signal transduction in the brain, and its inhibitors are being investigated for the treatment of psychiatric and neurological disorders.[1]

Q2: What are off-target effects and why are they a concern when using AMG 580?

A2: Off-target effects occur when a compound, such as AMG 580, binds to and modulates the activity of proteins other than its intended target, PDE10A.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] Minimizing off-target effects is crucial for obtaining accurate and reliable data.[2]

Q3: What are the initial steps to minimize potential off-target effects of AMG 580 in my experiments?

A3: To proactively minimize off-target effects, you should:

  • Determine the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of AMG 580 that elicits the desired on-target effect (i.e., inhibition of PDE10A activity).[3]

  • Use a Structurally Unrelated PDE10A Inhibitor: As a control, use a different known PDE10A inhibitor with a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Include a Negative Control Compound: Use an inactive enantiomer or a structurally similar but inactive analog of AMG 580, if available. This compound should not inhibit PDE10A and thus should not produce the same biological effects.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with AMG 580 and suggests solutions to investigate and mitigate potential off-target effects.

Scenario 1: Unexpected or inconsistent phenotypic observations.

  • Question: I am observing a cellular phenotype that I cannot directly attribute to PDE10A inhibition. Could this be an off-target effect of AMG 580?

  • Answer: Yes, it is possible. Unexplained phenotypes are a common indicator of potential off-target activities.[3]

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Phenotypes start Unexpected Phenotype Observed check_concentration Is the effect concentration-dependent? start->check_concentration dose_response Perform Dose-Response Curve check_concentration->dose_response compare_ic50 Compare Phenotypic IC50 to PDE10A IC50 dose_response->compare_ic50 discrepancy Significant Discrepancy? compare_ic50->discrepancy off_target_suspected Off-Target Effect Likely discrepancy->off_target_suspected Yes on_target_likely On-Target Effect More Likely discrepancy->on_target_likely No orthogonal_validation Orthogonal Validation off_target_suspected->orthogonal_validation on_target_likely->orthogonal_validation structurally_unrelated Test Structurally Unrelated PDE10A Inhibitor orthogonal_validation->structurally_unrelated genetic_validation Genetic Validation (siRNA/CRISPR) orthogonal_validation->genetic_validation phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated genetic_validation->phenotype_replicated final_conclusion_off Conclude Off-Target Effect phenotype_replicated->final_conclusion_off No final_conclusion_on Conclude On-Target Effect phenotype_replicated->final_conclusion_on Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Scenario 2: High cytotoxicity observed at concentrations close to the effective dose.

  • Question: AMG 580 is causing significant cell death in my cultures, even at concentrations where I expect to see specific PDE10A inhibition. How can I determine if this is an off-target effect?

  • Answer: High cytotoxicity can mask the specific on-target effects of your compound.[4] It is important to differentiate between on-target and off-target mediated cell death.

Troubleshooting Steps:

  • Re-evaluate the Dose-Response: Determine the IC50 for cytotoxicity and compare it to the IC50 for PDE10A inhibition. A small window between these two values suggests potential off-target toxicity.

  • Control for Compound Precipitation: Visually inspect the culture medium for any signs of compound precipitation at high concentrations, which can cause non-specific cell death.[4]

  • Perform Mechanism of Cell Death Assays: Use assays for apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release) to understand the pathway of cell death.[3]

  • Genetic Rescue: If possible, express a drug-resistant mutant of PDE10A in your cells. If the cytotoxicity is rescued, it is more likely to be an on-target effect.

Data Presentation

Table 1: Illustrative Selectivity Profile of AMG 580

This table provides a hypothetical example of the type of data you would generate from a broad panel screen to assess the selectivity of AMG 580.

TargetIC50 (nM)Fold Selectivity vs. PDE10A
PDE10A (On-Target) 1 -
PDE1A>10,000>10,000x
PDE2A5,0005,000x
PDE4D>10,000>10,000x
Kinase X2,5002,500x
GPCR Y>10,000>10,000x
Ion Channel Z8,0008,000x

Table 2: Troubleshooting High Cytotoxicity

ObservationPotential CauseSuggested Action
Cell death at concentrations near PDE10A IC50Off-target toxicityPerform a broad off-target screening assay (e.g., kinase panel) to identify potential off-target liabilities.[4]
Precipitate visible in culture mediumPoor compound solubilityDetermine the solubility of AMG 580 in your specific cell culture medium and work below this limit.[4]
Inconsistent results between experimentsCompound instabilityAssess the stability of AMG 580 in your culture medium at 37°C over the experimental timeframe using LC-MS.[4]

Experimental Protocols

Protocol 1: Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of AMG 580.

Methodology:

  • Compound Preparation: Prepare a stock solution of AMG 580 (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a broad panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted AMG 580 or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of AMG 580 to its target, PDE10A, in intact cells and identify potential off-targets.[2]

Methodology:

  • Cell Treatment: Treat intact cells with AMG 580 or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[2]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[2]

  • Protein Analysis: Analyze the amount of soluble PDE10A (and other proteins of interest) at each temperature using Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the thermal stability of PDE10A in the presence of AMG 580 indicates direct target engagement. The absence of a shift for other proteins suggests they are not direct binders.

cluster_1 CETSA Workflow cell_treatment Treat Cells with AMG 580 or Vehicle heating Heat Cell Lysates to a Range of Temperatures cell_treatment->heating centrifugation Centrifuge to Pellet Aggregated Proteins heating->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze Protein Levels by Western Blot or MS supernatant->analysis interpretation Interpret Thermal Shift analysis->interpretation

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway

Diagram: Simplified PDE10A Signaling Pathway

This diagram illustrates the general mechanism of PDE10A and the effect of its inhibition by AMG 580.

cluster_2 PDE10A Signaling cAMP cAMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA cAMP->PKA Activation AMP AMP PDE10A->AMP Downstream Downstream Signaling PKA->Downstream AMG580 AMG 580 This compound->PDE10A Inhibition

Caption: Simplified PDE10A signaling pathway and AMG 580 inhibition.

References

Technical Support Center: AMG 580 Brain PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to motion artifacts during AMG 580 (or other novel radiotracer) brain PET experiments.

Frequently Asked Questions (FAQs)

Q1: What are motion artifacts and how do they affect my AMG 580 brain PET data?

A1: Subject head motion during a PET scan is a significant source of image degradation.[1][2][3] It can be voluntary or involuntary and is particularly common in long dynamic scans often required for novel tracers like AMG 580.[2][4] Motion artifacts can lead to several detrimental effects on your data:

  • Image Blurring: The most common effect is a loss of spatial resolution, resulting in blurry images where anatomical details are obscured.[3][5]

  • Quantitative Inaccuracies: Motion can cause underestimation of tracer uptake in high-binding regions and overestimation in low-binding areas.[5] This can lead to erroneous measurements of key quantitative parameters such as the Distribution Volume Ratio (DVR) or Standardized Uptake Value Ratio (SUVR).[3][4][6] For instance, uncorrected motion has been shown to alter Oxygen Extraction Fraction (OEF) values by as much as 17.3%.[6]

  • Distortion and Artifacts: Misalignment between the emission data and the attenuation correction map (acquired via a CT or MR scan) can introduce significant artifacts, such as artificially high uptake in the scalp or distorted brain structures.[2][7]

  • Increased Variability: Motion increases the variability in quantitative measures, which can necessitate larger sample sizes in clinical trials to achieve statistical significance.[8][9]

Q2: What are the main strategies to address motion artifacts in my experiments?

A2: Motion correction strategies can be broadly categorized into two main approaches:

  • Prospective Motion Correction: This involves tracking the subject's head position in real-time during the scan and continuously updating the scanner's acquisition parameters to compensate for the movement.[10] This method aims to prevent motion artifacts from being introduced into the data in the first place.[10]

  • Retrospective Motion Correction: This is the more common approach and involves correcting for motion after the data has been acquired.[10][11] This can be done through various techniques, including:

    • Frame-Based Realignment: The PET data is divided into short time frames. Each frame is reconstructed individually and then aligned to a reference frame (often the first frame or a sum of early frames).[12][13][14]

    • List-Mode Event-by-Event Correction: This method corrects the position of each individual positron emission event based on motion tracking data before image reconstruction.[5][8][9] This is considered more accurate, especially for correcting motion that occurs within a single frame (intra-frame motion).[8][15]

Q3: What is the difference between inter-frame and intra-frame motion correction, and when is each important?

A3:

  • Inter-frame motion refers to movement that occurs between the discrete time frames of a dynamic PET scan. Frame-based realignment techniques are primarily designed to correct this type of motion.[15]

  • Intra-frame motion is movement that occurs within a single time frame.[5][15] This can still cause blurring even if inter-frame correction is applied. List-mode based, event-by-event correction is necessary to address intra-frame motion effectively.[5][8] Intra-frame motion correction is particularly crucial for high-resolution scanners and for studies involving significant and rapid movements.[1][5] While subtle, incorporating intra-frame motion correction can improve the reliability of longitudinal PET data.[8][15]

Q4: How can I track head motion during a scan?

A4: Several methods are available to track head motion:

  • External Tracking Systems: These are the most common and typically involve using an optical or infrared camera to track markers placed on the subject's head.[3][4][16] The Polaris Vicra system is one such example.[12]

  • Data-Driven (Image-Based) Methods: These techniques estimate motion directly from the PET data itself, without the need for external hardware.[17][18][19] They work by dividing the data into very short frames and registering them to a reference.[14]

  • Simultaneous PET/MR Scanners: For integrated PET/MR systems, the MR data can be used to track head motion and correct the PET data.[11][20]

Troubleshooting Guides

Issue 1: My reconstructed AMG 580 PET images appear blurry and lack clear definition of brain structures.

Possible Cause Troubleshooting Step Expected Outcome
Subject Head Motion 1. Review the entire dynamic scan as a cine loop to visually identify frames with significant motion. 2. If motion is present, apply a retrospective motion correction algorithm. Start with a frame-based realignment. 3. If blurring persists, especially with known rapid movements, consider a more advanced list-mode, event-by-event correction if your acquisition protocol and software support it.[5][8]A sharper image with better delineation of gray and white matter.[3]
Incorrect Attenuation Correction 1. Ensure proper alignment between the attenuation map (CT or MR) and the PET emission data. Motion between these scans is a common source of error.[2][7] 2. Some motion correction protocols, like the multiple-acquisition-frame (MAF) approach, calculate individual attenuation files for each emission frame to avoid this misalignment.[4]Elimination of artifacts such as high uptake at the edge of the brain.[2]

Issue 2: Quantitative analysis shows high variability in AMG 580 uptake values in the same brain region across different subjects.

Possible Cause Troubleshooting Step Expected Outcome
Uncorrected Head Motion 1. Quantify the amount of motion for each subject. Severe inter-scan motion is often defined as >3 mm of translation or >5° of rotation.[6] 2. Apply a consistent motion correction protocol to all subjects' data. 3. Re-run the quantitative analysis on the motion-corrected images.A reduction in the standard deviation of quantitative metrics. For example, motion correction has been shown to reduce the standard deviation of the rate of tau accumulation by up to 49% in certain brain regions.[8][9]
Physiological Differences 1. While motion is a primary suspect, ensure that other biological factors are considered and accounted for in your analysis.A clearer understanding of the sources of variance in your data.

Quantitative Data Summary

The following tables summarize the impact of motion and the effectiveness of correction techniques as reported in the literature.

Table 1: Impact of Motion Correction on Quantitative PET Metrics

MetricBrain Region% Change after Motion CorrectionReference Tracer(s)Citation
OEFMiddle Cerebral Artery TerritoryUp to 17.3%(15)O[6]
DVRInferior Temporal14% higher with intra-frame correction[18F]-MK6240[15]
SUVR (regional)Cortical Region~4% mean relative change[18F]-FDG[17]
Tumor SUVmeanThorax and Abdomen5.35 ± 4.92% improvement[18F]-FDG[21]

Table 2: Reduction in Standard Deviation of Tau Accumulation Rate with Motion Correction

Brain RegionReduction in Standard DeviationReference TracerCitation
Entorhinal49%[18F]-MK6240[8][9]
Inferior Temporal24%[18F]-MK6240[8][9]
Precuneus18%[18F]-MK6240[8][9]
Amygdala16%[18F]-MK6240[8][9]

Experimental Protocols

Protocol 1: Frame-Based Motion Correction using Image Registration

This protocol describes a general workflow for retrospective, data-driven motion correction.

  • Data Acquisition: Acquire PET data in list-mode format to allow for flexible framing.

  • Framing: Divide the list-mode data into a series of short time frames (e.g., 5-60 seconds). Shorter frames can better isolate motion but may be noisier.[11][14]

  • Initial Reconstruction: Reconstruct each time frame individually, typically without attenuation correction to improve registration accuracy.[13][14]

  • Reference Frame Selection: Choose a reference frame. This is often an early frame or a sum of the first few frames where the subject is assumed to have been still.

  • Image Registration: Co-register each reconstructed frame to the reference frame using a 3D rigid registration algorithm. This will generate a set of transformation parameters (translations and rotations) for each frame.

  • Transformation: Apply the estimated motion parameters to realign each frame's image data.

  • Final Image Creation: Sum the realigned frames to create a single, motion-corrected image.

  • Attenuation Correction: Apply attenuation correction to the final summed image.

Protocol 2: Quality Control of Motion Correction

This protocol outlines a method for validating the accuracy of your motion correction, adapted from a dual-source comparison method.[12]

  • Independent Motion Estimation: Obtain two independent measurements of head motion.

    • Source 1: External tracking system (e.g., Polaris Vicra).

    • Source 2: Image-based realignment algorithm (as described in Protocol 1).

  • Transformation Matrix Comparison: For each time frame, compare the transformation matrices generated by both methods.

  • Calculate a Difference Metric: Compute a metric that quantifies the discrepancy between the two sets of motion parameters.

  • Set a Threshold: Establish a threshold for this metric. Frames where the difference exceeds this threshold are flagged for manual inspection.

  • Visual Inspection: Visually inspect the flagged, realigned images to determine if the motion correction was successful. This protocol can significantly reduce the time and operator bias associated with visual inspection of every frame.[12]

Visualizations

G cluster_acq Data Acquisition cluster_recon Motion Estimation & Correction cluster_final Final Image Generation ListMode PET Scanner Acquires List-Mode Data Framing Divide List-Mode Data into Short Frames (e.g., 30s) ListMode->Framing Recon Reconstruct Each Frame (Non-Attenuation Corrected) Framing->Recon Register Co-register Each Frame to a Reference Frame Recon->Register Transform Apply Motion Correction Parameters to Each Frame Register->Transform Sum Sum Realigned Frames Transform->Sum AC Apply Attenuation Correction Sum->AC FinalImage Final Motion-Corrected PET Image AC->FinalImage

Caption: Workflow for Frame-Based Retrospective Motion Correction.

G Start Start Troubleshooting: Blurry PET Image CheckMotion Visually Inspect Cine Loop for Subject Motion Start->CheckMotion ApplyMC Apply Retrospective Motion Correction CheckMotion->ApplyMC Motion Detected CheckAC Check Alignment of PET and Attenuation Map (CT/MR) CheckMotion->CheckAC No Motion Detected Review Review Corrected Image ApplyMC->Review RealignAC Realign Attenuation Map or Use Frame-Specific AC CheckAC->RealignAC Misaligned Fail Further Investigation Needed CheckAC->Fail Aligned RealignAC->Review Success Problem Resolved: Sharp Image Review->Success Image is Sharp Review->Fail Image Still Blurry

Caption: Troubleshooting Logic for Blurry Brain PET Images.

References

quality control measures for AMG 580 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and quality control of AMG 580.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during the synthesis of AMG 580?

A1: The critical quality attributes for AMG 580, a novel small molecule phosphodiesterase 10A (PDE10A) inhibitor, include purity, identity, potency, and safety.[1] Key parameters to monitor are the impurity profile, residual solvents, water content, and the presence of the correct polymorphic form. Organic impurities are of significant concern as their toxicological effects are often unknown.[2][3]

Q2: Which analytical techniques are recommended for routine quality control of AMG 580?

A2: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identifying unknown impurities and confirming the molecular weight of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and confirmation of the desired isomer. Additional techniques include Karl Fischer titration for water content and X-ray Diffraction (XRD) for solid-state characterization.

Q3: What are the common sources of impurities in the synthesis of AMG 580?

A3: Impurities in the synthesis of AMG 580 can originate from several sources, including starting materials, intermediates, by-products from side reactions, degradation products, and residual reagents or solvents.[2][3] For instance, impurities present in the starting materials can carry through the synthetic route and lead to unexpected by-products in the final active pharmaceutical ingredient (API).[4]

Troubleshooting Guides

Issue 1: Low Purity of Final AMG 580 Product Detected by HPLC

Possible Causes and Solutions

Possible Cause Recommended Action
Incomplete Reaction: The final coupling or deprotection step may not have gone to completion.Monitor reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC. If incomplete, consider extending the reaction time, increasing the temperature, or adding more reagent.
Side Reactions: The presence of reactive functional groups in the AMG 580 structure may lead to the formation of by-products.Optimize reaction conditions (e.g., temperature, pH, solvent) to minimize side reactions. Protect sensitive functional groups if necessary.
Degradation of Product: The final product might be unstable under the reaction or work-up conditions.Perform forced degradation studies to understand the stability of AMG 580. Adjust pH, temperature, and exposure to light and oxygen during work-up and purification.
Contamination from Previous Steps: Impurities from earlier synthetic steps may be carried over.Ensure adequate purification of all intermediates. Recrystallization or column chromatography of intermediates may be necessary.
Issue 2: Identification of Unknown Peaks in the HPLC Chromatogram

Troubleshooting Workflow

Troubleshooting_Unknown_Peaks start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms hrms Conduct High-Resolution MS (HRMS) lcms->hrms Obtain Molecular Formula nmr Isolate Impurity and Perform NMR hrms->nmr Isolate Sufficient Quantity structure Elucidate Impurity Structure nmr->structure source Investigate Source of Impurity structure->source Compare with starting materials, intermediates, and potential by-products process_control Implement Process Controls source->process_control Modify synthesis or purification

Caption: Workflow for the identification and control of unknown impurities.

Issue 3: High Levels of Residual Solvents

Acceptable Limits and Recommended Actions

Residual solvents are classified into three classes based on their toxicity. The International Council for Harmonisation (ICH) provides guidelines for their acceptable limits in pharmaceutical products.

Solvent Class Example Solvents Typical ICH Limit (ppm) Recommended Action for Removal
Class 1 (To be avoided)Benzene, Carbon tetrachloride< 2Re-evaluate the synthetic process to substitute with a less toxic solvent.
Class 2 (Limited use)Dichloromethane, Toluene600, 890High-vacuum drying, recrystallization from a different solvent, or slurry in a non-solvent.
Class 3 (Low toxic potential)Ethanol, Acetone5000Standard drying procedures under vacuum and elevated temperature.

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination of AMG 580
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of AMG 580 in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Utilize the same HPLC method as described above.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1200

  • Data Analysis: Compare the mass-to-charge ratio of unknown peaks with the expected masses of potential impurities, by-products, and degradation products. Fragmentation patterns from MS/MS analysis can provide further structural information.

Quality Control Workflow Diagram

QC_Workflow_AMG580 start Crude AMG 580 Synthesis Batch initial_qc Initial Quality Control Screening start->initial_qc hplc HPLC Purity Analysis initial_qc->hplc lcms LC-MS Impurity Profile initial_qc->lcms nmr NMR for Identity Confirmation initial_qc->nmr pass Batch Meets Specifications? hplc->pass lcms->pass nmr->pass release Release Batch for Further Processing pass->release Yes investigate Investigate and Reprocess pass->investigate No

Caption: General quality control workflow for a batch of synthesized AMG 580.

References

overcoming low brain uptake of [18F]AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide addresses the hypothetical challenge of low brain uptake for the novel PDE10A PET tracer, [18F]AMG 580. While preclinical data in rats has shown prominent uptake, this guide is designed to assist researchers in troubleshooting potential brain penetration issues that may arise in other species or under different experimental conditions. The strategies and protocols described are based on general principles of CNS PET radiotracer development.

Troubleshooting Guides

This section provides solutions to specific issues that researchers may encounter during their experiments with [18F]AMG 580.

Issue 1: Lower-than-expected brain uptake of [18F]AMG 580

  • Question: We are observing significantly lower than expected brain uptake of [18F]AMG 580 in our non-human primate model, despite promising results in rodents. What are the potential causes and how can we troubleshoot this?

  • Answer: Cross-species differences in metabolism and transporter expression are a common challenge in drug development. Several factors could contribute to lower brain uptake in non-human primates compared to rodents:

    • P-glycoprotein (P-gp) Efflux: [18F]AMG 580 may be a substrate for the P-gp efflux transporter, which is highly expressed at the blood-brain barrier (BBB).[1] P-gp actively removes a wide range of compounds from the brain, and its expression and activity can vary significantly between species.

    • Poor Passive Permeability: The physicochemical properties of [18F]AMG 580 may not be optimal for passive diffusion across the BBB in primates.

    • Rapid Metabolism: The radiotracer might be rapidly metabolized in the periphery to more polar metabolites that cannot cross the BBB.

    • Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the tracer available to cross the BBB.

    Troubleshooting Steps:

    • Assess P-gp Efflux: Conduct a PET imaging study in the presence and absence of a P-gp inhibitor (e.g., cyclosporine A or elacridar). A significant increase in brain uptake after P-gp inhibition would confirm that [18F]AMG 580 is a substrate.

    • In Vitro Permeability Assays: Use in vitro models of the BBB, such as a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based assays (e.g., Caco-2 or MDCK-MDR1), to determine the passive permeability and efflux ratio of AMG 580.[2]

    • Metabolite Analysis: Analyze plasma and brain tissue samples at various time points after injection to identify and quantify radiometabolites.

    • Measure Plasma Free Fraction: Determine the fraction of [18F]AMG 580 that is not bound to plasma proteins using techniques like equilibrium dialysis.

Issue 2: High inter-subject variability in brain uptake

  • Question: We are observing high inter-subject variability in the brain uptake of [18F]AMG 580 in our animal studies. What could be the reason, and what steps can we take to minimize it?

  • Answer: High variability can obscure the true signal and make data interpretation difficult. The following factors could be contributing:

    • Genetic Polymorphisms: Variations in the genes encoding for drug transporters (like P-gp) or metabolizing enzymes can lead to differences in tracer handling between subjects.

    • Physiological State: Factors such as anesthesia depth, blood pressure, and blood glucose levels can influence cerebral blood flow and tracer delivery.

    • Procedural Inconsistencies: Variations in injection technique, animal handling, and imaging protocols can introduce variability.

    Troubleshooting Steps:

    • Standardize Procedures: Ensure strict adherence to standardized protocols for animal handling, anesthesia, tracer administration, and imaging.

    • Monitor Physiological Parameters: Continuously monitor and record key physiological parameters during the scan.

    • Increase Sample Size: A larger number of subjects can help to overcome statistical noise caused by individual variability.

    • Genotyping: If feasible, genotype the animals for relevant transporters to correlate with uptake data.

Frequently Asked Questions (FAQs)

General

  • Question: What is [18F]AMG 580?

  • Answer: [18F]AMG 580 is a novel, selective, and potent small-molecule antagonist of phosphodiesterase 10A (PDE10A) that has been radiolabeled with fluorine-18 (B77423) for use as a positron emission tomography (PET) tracer.[3] It is designed for in vivo imaging and quantification of PDE10A in the brain.[3]

  • Question: What is the therapeutic relevance of targeting PDE10A?

  • Answer: PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in regulating cyclic nucleotide signaling.[4] PDE10A inhibitors have therapeutic potential for treating psychiatric and neurological disorders such as schizophrenia and Huntington's disease.[3][4]

Technical

  • Question: What are the key physicochemical properties of AMG 580?

  • Answer: The table below summarizes some of the known properties of AMG 580.

PropertyValueSource
Chemical Name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one[3]
Molecular Formula C32H30FN5O3Inferred from Chemical Name
Molecular Weight 567.62 g/mol Inferred from Chemical Formula
IC50 for PDE10A 0.13 nM[5]
  • Question: Are there recommended animal models for preclinical imaging with [18F]AMG 580?

  • Answer: Rodent models, such as Sprague-Dawley rats, have been used successfully to demonstrate the in vivo kinetics and distribution of [18F]AMG 580.[6] For studying specific diseases, transgenic mouse or rat models of Huntington's disease or schizophrenia may be appropriate.[4][7] Non-human primates are valuable for translational studies due to their closer genetic and physiological similarity to humans.[8]

Experimental Protocols

1. In Vitro P-glycoprotein (P-gp) Substrate Assay Protocol (MDCK-MDR1 Cell Model)

This protocol is adapted from standard methodologies for assessing P-gp substrate liability.[2]

  • Objective: To determine if AMG 580 is a substrate of the human P-gp transporter.

  • Materials:

    • MDCKII-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene)

    • Transwell inserts (e.g., 24-well format)

    • Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

    • AMG 580 solution (in transport buffer, typically at 1-10 µM)

    • P-gp inhibitor (e.g., 5 µM elacridar)

    • LC-MS/MS system for quantification

  • Procedure:

    • Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring transendothelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport:

      • Add the AMG 580 solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Add the AMG 580 solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

      • Incubate and sample from the apical chamber as described above.

    • Repeat steps 3 and 4 in the presence of the P-gp inhibitor in both chambers.

    • Analyze the concentration of AMG 580 in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 suggests that the compound is a substrate for active efflux. A significant reduction of the ER in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.

2. In Vivo PET Imaging Protocol (Rodent Model)

This is a general protocol for conducting a dynamic PET scan in a rodent to assess the brain uptake of [18F]AMG 580.

  • Objective: To quantify the brain kinetics of [18F]AMG 580.

  • Materials:

    • [18F]AMG 580 (radiosynthesis and quality control performed)

    • Anesthetized rodent (e.g., rat or mouse)

    • PET scanner

    • Tail vein catheter for injection

    • Warming pad and physiological monitoring equipment

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the scan.

    • Position the animal in the PET scanner with the head in the center of the field of view.

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of [18F]AMG 580 (typically 5-15 MBq) via the tail vein catheter.

    • Start a dynamic emission scan immediately after injection, acquiring data for 60-90 minutes.

    • Monitor and maintain the animal's body temperature and respiration rate.

    • After the scan, allow the animal to recover from anesthesia.

  • Data Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Draw regions of interest (ROIs) on the brain images (e.g., striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for different brain regions.

    • Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT).

Visualizations

BloodBrainBarrier cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Parenchyma Tracer [18F]AMG 580 (in circulation) EndothelialCell Endothelial Cell (Tight Junctions) Tracer->EndothelialCell Passive Diffusion Pgp P-gp Efflux Pump EndothelialCell->Pgp Efflux Substrate BrainUptake Successful Brain Uptake EndothelialCell->BrainUptake Entry Pgp->Tracer Pumped Out Target PDE10A Target BrainUptake->Target Binding

Caption: Factors influencing [18F]AMG 580 brain uptake at the BBB.

TroubleshootingWorkflow start Low Brain Uptake Observed is_pgp Is it a P-gp substrate? start->is_pgp is_permeable Is passive permeability low? is_pgp->is_permeable No pgp_study Conduct P-gp inhibition study is_pgp->pgp_study Yes is_metabolized Is it rapidly metabolized? is_permeable->is_metabolized No invitro_perm Perform in vitro permeability assay (e.g., PAMPA) is_permeable->invitro_perm Yes metabolite_analysis Analyze plasma for metabolites is_metabolized->metabolite_analysis Yes solution_pgp Consider co-dosing with P-gp inhibitor or structural modification pgp_study->solution_pgp solution_perm Structural modification to improve lipophilicity (within optimal range) invitro_perm->solution_perm solution_metabolism Structural modification at metabolic soft spots metabolite_analysis->solution_metabolism

Caption: Workflow for troubleshooting low brain uptake of a PET tracer.

PgpEfflux P-glycoprotein (P-gp) Efflux Mechanism cluster_membrane Cell Membrane (BBB) Pgp Extracellular (Blood) P-gp Transporter Intracellular (Brain) Pgp:f2->Pgp:f0 Conformational Change & Efflux Tracer_out [18F]AMG 580 Pgp:f0->Tracer_out Expelled ATP ATP Pgp:f1->ATP Binds Tracer_in [18F]AMG 580 Tracer_in->Pgp:f2 Enters Cell ADP ADP + Pi ATP->ADP Hydrolysis ADP->Pgp:f1 Energy Release

Caption: The ATP-dependent efflux of [18F]AMG 580 by P-glycoprotein.

References

Technical Support Center: Refining AMG 580 PET Image Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 580 PET image reconstruction. Our goal is to help you address common challenges and refine your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Tracer Uptake or Poor Signal-to-Noise Ratio

Q: We are observing unexpectedly low [18F]AMG 580 uptake in the striatum, the target region with high PDE10A expression. What are the potential causes and solutions?

A: Low striatal uptake of [18F]AMG 580 can stem from several factors, ranging from subject preparation to technical issues during acquisition. Here's a step-by-step troubleshooting guide:

  • Subject-Related Factors:

    • Inadequate Fasting: Ensure subjects have fasted for an appropriate period before tracer injection to minimize metabolic interference.

    • Competing Medications: Verify that the subject has not been administered any medications that could interfere with PDE10A binding.

    • Anesthesia Effects: Anesthetic agents can sometimes alter cerebral blood flow and tracer delivery. If possible, use a consistent and well-documented anesthesia protocol.

  • Tracer-Related Issues:

    • Radiochemical Purity: Confirm the radiochemical purity and molar activity of the [18F]AMG 580 batch. Low purity can lead to reduced specific binding.

    • Injection Infiltration: Check for signs of tracer infiltration at the injection site, which would prevent the full dose from reaching circulation.

  • Acquisition & Reconstruction Parameters:

    • Acquisition Duration: For dynamic scans, ensure the acquisition duration is sufficient to capture the peak uptake and washout phases. Static scans should be timed to coincide with the period of optimal target-to-background ratio.

    • Reconstruction Algorithm: The choice of reconstruction algorithm can significantly impact image noise and signal recovery. Iterative algorithms like Ordered Subset Expectation Maximization (OSEM) are standard.[1] Consider the number of iterations and subsets, as too few may result in under-converged images and too many can amplify noise.[1]

    • Corrections: Verify that all necessary corrections (attenuation, scatter, decay) have been applied correctly during reconstruction. Inaccurate attenuation correction is a common source of error.[2][3]

Issue 2: High Image Noise and Artifacts

Q: Our reconstructed [18F]AMG 580 PET images are noisy, making it difficult to accurately delineate the striatum. How can we reduce noise and artifacts?

A: High image noise is a common challenge in PET imaging. Here are some strategies to mitigate it:

  • Increase Scan Duration or Injected Dose: A longer scan time or a higher injected dose (within ethical and safety limits) will increase the number of detected coincidence events, thereby improving the signal-to-noise ratio.

  • Post-Reconstruction Filtering: Applying a Gaussian filter after reconstruction is a common method to reduce noise.[2][3][4] The filter width (FWHM) should be chosen carefully, as excessive smoothing can blur the image and reduce quantitative accuracy.

  • Advanced Reconstruction Techniques:

    • Resolution Modeling (PSF): Incorporating Point Spread Function (PSF) modeling into the reconstruction algorithm can improve resolution and reduce partial volume effects, but may also increase noise.[1][3]

    • Time-of-Flight (TOF): If your scanner supports it, using TOF information during reconstruction can significantly reduce noise and improve image quality.[1][2]

    • MR-Guided Reconstruction: For simultaneous PET/MR systems, using anatomical information from the MR scan to guide the PET reconstruction can effectively reduce noise while preserving edges.[4][5]

  • Motion Correction: Subject motion during the scan is a major source of artifacts and blurring. Utilize motion correction techniques if available. For respiratory motion, consider gating methods.[6]

Issue 3: Inconsistent Quantitative Values (e.g., SUV)

Q: We are observing high variability in Standardized Uptake Values (SUVs) for [18F]AMG 580 across different subjects and scan sessions. How can we improve quantitative consistency?

A: Achieving consistent quantitative results is crucial for longitudinal studies and multi-center trials. Here are key areas to focus on:

  • Standardize Protocols: Strict adherence to a standardized imaging protocol is paramount. This includes patient preparation, tracer administration, and image acquisition parameters.[7]

  • Harmonize Reconstruction Parameters: If using multiple scanners, it is essential to harmonize the reconstruction parameters to ensure comparable quantitative results.[2] This involves matching factors like voxel size, filter width, and the use of PSF and TOF.[2][3]

  • Accurate Attenuation Correction: For PET/MR, ensure the MR-based attenuation correction map is accurate. Methods like DIXON or LavaFlex can sometimes misclassify tissues, leading to quantitative errors.[2] Using a CT-based template for phantom scans can be a good quality control step.[2][3]

  • Region of Interest (ROI) Definition: Use a consistent and objective method for defining ROIs. Co-registering PET images with anatomical MRI scans allows for more precise ROI delineation on structures like the caudate, putamen, and globus pallidus.

Quantitative Data Summary

For reproducible results, it is critical to document and standardize image acquisition and reconstruction parameters. The following table provides a set of recommended parameters for [18F]AMG 580 PET imaging, based on common practices in the field.

ParameterRecommendationRationale
Reconstruction Algorithm OSEM (Ordered Subset Expectation Maximization)Widely used and robust iterative algorithm.[1]
Subsets 20-28Balances reconstruction speed and image quality.
Iterations 2-8A higher number of iterations improves convergence but can increase noise.[1][4]
Post-Reconstruction Filter Gaussian Filter (3-7 mm FWHM)Reduces image noise. The choice of FWHM is a trade-off between noise reduction and resolution loss.[2][3][4]
Corrections Attenuation, Scatter, Decay, RandomsEssential for accurate quantification.
Resolution Modeling PSF (Point Spread Function) enabledCan improve spatial resolution and recovery in small structures.[3]
Time-of-Flight (TOF) Enabled (if available)Improves signal-to-noise ratio and convergence speed.[1][2]
Voxel Size Isotropic (e.g., 2x2x2 mm)Facilitates accurate co-registration and analysis in any orientation.

Experimental Protocols

Protocol: Dynamic [18F]AMG 580 PET/MR Imaging in Non-Human Primates

This protocol outlines the key steps for performing a dynamic PET/MR scan with [18F]AMG 580 to assess target engagement in the brain.

  • Subject Preparation:

    • Subjects (e.g., Rhesus monkey, baboon) are fasted overnight.[8]

    • Anesthesia is induced and maintained throughout the imaging session.

    • A venous catheter is placed for tracer injection and a second one for blood sampling if required for kinetic modeling.

  • Tracer Administration:

    • A bolus of [18F]AMG 580 is administered intravenously at the start of the PET acquisition.

  • Image Acquisition:

    • A dynamic PET scan is acquired in listmode over 180 minutes.[8]

    • Simultaneously, an anatomical MRI sequence (e.g., T1-weighted) is acquired for anatomical co-registration and attenuation correction.

  • Image Reconstruction:

    • The dynamic PET data is framed into a sequence of time intervals (e.g., 6 x 30s, 4 x 60s, etc.).

    • Images are reconstructed using a 3D OSEM algorithm with corrections for attenuation, scatter, and decay.

    • Refer to the table above for recommended reconstruction parameters.

  • Data Analysis:

    • PET images are co-registered to the subject's MRI.

    • Regions of Interest (ROIs) are drawn on the MRI for key areas such as the caudate, putamen, globus pallidus, and a reference region like the cerebellum or midbrain.[8]

    • Time-activity curves (TACs) are generated for each ROI to analyze tracer kinetics and calculate outcome measures like distribution volume (VT) or binding potential (BPND).

    • For blocking studies, a PDE10A inhibitor is administered prior to the tracer to confirm target-specific binding, which should result in a dose-dependent decrease in striatal uptake.[8]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis cluster_output Phase 4: Output p1 Subject Fasting & Anesthesia p2 [18F]AMG 580 Synthesis & QC p3 PET/MR Scanner QC a1 IV Tracer Injection p3->a1 a2 Dynamic PET/MR Scan (180 min) a1->a2 d1 Image Reconstruction (OSEM, TOF, PSF) a2->d1 d2 Co-registration (PET to MRI) d1->d2 d3 ROI Definition on MRI d2->d3 d4 Time-Activity Curve Generation d3->d4 d5 Kinetic Modeling / SUV Calculation d4->d5 o1 Quantitative Outcome Measures (BPND, VT, SUV) d5->o1 troubleshooting_flow cluster_solutions1 Low Uptake Solutions cluster_solutions2 Noise Reduction Solutions cluster_solutions3 Consistency Solutions start Poor Image Quality Observed q1 Is Striatal Uptake Low? start->q1 q2 Is Image Noisy? q1->q2 No s1_1 Check Tracer QC & Injection q1->s1_1 Yes q3 Are Quant Values Inconsistent? q2->q3 No s2_1 Apply Post-Recon Filter q2->s2_1 Yes s3_1 Standardize Protocols q3->s3_1 Yes end_node Refined Image Reconstruction q3->end_node No s1_2 Verify Subject Prep (Fasting, Meds) s1_1->s1_2 s1_3 Review Acquisition Duration s1_2->s1_3 s1_3->q2 s2_2 Enable TOF / PSF s2_1->s2_2 s2_3 Implement Motion Correction s2_2->s2_3 s2_3->q3 s3_2 Harmonize Recon Parameters s3_1->s3_2 s3_3 Validate Attenuation Correction s3_2->s3_3 s3_3->end_node

References

Technical Support Center: Managing Metabolite Interference in Preclinical Studies of AMG XXX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing potential metabolite interference during non-clinical studies of the investigational small molecule, AMG XXX. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is metabolite interference and why is it a concern in AMG XXX studies?

Q2: What are the common metabolic pathways for small molecule drugs like AMG XXX?

A2: Small molecule drugs typically undergo Phase I and Phase II metabolism.[1] Phase I reactions, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[1] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate, or glutathione, which increases their water solubility and facilitates excretion.[1] The specific metabolites of AMG XXX will depend on its chemical structure and the primary CYP enzymes involved in its metabolism.

Q3: What are the primary analytical techniques used to identify and quantify AMG XXX and its metabolites?

A3: The gold standard for identifying and quantifying drug metabolites in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] This technique offers high sensitivity and selectivity, allowing for the separation of the parent drug from its metabolites based on their chromatographic retention time and their unique mass-to-charge ratios.[2] High-Resolution Mass Spectrometry (HRMS) can also be employed to provide precise mass measurements, aiding in the identification of unknown metabolites.[2]

Q4: Can immunoassays be used for AMG XXX quantification, and what are the risks of metabolite interference?

A4: While immunoassays are highly sensitive, they are also susceptible to cross-reactivity from metabolites with similar structural features to the parent drug, AMG XXX. This can lead to inaccurate quantification. It is crucial to characterize the specificity of any immunoassay used and to confirm its results with a more selective method like LC-MS/MS, especially during drug development.

Troubleshooting Guide

Issue 1: Inconsistent quantification of AMG XXX in plasma samples.

  • Question: We are observing high variability in the measured concentrations of AMG XXX in our in vivo PK studies. Could this be due to metabolite interference?

  • Answer: Yes, high variability can be a sign of metabolite interference, especially if the metabolic profile of AMG XXX is not well-characterized. Co-elution of a metabolite with the parent drug in the LC system can lead to ion suppression or enhancement in the mass spectrometer, resulting in inconsistent quantification.

    Troubleshooting Steps:

    • Optimize Chromatographic Separation: The most effective way to prevent interference is to achieve baseline separation of AMG XXX from its major metabolites.

      • Action: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry (e.g., C18, phenyl-hexyl) to improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for AMG XXX will co-elute with the parent drug and experience similar matrix effects, thereby compensating for variations in ionization.

    • Analyze Samples with High Metabolite Concentrations: Fortify blank plasma with high concentrations of known AMG XXX metabolites (if available) to assess their potential impact on the quantification of the parent drug.

Issue 2: Mass spectrometry signal for AMG XXX is suppressed in some samples.

  • Question: Our LC-MS/MS assay for AMG XXX shows significant ion suppression in samples from later time points in our PK study. What could be the cause?

  • Answer: Ion suppression at later time points often suggests the presence of accumulating metabolites that co-elute with the parent drug and compete for ionization.

    Troubleshooting Steps:

    • Post-Column Infusion Experiment: This technique can help identify regions of the chromatogram where ion suppression is occurring. Infuse a constant concentration of AMG XXX post-column while injecting a blank matrix extract to observe any dips in the signal.

    • Improve Sample Preparation: Enhance the clean-up of your plasma samples to remove interfering endogenous components and metabolites. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

    • Modify Chromatographic Conditions: As mentioned in Issue 1, improving the separation of AMG XXX from its metabolites is key to mitigating ion suppression.

Issue 3: Difficulty in identifying unknown metabolites of AMG XXX.

  • Question: We suspect there are unknown metabolites of AMG XXX that may be contributing to our assay variability, but we are having trouble identifying them. What strategies can we use?

  • Answer: Identifying unknown metabolites requires a combination of advanced analytical techniques and data processing strategies.

    Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of potential metabolite peaks. This will allow you to predict their elemental composition.

    • Metabolite Prediction Software: Utilize software to predict potential sites of metabolism on the AMG XXX structure, which can guide your search for specific mass shifts (e.g., +16 Da for oxidation).

    • Isotope Pattern Filtering: If you are using a stable isotope-labeled version of AMG XXX, you can use software to search for the characteristic isotopic pattern of the drug and its metabolites in your data.

    • Hydrogen-Deuterium Exchange (H/D-Exchange) Mass Spectrometry: This technique can help determine the number of exchangeable protons in a metabolite, providing clues about its structure.[3]

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Quantification of AMG XXX and a Key Metabolite (M1)

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standards for AMG XXX and M1.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the specific masses of AMG XXX and M1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AMG XXX[Parent Mass + H]+[Fragment 1 Mass]+To be optimized
AMG XXX-SIL-IS[Parent Mass + H]+[Fragment 1 Mass]+To be optimized
M1[Metabolite Mass + H]+[Fragment 2 Mass]+To be optimized
M1-SIL-IS[Metabolite Mass + H]+[Fragment 2 Mass]+To be optimized

Protocol 2: In Vitro Metabolite Identification using Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing:

      • Liver microsomes (human, rat, or other species of interest)

      • AMG XXX (at a concentration of 1-10 µM)

      • NADPH regenerating system

      • Phosphate buffer (pH 7.4)

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing:

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-HRMS.

  • Data Analysis:

    • Compare the chromatograms of the different time points to identify new peaks that appear over time.

    • Use the accurate mass data to propose elemental compositions for the potential metabolites.

Visualizations

AMG_XXX_Metabolism AMG XXX AMG XXX M1_Oxidation Oxidized Metabolite (M1) AMG XXX->M1_Oxidation Phase I (CYP450) M2_Glucuronide Glucuronide Conjugate (M2) M1_Oxidation->M2_Glucuronide Phase II (UGT) Excretion Excretion M2_Glucuronide->Excretion

Caption: Hypothetical metabolic pathway of AMG XXX.

Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Optional LC_Separation LC Separation Protein_Precipitation->LC_Separation SPE->LC_Separation MS_Detection MS/MS or HRMS Detection LC_Separation->MS_Detection Quantification Quantification of AMG XXX & Metabolites MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID Troubleshooting_Tree Start Inconsistent Analytical Results? Check_Chromatography Review Chromatograms (Peak Shape, Co-elution) Start->Check_Chromatography Optimize_LC Optimize LC Method (Gradient, Column) Check_Chromatography->Optimize_LC Poor Separation Check_IS Evaluate Internal Standard Performance Check_Chromatography->Check_IS Good Separation Resolution Problem Resolved? Optimize_LC->Resolution Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Check_IS->Use_SIL_IS High Variability Matrix_Effects Investigate Matrix Effects (Post-Column Infusion) Check_IS->Matrix_Effects Consistent IS Use_SIL_IS->Resolution Improve_Cleanup Enhance Sample Cleanup (e.g., SPE) Matrix_Effects->Improve_Cleanup Ion Suppression Detected Matrix_Effects->Resolution No Suppression Improve_Cleanup->Resolution

References

Technical Support Center: Improving the Reproducibility of AMG 580 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AMG 580. This resource is designed to enhance the reproducibility of your experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is AMG 580 and what is its primary mechanism of action?

A1: AMG 580 is a potent and selective small-molecule inhibitor of Phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. This enzyme is responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in neuronal signaling. By inhibiting PDE10A, AMG 580 increases the intracellular levels of cAMP and cGMP, thereby modulating the signaling pathways in the striatum.

Q2: What are the primary applications of AMG 580 in research?

A2: AMG 580 is primarily used as a research tool for studying the function of PDE10A in the central nervous system. Due to its high affinity and selectivity, it is particularly valuable as a radiotracer for Positron Emission Tomography (PET) imaging to measure PDE10A occupancy in the brain.[1] This allows for in vivo quantification of target engagement for therapeutic PDE10A inhibitors.

Q3: I am observing inconsistent IC50 values for AMG 580 in my in vitro assays. What are the potential causes?

A3: Inconsistent IC50 values can stem from several factors. First, ensure the stability and purity of your AMG 580 stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Second, verify the concentration of your stock solution. For accurate and reproducible results, it is crucial to use freshly prepared dilutions for each experiment. Lastly, assay conditions such as incubation time, temperature, and buffer composition can significantly impact the results. Refer to the detailed experimental protocols and troubleshooting guides below for more specific advice.

Q4: Are there known off-target effects of AMG 580 that I should be aware of?

A4: AMG 580 is reported to be highly selective for PDE10A over other phosphodiesterase (PDE) isoforms.[2] However, as with any small molecule inhibitor, the potential for off-target binding should be considered, especially at higher concentrations. It is recommended to consult a comprehensive selectivity profile and, if necessary, perform counter-screening against a panel of relevant receptors and enzymes to rule out confounding effects in your specific experimental system.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Recommended Solution
Low Potency (Higher than expected IC50) 1. AMG 580 Degradation: Compound may have degraded due to improper storage or handling. 2. Inaccurate Concentration: Errors in weighing or dilution of the compound. 3. Assay Conditions: Suboptimal enzyme or substrate concentration, or inappropriate buffer conditions.1. Use a fresh aliquot of AMG 580 for each experiment. Store stock solutions at -80°C in small, single-use aliquots. 2. Confirm the concentration of the stock solution using a calibrated instrument. 3. Optimize assay conditions, including enzyme and substrate concentrations, and ensure the buffer pH and ionic strength are appropriate for PDE10A activity.
High Background Signal in Binding Assays 1. Non-specific Binding: The radioligand ([³H]AMG 580) may be binding to components of the assay system other than PDE10A. 2. Filter Binding: The radioligand may be binding to the filter plates used in the assay.1. Include a non-specific binding control (e.g., a high concentration of a non-radiolabeled PDE10A inhibitor) to quantify and subtract the non-specific signal. 2. Pre-soak filter plates in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.
Poor Solubility in Aqueous Buffers 1. Hydrophobicity: AMG 580 is a hydrophobic molecule with limited aqueous solubility.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO. For final dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the assay. Gentle warming or sonication may aid dissolution.
In Vivo Experimentation
Issue Potential Cause Recommended Solution
Low Brain Penetration or Target Occupancy 1. P-glycoprotein (P-gp) Efflux: The compound may be actively transported out of the brain by efflux pumps. 2. Metabolic Instability: Rapid metabolism of AMG 580 in vivo.1. While AMG 580 has been reported not to be a P-gp substrate, this can be species-dependent. Consider co-administration with a P-gp inhibitor in preclinical models if poor brain exposure is suspected. 2. Assess the pharmacokinetic profile of AMG 580 in the species being studied to determine its half-life and major metabolites.
Variability in PET Imaging Signal 1. Anesthesia Effects: The type and depth of anesthesia can affect cerebral blood flow and tracer uptake. 2. Radiotracer Metabolism: In vivo metabolism of [¹⁸F]AMG 580 can lead to radiometabolites that may interfere with the signal.1. Standardize the anesthesia protocol across all imaging sessions. Be aware that different anesthetics can have varying effects on cerebral physiology.[3] 2. Perform metabolite analysis of plasma samples to determine the fraction of unchanged radiotracer over time and use a metabolite-corrected input function for kinetic modeling.
Unexpected Behavioral Effects 1. Off-target Effects: At higher doses, AMG 580 may interact with other targets, leading to unforeseen behavioral outcomes. 2. Dose- and Time-Dependency: The behavioral effects of PDE10A inhibitors can be complex and may vary with the dose and time after administration.1. Conduct a thorough dose-response study to identify a dose that is selective for PDE10A. 2. Perform a time-course study to correlate pharmacokinetic and pharmacodynamic readouts with the observed behavioral effects.

Quantitative Data

Table 1: In Vitro Potency and Binding Affinity of AMG 580

Parameter Value Species/System Reference
IC50 0.13 nMRecombinant Human PDE10A[2]
In Vitro KD 71.9 pMBaboon Brain Tissue
In Vivo KD ~0.44 nMBaboon Brain (PET)

Table 2: Selectivity of AMG 580 against other Phosphodiesterases (PDEs)

PDE Isoform Inhibition Reference
PDE1-9, 11 No significant inhibition up to 30 µM[2]

Experimental Protocols

Protocol 1: [³H]AMG 580 Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay using [³H]AMG 580 to determine the affinity of test compounds for PDE10A.

Materials:

  • [³H]AMG 580

  • Test compounds

  • Membrane preparation from cells or tissues expressing PDE10A

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled PDE10A inhibitor (for non-specific binding)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from PDE10A-expressing cells or striatal tissue by homogenization and differential centrifugation. Resuspend the final membrane pellet in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]AMG 580 (at a concentration near its KD), and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled PDE10A inhibitor, 25 µL of [³H]AMG 580, and 50 µL of membrane preparation.

    • Competition: 25 µL of varying concentrations of the test compound, 25 µL of [³H]AMG 580, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by non-linear regression analysis of the competition data and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [¹⁸F]AMG 580 PET Imaging in Non-Human Primates (Overview)

This protocol provides a general overview of a PET imaging study using [¹⁸F]AMG 580 in rhesus monkeys.

Materials:

  • [¹⁸F]AMG 580

  • Anesthesia (e.g., ketamine, isoflurane)

  • PET/CT or PET/MR scanner

  • Arterial line for blood sampling (optional, for full kinetic modeling)

Procedure:

  • Animal Preparation: Fast the animal overnight. Anesthetize the animal and maintain a stable physiological state throughout the imaging session.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]AMG 580 intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for 90-120 minutes.

  • Arterial Blood Sampling (Optional): If performing full kinetic modeling, collect arterial blood samples throughout the scan to measure the arterial input function and radiotracer metabolism.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with an anatomical MRI or CT scan. Define regions of interest (ROIs) on the anatomical image, including the striatum (target region) and cerebellum (reference region).

  • Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic models (e.g., simplified reference tissue model or two-tissue compartment model with a metabolite-corrected arterial input function) to quantify PDE10A binding potential (BPND).

Mandatory Visualizations

PDE10A_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream PKG->Downstream AMG580 AMG 580 This compound->PDE10A Inhibits

Caption: Simplified PDE10A signaling pathway and the inhibitory action of AMG 580.

Experimental_Workflow start Start: Hypothesis involving PDE10A invitro In Vitro Experiments (e.g., Radioligand Binding Assay) start->invitro invivo_pk In Vivo Pharmacokinetics (e.g., Microdosing with LC-MS/MS) invitro->invivo_pk invivo_pet In Vivo Target Occupancy (e.g., PET Imaging with [¹⁸F]AMG 580) invivo_pk->invivo_pet behavior Behavioral Studies invivo_pet->behavior data_analysis Data Analysis and Interpretation behavior->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for characterizing AMG 580.

Troubleshooting_Logic start Inconsistent Experimental Results check_compound Check Compound Integrity (Purity, Stability, Concentration) start->check_compound check_protocol Review Experimental Protocol (Reagents, Incubation Times, etc.) start->check_protocol check_equipment Verify Equipment Calibration (Pipettes, Readers, etc.) start->check_equipment resolve_compound Prepare Fresh Stock/Dilutions check_compound->resolve_compound resolve_protocol Optimize Assay Conditions check_protocol->resolve_protocol resolve_equipment Recalibrate Equipment check_equipment->resolve_equipment re_run Re-run Experiment resolve_compound->re_run resolve_protocol->re_run resolve_equipment->re_run consistent Consistent Results re_run->consistent Yes inconsistent Still Inconsistent: Consult Literature/Support re_run->inconsistent No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

best practices for handling and storage of AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of AMG 580 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is AMG 580?

AMG 580 is a synthetic retinoic acid analog. It is a highly selective agonist for nuclear retinoic acid receptors (RARs), with a particular potency for RARα.[1] Signaling pathways regulated by retinoic acid are crucial for cell proliferation, differentiation, and apoptosis.[1]

2. What are the primary research applications of AMG 580?

AMG 580 is utilized in research to investigate cellular processes regulated by retinoic acid signaling.[1] Studies have shown its potential anti-inflammatory effects and its role in regulating microglial activation, suggesting applications in neurodegenerative disease research.[1] Additionally, it has been observed to interfere with the life cycle of some viruses by inhibiting lipid biosynthesis through interaction with sterol regulatory element-binding protein (SREBP).[1]

3. What is the molecular weight and formula of AMG 580?

The molecular weight of AMG 580 is 351.4 g/mol , and its molecular formula is C22H25NO3.[1]

4. What is the purity of commercially available AMG 580?

Commercially available AMG 580 typically has a purity of over 98%.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor or inconsistent results in cell-based assays Improper storage of AMG 580 solution, leading to degradation.Once in solution, store at -20°C and use within 3 months to prevent loss of potency. Aliquot the solution to avoid multiple freeze-thaw cycles.[1]
Incorrect solvent or concentration used for reconstitution.AMG 580 is soluble in DMSO and ethanol. For a 15 mM stock solution, reconstitute 5 mg of powder in 0.95 mL of DMSO.[1] Ensure the final solvent concentration in your experimental setup is compatible with your cells.
Precipitation of the compound in culture media The solubility of AMG 580 may be limited in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell culture. Perform a solubility test in your specific media if precipitation is a concern.
Unexpected off-target effects While selective for RARα, high concentrations may lead to interactions with other receptors or pathways.Use the lowest effective concentration of AMG 580. Titrate the compound to determine the optimal concentration for your specific experiment and cell type.

Experimental Protocols

Reconstitution of Lyophilized Powder

To prepare a 15 mM stock solution of AMG 580:

  • Centrifuge the vial of lyophilized powder briefly to ensure all the powder is at the bottom.

  • Add 0.95 mL of DMSO to 5 mg of AMG 580 powder.[1]

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Signaling Pathway and Experimental Workflow

AMG580_Signaling_Pathway AMG 580 Signaling Pathway AMG580 AMG 580 RARa RARα This compound->RARa binds SREBP SREBP This compound->SREBP interacts with RAR_RXR RARα/RXR Heterodimer RARa->RAR_RXR forms heterodimer with RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to Gene_Expression Target Gene Expression RARE->Gene_Expression regulates Cellular_Effects Cellular Effects (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Effects Lipid_Biosynthesis Lipid Biosynthesis SREBP->Lipid_Biosynthesis inhibits

Caption: AMG 580 binds to RARα, leading to gene expression changes and cellular effects. It can also inhibit lipid biosynthesis via SREBP.

Experimental_Workflow General Experimental Workflow with AMG 580 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitution Reconstitute AMG 580 in DMSO Treatment Treat Cells with AMG 580 Reconstitution->Treatment Cell_Culture Prepare Cell Culture Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Treatment->Protein_Analysis Cellular_Assay Cellular Assays (Proliferation, Apoptosis) Treatment->Cellular_Assay

Caption: A general workflow for experiments involving AMG 580, from preparation to analysis.

Handling and Storage

ConditionLyophilized PowderIn Solution
Storage Temperature -20°C, desiccated[1]-20°C[1]
Stability 24 months[1]Up to 3 months[1]
Handling Precautions The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, usual precautionary measures for handling chemicals should be followed.Aliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.[1]

Safety Information:

According to the available Safety Data Sheet, AMG 580 is not classified as a hazardous substance. No special measures are required for first aid, and it is generally not an irritant. However, it is recommended to follow standard laboratory safety practices, including wearing appropriate personal protective equipment.

References

avoiding pitfalls in AMG 580 data interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the interpretation of data from experiments involving AMG 580, a selective phosphodiesterase 10A (PDE10A) antagonist used as a positron emission tomography (PET) tracer.

Frequently Asked Questions (FAQs)

General

  • Q1: What is AMG 580 and what is its primary application? A1: AMG 580 is a novel, selective small-molecule antagonist of phosphodiesterase 10A (PDE10A). Its primary application is as a positron emission tomography (PET) tracer, specifically [¹⁸F]AMG 580, for in vivo imaging. This allows for the mapping of PDE10A distribution in the brain and can be used to determine the target engagement of therapeutic PDE10A inhibitors in both preclinical and clinical studies. The tritiated form, [³H]AMG 580, is utilized for in vitro radioligand binding assays.

  • Q2: What is the mechanism of action of AMG 580? A2: AMG 580 functions by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in signal transduction. By inhibiting PDE10A, AMG 580 increases the intracellular levels of cAMP and cGMP, thereby modulating the signaling pathways they regulate.

  • Q3: In which research areas is AMG 580 most relevant? A3: AMG 580 is particularly relevant for neuroscience research, specifically in the study of psychiatric and neurological disorders where the PDE10A pathway is implicated. This includes conditions such as schizophrenia and Huntington's disease.

Experimental Design & Protocols

  • Q4: I am designing an in vitro binding assay with [³H]AMG 580. What are some key parameters to consider? A4: When designing a radioligand binding assay with [³H]AMG 580, it is crucial to optimize several parameters. These include the concentration of the radioligand (ideally close to its Kd value), the amount of protein from your tissue or cell preparation, incubation time and temperature to reach equilibrium, and the method for separating bound from free radioligand (e.g., filtration). It is also essential to determine non-specific binding by including a high concentration of a competing unlabeled ligand.

  • Q5: What are the important considerations for an in vivo PET imaging study with [¹⁸F]AMG 580 in rodents? A5: For rodent PET imaging with [¹⁸F]AMG 580, careful planning is necessary. Key considerations include the injected dose and volume, the route of administration (typically intravenous), the uptake period before scanning, and the duration of the scan. Anesthesia protocols must be consistent as they can affect the biodistribution of the tracer. It is also important to monitor physiological parameters like blood glucose levels, as these can influence tracer uptake in the brain.

  • Q6: How can I ensure the stability of AMG 580 for my experiments? A6: For in vitro assays, it is recommended to prepare fresh solutions of AMG 580. If stock solutions are prepared, their stability under the specific storage conditions (e.g., solvent, temperature) should be validated. For PET studies, the synthesis and quality control of [¹⁸F]AMG 580 should be performed according to established radiopharmaceutical procedures to ensure its purity and stability for the duration of the experiment.

Data Interpretation & Troubleshooting

  • Q7: I am observing high non-specific binding in my [³H]AMG 580 radioligand binding assay. What could be the cause and how can I reduce it? A7: High non-specific binding can be caused by several factors. The concentration of your primary antibody may be too high, leading to off-target binding. Try decreasing the antibody concentration. Ensure that your washing steps are sufficient to remove unbound antibodies; you can increase the number of washes or the duration of each wash. The blocking step is also critical; ensure you are using an appropriate blocking agent and that the incubation time is adequate.

  • Q8: My in vivo PET imaging results with [¹⁸F]AMG 580 are not consistent. What are the potential sources of variability? A8: Inconsistent PET imaging results can arise from several sources. Patient-related factors such as movement during the scan can cause artifacts. Ensure the subject is properly anesthetized and secured. Variability in the injected dose or the uptake time can also lead to inconsistent results. Standardize your injection procedure and the time between injection and scanning. Finally, technical issues with the PET scanner or the reconstruction process can introduce variability. Regular quality control of the imaging equipment is essential.

  • Q9: How do I interpret unexpected findings in my [¹⁸F]AMG 580 PET scans? A9: Unexpected findings in PET scans require careful interpretation. It is important to consider potential off-target binding of the tracer, although AMG 580 is reported to be highly selective. Correlating the PET data with anatomical information from CT or MRI scans is crucial to rule out artifacts or structural abnormalities. If unexpected uptake is observed in a region with low expected PDE10A expression, further investigation with blocking studies or ex vivo biodistribution may be necessary.

  • Q10: What are potential off-target effects of PDE10A inhibitors that I should be aware of when interpreting data? A10: While AMG 580 is highly selective, it's important to be aware of potential off-target effects observed with the broader class of PDE10A inhibitors. Some inhibitors have shown motor side effects like dystonia and dyskinesia in clinical trials, which is consistent with the modulation of basal ganglia circuitry.[1][2] Achieving high selectivity over other phosphodiesterase subtypes can be challenging due to structural similarities, and off-target inhibition could potentially affect cardiovascular or inflammatory processes.[1][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for AMG 580 based on available literature. Researchers should note that these values can be context-dependent and may vary based on experimental conditions.

ParameterValueSpeciesAssay TypeReference
IC₅₀ 0.13 nMHumanIn vitro biochemical assayF. S. Missioner et al., 2015

Experimental Protocols

Representative Protocol for [³H]AMG 580 Radioligand Binding Assay

This protocol provides a general framework. Optimization of specific parameters (e.g., protein concentration, incubation time) is recommended for each experimental system.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cells expressing PDE10A in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [³H]AMG 580 (at a concentration near its Kd), and either buffer (for total binding) or a competing unlabeled ligand (for non-specific binding).

    • For competition assays, add varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of [³H]AMG 580 to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki value.

Representative Protocol for [¹⁸F]AMG 580 PET Imaging in Rodents

This protocol is a general guideline and should be adapted and optimized for specific experimental goals and institutional guidelines.

  • Animal Preparation:

    • Fast the animal for an appropriate period (e.g., 4-6 hours) before the scan to reduce background glucose levels.

    • Anesthetize the animal using a consistent protocol (e.g., isoflurane (B1672236) inhalation).

    • Maintain the animal's body temperature throughout the procedure.

  • Radiotracer Administration:

    • Administer a defined dose of [¹⁸F]AMG 580 (e.g., via tail vein injection). The exact dose will depend on the scanner sensitivity and experimental design.

    • Record the precise time of injection and the amount of radioactivity administered.

  • PET Scan Acquisition:

    • Allow for an uptake period for the tracer to distribute.

    • Position the animal in the PET scanner.

    • Acquire dynamic or static PET images over a specified duration.

    • Following the PET scan, a CT scan can be performed for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images with appropriate corrections for attenuation, scatter, and random coincidences.

    • Co-register the PET images with the anatomical CT or MRI images.

    • Define regions of interest (ROIs) in the brain (e.g., striatum, cerebellum) to generate time-activity curves.

    • Use appropriate kinetic modeling to quantify tracer uptake and binding potential (BPnd).

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - mGluR->AC +/- cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (Gene Expression, Neuronal Excitability) PKA->Downstream AMP AMP PDE10A->AMP Hydrolysis AMG580 AMG 580 This compound->PDE10A Inhibits

Caption: PDE10A Signaling Pathway and the Effect of AMG 580.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: PET Imaging cluster_interpretation Overall Interpretation prep 1. Membrane Preparation assay 2. Binding Assay with [3H]AMG 580 prep->assay filter 3. Filtration and Washing assay->filter count 4. Scintillation Counting filter->count analysis_vitro 5. Data Analysis (Kd, Bmax, Ki) count->analysis_vitro interpretation Correlate in vitro and in vivo data, consider off-target effects, and draw conclusions. analysis_vitro->interpretation animal_prep 1. Animal Preparation injection 2. [18F]AMG 580 Injection animal_prep->injection scan 3. PET/CT Scan injection->scan recon 4. Image Reconstruction scan->recon analysis_vivo 5. Data Analysis (Time-Activity Curves, BPnd) recon->analysis_vivo analysis_vivo->interpretation

Caption: Experimental Workflow for AMG 580 Studies.

References

Technical Support Center: Optimizing Injection Protocols for AMG 580 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMG 580 tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection protocols and troubleshooting common issues encountered during positron emission tomography (PET) experiments with [¹⁸F]AMG 580.

Frequently Asked Questions (FAQs)

Q1: What is AMG 580 and why is it used as a PET tracer?

A1: AMG 580 is a novel, selective, and potent small-molecule antagonist of Phosphodiesterase 10A (PDE10A). [¹⁸F]AMG 580 is the radiolabeled version used as a PET tracer to visualize and quantify the distribution and density of PDE10A in the brain. Its high affinity and specificity for PDE10A make it a valuable tool for neuroscience research and drug development, particularly for psychiatric and neurodegenerative disorders where PDE10A is a therapeutic target.

Q2: What is the mechanism of action of PDE10A that is targeted by AMG 580?

A2: PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum. Its main function is to hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in signal transduction pathways. By inhibiting PDE10A, AMG 580 increases the levels of cAMP and cGMP, thereby modulating downstream signaling cascades.

Q3: What is a typical injected dose of [¹⁸F]AMG 580 for a non-human primate study?

A3: Based on preclinical studies in non-human primates, a mean activity of 121 ± 18 MBq has been used for PET imaging.[1] However, the optimal dose can vary depending on the specific scanner, imaging protocol, and research question.

Q4: How long should the uptake period be for an [¹⁸F]AMG 580 PET scan?

A4: Dynamic brain PET scans in non-human primates have been performed for up to 180 minutes to observe the tracer's kinetics, including uptake and washout.[2] The optimal uptake period for achieving stable binding and good image contrast should be determined empirically for your specific experimental setup.

Q5: How can I confirm the specificity of [¹⁸F]AMG 580 binding?

A5: To demonstrate target specificity, a blocking study can be performed. This involves pre-treating the subject with a non-radiolabeled PDE10A inhibitor or unlabeled AMG 580 before injecting [¹⁸F]AMG 580. A significant reduction in the tracer uptake in PDE10A-rich regions, such as the striatum, compared to a baseline scan, confirms specific binding. For example, in baboons, a 0.24 mg/kg dose of unlabeled AMG 580 resulted in an approximately 70% decrease in the binding potential (BPND).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low tracer uptake in the striatum 1. Suboptimal radiochemical purity: Impurities in the tracer preparation can compete for binding sites. 2. Incorrect injection: Paravenous injection (infiltration) can lead to a significant portion of the tracer not reaching systemic circulation. 3. Presence of competing drugs: The subject may have been exposed to other compounds that bind to PDE10A.1. Verify radiochemical purity: Ensure the radiochemical purity of [¹⁸F]AMG 580 is within acceptable limits before injection. 2. Confirm intravenous placement: Carefully check the placement of the intravenous catheter before and during injection. If infiltration is suspected, the study may need to be repeated. 3. Review subject's medication history: Ensure that the subject has not been administered any drugs that could interfere with PDE10A binding.
High non-specific binding 1. Lipophilicity of the tracer: Highly lipophilic tracers can exhibit high non-specific binding to other tissues. 2. Metabolism of the tracer: Radiolabeled metabolites may cross the blood-brain barrier and contribute to non-specific signal.1. Optimize imaging window: Analyze the tracer kinetics to identify a time window where the specific-to-non-specific binding ratio is maximal. 2. Perform metabolite analysis: Analyze plasma samples to determine the rate of tracer metabolism and the nature of the radiometabolites.
Image artifacts 1. Patient motion: Subject movement during the scan can cause blurring and misregistration of images. 2. Attenuation correction errors: Incorrect attenuation correction can lead to artifacts, especially at the edges of the brain. 3. Metal implants: Dental fillings or other metallic implants can cause significant artifacts.[3][4][5][6][7]1. Use head fixation: Employ a head holder or other fixation device to minimize subject movement. 2. Ensure proper positioning and CT scan: Verify correct patient positioning and review the CT scan used for attenuation correction for any abnormalities. 3. Screen for metal: Ensure the subject has no metallic implants that could interfere with the scan.
Variability in quantitative results 1. Inconsistent regions of interest (ROI) definition: Manual ROI delineation can introduce variability. 2. Differences in scanner calibration: Scanners across different sites may not be cross-calibrated. 3. Physiological variability: Factors such as blood flow and receptor density can vary between subjects and even within the same subject over time.1. Use a standardized ROI template: Apply a standardized brain atlas or template for consistent ROI definition across all subjects. 2. Implement scanner quality control: Regularly perform phantom scans to ensure scanner calibration and performance are consistent. 3. Standardize subject preparation: Control for factors like diet and time of day for the scan to minimize physiological variability.

Quantitative Data Summary

The following tables summarize key quantitative data from a study of [¹⁸F]AMG 580 in non-human primates.[1]

Table 1: [¹⁸F]AMG 580 Injection and In Vitro Binding Properties

ParameterValue
Mean Injected Activity121 ± 18 MBq
In Vitro KD71.9 pM
In Vivo KD (baboon)~0.44 nM

Table 2: [¹⁸F]AMG 580 Binding Potential (BPND) in Rhesus Monkey Brain Regions

Analysis MethodPutamenCaudate
Two-Tissue Compartment (2TC)3.382.34
Logan Graphical Analysis3.162.34
Simplified Reference Tissue Model (SRTM)2.922.01

Experimental Protocols

Detailed Methodology for [¹⁸F]AMG 580 PET Imaging in Non-Human Primates

This protocol is based on a published study and should be adapted for specific institutional and regulatory requirements.[1]

  • Radiotracer Preparation:

    • Synthesize [¹⁸F]AMG 580 via a one-step [¹⁸F]fluorination procedure.

    • Ensure high radiochemical purity and specific activity.

  • Subject Preparation:

    • Fast the non-human primate for at least 4 hours prior to the scan.

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Insert an intravenous catheter for tracer injection and another for blood sampling.

  • PET Scan Acquisition:

    • Position the subject in the PET scanner with the head in the field of view.

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of [¹⁸F]AMG 580 (target dose ~120 MBq).

    • Acquire dynamic PET data for up to 180 minutes.

  • Blood Sampling and Metabolite Analysis:

    • Collect arterial blood samples at predefined intervals throughout the scan.

    • Separate plasma and analyze for the parent tracer and its radiolabeled metabolites using high-performance liquid chromatography (HPLC).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.

    • Co-register the PET images with a corresponding MRI scan for anatomical reference.

    • Define regions of interest (ROIs) on the MRI, including the putamen, caudate, and a reference region with low PDE10A expression (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs using methods such as the two-tissue compartment model, Logan graphical analysis, or the simplified reference tissue model to estimate the binding potential (BPND).

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cGMP cGMP mGluR->cGMP cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GTP GTP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE10A PKG Protein Kinase G cGMP->PKG Activates 5AMP 5'-AMP PDE10A->5AMP Hydrolyzes to 5GMP 5'-GMP PDE10A->5GMP Hydrolyzes to AMG580 AMG 580 (Inhibitor) This compound->PDE10A Inhibits Downstream Downstream Signaling PKA->Downstream PKG->Downstream

Caption: PDE10A signaling pathway and the inhibitory action of AMG 580.

AMG580_PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Subject Preparation (Fasting, Anesthesia) D IV Catheter Placement A->D B Radiotracer Synthesis ([18F]AMG 580) C Quality Control (Purity, Activity) B->C E Tracer Injection (~120 MBq) C->E D->E F Dynamic PET Scan (up to 180 min) E->F H Image Reconstruction F->H G Arterial Blood Sampling L Plasma Metabolite Analysis G->L I PET-MRI Co-registration H->I J ROI Definition I->J K Time-Activity Curve Generation J->K M Kinetic Modeling (e.g., 2TC, Logan, SRTM) K->M L->M N Quantification of BPND M->N

Caption: Experimental workflow for an [¹⁸F]AMG 580 PET tracer study.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Corrective Actions Start Problem: Low Striatal Uptake Q1 Infiltration Suspected? Start->Q1 Q2 Radiochemical Purity Verified? Q1->Q2 No S1 Repeat study with confirmed IV access Q1->S1 Yes Q3 Competing Drugs Administered? Q2->Q3 Yes S2 Use tracer batch with acceptable purity Q2->S2 No S3 Ensure appropriate washout period for subject Q3->S3 Yes End Resolution Q3->End No (Further Investigation Needed) S1->End S2->End S3->End

Caption: Troubleshooting logic for low striatal uptake of [¹⁸F]AMG 580.

References

Validation & Comparative

A Comparative Guide to AMG 580 and Other PDE10A PET Tracers for Neuroreceptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) positron emission tomography (PET) tracer AMG 580 with other notable alternatives in the field. The following sections detail the performance characteristics, supported by experimental data, to assist researchers in selecting the most appropriate tracer for their preclinical and clinical studies.

Phosphodiesterase 10A is a critical enzyme in the regulation of cyclic nucleotide signaling in the brain, making it a key target for the development of therapeutics for neurological and psychiatric disorders. PET imaging with specific radiotracers allows for the in vivo quantification and mapping of PDE10A, providing invaluable insights into disease pathology and the pharmacodynamics of novel drugs. This guide focuses on the key performance metrics of AMG 580 and its comparators: [¹⁸F]MNI-659, [¹¹C]IMA107, [¹⁸F]JNJ-42259152, and [¹¹C]T-773.

Quantitative Data Comparison

The following tables summarize the key quantitative data for AMG 580 and other prominent PDE10A PET tracers, facilitating a direct comparison of their in vitro and in vivo properties.

Table 1: In Vitro Binding Affinity and Selectivity
TracerTargetBinding Affinity (Kᵢ/IC₅₀, nM)Selectivity ProfileSpecies
AMG 580 PDE10AKᵢ = 0.0719 (baboon)[1]High selectivity for PDE10A over other PDE families.[1]Baboon
[¹⁸F]MNI-659 PDE10AIC₅₀ = 0.097[2]Highly selective for PDE10A.[2]Human
[¹¹C]IMA107 PDE10AIC₅₀ = 0.22High selectivity against other PDE families.Human
[¹⁸F]JNJ-42259152 PDE10ApIC₅₀ = 8.8 (human)[3]Potent and highly selective inhibitor of PDE10A.[4]Human, Rat, Monkey
[¹¹C]T-773 PDE10AHigh affinityHigh affinity for PDE10A.Human, Non-human primate
Table 2: In Vivo Imaging Performance
TracerParameterStriatumCerebellum (Reference)Species
[¹⁸F]AMG 580 BPndPutamen: 3.38, Caudate: 2.34 (2TC)[1]Low uptakeRhesus Monkey
Putamen: 3.16, Caudate: 2.34 (Logan)[1]
Putamen: 2.92, Caudate: 2.01 (SRTM)[1]
[¹⁸F]MNI-659 BPnd~3.0[5]Used as reference region[5]Human
SUVPeak ~1.5-2.5 (10-20 min post-injection)[6]Rapid washout[6]Human
[¹¹C]IMA107 BPndPutamen: 2.2[7]Used as reference region[8]Human
[¹⁸F]JNJ-42259152 VTPutamen: 1.54, Caudate: 0.90 (2T)0.36 (2T)Human
BPndGood correlation between 2T and SRTM BPnd.[9]Frontal cortex also used as reference.[9]Human
[¹¹C]T-773 VTPutamen: 5.52.3Human

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiosynthesis
  • [¹⁸F]AMG 580: Prepared via a one-step [¹⁸F]fluorination procedure.[1]

  • [¹⁸F]MNI-659: Synthesized through a nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.

  • [¹¹C]IMA107: Produced by ¹¹C-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • [¹⁸F]JNJ-42259152: Synthesized by [¹⁸F]fluoroethylation of a desmethylpyrazole precursor.[3]

  • [¹¹C]T-773: Prepared by ¹¹C-methylation of a suitable precursor.

In Vitro Binding Assays
  • [³H]AMG 580 Binding: Competition binding assays were performed using [³H]AMG 580 and baboon brain tissues to determine potency and selectivity.[1]

  • General Protocol: Typically, assays involve incubating the radioligand with brain homogenates or cell lines expressing the target enzyme in the presence of varying concentrations of a competing unlabeled ligand. The amount of bound radioactivity is then measured to determine the binding affinity (Kᵢ or IC₅₀). Selectivity is assessed by performing similar assays with other related enzymes (e.g., other PDE families).

PET Imaging Studies
  • Subject Preparation: Subjects are typically fasted for a specified period before tracer injection to minimize variability in metabolism.[10][11]

  • Tracer Administration: The radiotracer is administered intravenously as a bolus injection. The injected dose is carefully measured for subsequent quantitative analysis.[6][12]

  • Image Acquisition: Dynamic PET scans are acquired over a specified duration (e.g., 90-120 minutes) to capture the tracer kinetics in the brain.[6][8] Attenuation correction is performed using a co-registered CT or MRI scan.[13]

  • Data Analysis:

    • Regions of Interest (ROIs): ROIs for specific brain regions (e.g., striatum, cerebellum) are delineated on co-registered MRI images and transferred to the PET data.[1]

    • Kinetic Modeling: Time-activity curves (TACs) for each ROI are generated. Various kinetic models are applied to these TACs to estimate parameters such as:

      • Distribution Volume (Vₜ): A measure of tracer distribution in tissue, often calculated using two-tissue compartment models (2TC) with an arterial input function.[9]

      • Binding Potential (BPnd): A ratio of specific to non-displaceable binding, which can be estimated using reference tissue models like the Simplified Reference Tissue Model (SRTM) with a reference region devoid of specific binding (e.g., cerebellum).[1][8]

    • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake, calculated as the tissue radioactivity concentration normalized for injected dose and body weight.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PDE10A signaling pathway and a typical PET imaging workflow.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - PLC Phospholipase C mGluR->PLC ATP ATP cAMP cAMP ATP->cAMP AC GTP GTP cGMP cGMP GTP->cGMP AMP AMP cAMP->AMP PDE10A PKA PKA cAMP->PKA GMP GMP cGMP->GMP PDE10A PKG PKG cGMP->PKG DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Signaling (Gene Expression, Ion Channel Modulation) PKG->Downstream DARPP32->Downstream PDE10A PDE10A

Caption: PDE10A signaling pathway in a medium spiny neuron.

PET_Imaging_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (e.g., Fasting) TracerAdmin Tracer Administration (Intravenous Injection) SubjectPrep->TracerAdmin TracerSynth Radiotracer Synthesis & Quality Control TracerSynth->TracerAdmin PETScan Dynamic PET Scan TracerAdmin->PETScan ImageRecon Image Reconstruction & Correction PETScan->ImageRecon AnatomicScan Anatomical Scan (CT or MRI) CoReg Image Co-registration (PET + Anatomical) AnatomicScan->CoReg ImageRecon->CoReg ROI Region of Interest (ROI) Definition CoReg->ROI KineticModel Kinetic Modeling (e.g., SRTM, 2TC) ROI->KineticModel Quant Quantification (BPnd, VT, SUV) KineticModel->Quant

Caption: General experimental workflow for a PET imaging study.

Conclusion

The selection of an appropriate PDE10A PET tracer is contingent upon the specific research question, the species being studied, and the available imaging and analysis infrastructure. AMG 580 demonstrates high affinity and selectivity for PDE10A, with favorable in vivo imaging characteristics in non-human primates. [¹⁸F]MNI-659 has been extensively used in human studies and has shown significant utility in clinical research, particularly in Huntington's disease. [¹¹C]IMA107, [¹⁸F]JNJ-42259152, and [¹¹C]T-773 also represent viable options with distinct kinetic profiles and have been successfully applied in human imaging.

This guide provides a foundational comparison to aid in the decision-making process. Researchers are encouraged to consult the primary literature for more in-depth information regarding the specific application and limitations of each tracer. The continued development and characterization of novel PDE10A PET tracers will undoubtedly further enhance our understanding of the role of this enzyme in health and disease.

References

A Head-to-Head Comparison of AMG 580 and [11C]MP-10 for PDE10A Imaging in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental protocols of two prominent radioligands for Positron Emission Tomography (PET) imaging of phosphodiesterase 10A (PDE10A).

This guide provides an objective comparison of [¹⁸F]AMG 580 and [¹¹C]MP-10, two key radiotracers utilized in the in vivo imaging of PDE10A, an enzyme of significant interest in the development of therapeutics for neurological and psychiatric disorders. The following sections detail the quantitative performance of each tracer, the experimental methodologies for their use, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for AMG 580 and [¹¹C]MP-10 based on available preclinical data. These values provide a basis for comparing the binding affinity and in vivo performance of the two radioligands.

Table 1: In Vitro Binding Affinity

RadioligandTargetTissue SourceK_d (nM)Reference
[³H]AMG 580PDE10ABaboon Striatal Homogenates0.0719[1]
[³H]AMG 580Human Striatal HomogenatesSubnanomolar affinity reported[2]
[¹¹C]MP-10PDE10ANot explicitly found in searched results-

Note: While a specific K_d value for [¹¹C]MP-10 in human striatum was not found in the provided search results, it is widely characterized as a high-affinity ligand for PDE10A.

Table 2: In Vivo Performance in Non-Human Primates (Rhesus Monkeys)

Parameter[¹⁸F]AMG 580[¹¹C]MP-10
Binding Potential (BP_ND) in Putamen 3.38 (2TC), 3.16 (Logan), 2.92 (SRTM)[1]V_T of 7.5 ± 2 mL/g in striatum (1TCM)[3]
Binding Potential (BP_ND) in Caudate 2.34 (2TC), 2.34 (Logan), 2.01 (SRTM)[1]V_T of 7.5 ± 2 mL/g in striatum (1TCM)[3]
In Vivo K_d (nM) ~0.44 (Baboon)[1]Not explicitly found in searched results
Radiolabel ¹⁸F¹¹C
Half-life of Radiolabel ~110 minutes~20 minutes

Abbreviations: 2TC = Two-Tissue Compartment Model; Logan = Logan Graphical Analysis; SRTM = Simplified Reference Tissue Model; V_T = Volume of Distribution; 1TCM = One-Tissue Compartment Model.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and informed comparison of the data.

In Vitro Radioligand Binding Assay ([³H]AMG 580)

This protocol describes a saturation binding experiment to determine the dissociation constant (K_d) of [³H]AMG 580 in brain tissue homogenates.

1. Tissue Preparation:

  • Primate striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. This wash step is typically repeated.

  • Protein concentration of the final membrane suspension is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of buffer, a fixed amount of brain membrane homogenate (e.g., 50-100 µg of protein), and varying concentrations of [³H]AMG 580.

  • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-radiolabeled PDE10A inhibitor (e.g., unlabeled AMG 580 or another potent inhibitor) to saturate the specific binding sites.

  • The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound tracer.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [³H]AMG 580.

5. Data Analysis:

  • The specific binding data is plotted against the concentration of [³H]AMG 580.

  • The K_d and B_max (maximum number of binding sites) are determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.

PET Imaging in Non-Human Primates (Rhesus Monkeys)

This protocol outlines a typical procedure for conducting a PET imaging study with either [¹⁸F]AMG 580 or [¹¹C]MP-10 in rhesus monkeys to determine in vivo binding parameters.

1. Animal Preparation:

  • The rhesus monkey is fasted overnight prior to the scan.

  • On the day of the scan, the animal is anesthetized (e.g., with ketamine induction followed by isoflurane (B1672236) maintenance).

  • Catheters are placed for radiotracer injection and, if required for arterial input function analysis, for arterial blood sampling.

  • The animal is positioned in the PET scanner, and physiological parameters (heart rate, blood pressure, respiration, and body temperature) are monitored throughout the procedure.[4]

2. Radiotracer Administration:

  • A bolus injection of the radiotracer ([¹⁸F]AMG 580 or [¹¹C]MP-10) is administered intravenously. The injected dose is carefully measured. For [11C]MP-10, a dose of around 305 MBq has been used.[4] For [18F]AMG 580, a mean activity of 121 ± 18 MBq has been reported.[1]

3. PET Data Acquisition:

  • Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for a predefined duration (e.g., 90-120 minutes).

  • The scan is acquired as a series of time frames of increasing duration.

  • For attenuation correction, a transmission scan is performed before the emission scan.

4. Arterial Blood Sampling (for full kinetic modeling):

  • If a metabolite-corrected arterial input function is required, arterial blood samples are collected at frequent intervals throughout the scan.

  • The radioactivity in whole blood and plasma is measured.

  • The fraction of radioactivity corresponding to the parent radiotracer is determined by radio-HPLC analysis of plasma samples.

5. Image Reconstruction and Analysis:

  • The dynamic PET data is reconstructed using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), with corrections for attenuation, scatter, and random coincidences.[4]

  • The PET images are co-registered with an anatomical MRI of the same animal to allow for accurate delineation of brain regions of interest (ROIs), such as the putamen, caudate, and cerebellum.

  • Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration in the region over time.

6. Kinetic Modeling:

  • The TACs are analyzed using various kinetic models to estimate parameters such as the volume of distribution (V_T) and the binding potential (BP_ND).

  • For tracers with a suitable reference region (a brain area with negligible specific binding, often the cerebellum for PDE10A), a simplified reference tissue model (SRTM) can be used to directly estimate BP_ND without the need for arterial blood sampling.[1]

  • Alternatively, compartmental models (e.g., one-tissue or two-tissue compartment models) that utilize the metabolite-corrected arterial input function can be employed.[1][3]

Visualizations

The following diagrams, generated using Graphviz, illustrate the PDE10A signaling pathway and a general experimental workflow for comparing PET radiotracers.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_Expression Gene Expression & Neuronal Excitability DARPP32->Gene_Expression Modulates ATP ATP ATP->AC cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A AMP AMP PDE10A->AMP Hydrolyzes Radioligand AMG 580 or [11C]MP-10 Radioligand->PDE10A Binds to & Inhibits

Caption: PDE10A signaling pathway and the mechanism of action of PET radioligands.

Radiotracer_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Non-Human Primate) cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Kd, Bmax) PET_Scan PET Imaging (Dynamic Scan) Binding_Assay->PET_Scan Autoradiography Autoradiography (Visualize Distribution) Autoradiography->PET_Scan Blocking_Study Blocking Study (Confirm Specificity) PET_Scan->Blocking_Study Metabolite_Analysis Metabolite Analysis (Plasma & Brain) PET_Scan->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (Calculate BPnd, VT) Blocking_Study->Kinetic_Modeling Metabolite_Analysis->Kinetic_Modeling Statistical_Comparison Statistical Comparison of Key Parameters Kinetic_Modeling->Statistical_Comparison Conclusion Conclusion on Tracer Performance Statistical_Comparison->Conclusion Radiotracer_Selection Select Radiotracers (AMG 580 & [11C]MP-10) Radiotracer_Selection->Binding_Assay Radiotracer_Selection->Autoradiography

Caption: Experimental workflow for the comparison of PET radiotracers for PDE10A imaging.

References

A Comparative Guide to the Validation of AMG 580 PET: In-Vivo Imaging vs. In-Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Positron Emission Tomography (PET) imaging using the novel tracer AMG 580 and the established technique of in-situ hybridization (ISH) for the validation of its target, phosphodiesterase 10A (PDE10A). We will delve into the experimental data, detailed protocols, and the distinct advantages each method offers in the drug development pipeline.

Introduction to AMG 580 and PDE10A

AMG 580 is a potent and selective small molecule antagonist of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. Dysregulation of PDE10A is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. The radiolabeled form of AMG 580, [¹⁸F]AMG 580, has been developed as a PET tracer to non-invasively map the distribution and occupancy of PDE10A in the brain. This allows for the in-vivo assessment of target engagement for novel PDE10A inhibitors.

Validation of a new PET tracer is a critical step to ensure that the signal accurately reflects the distribution and density of the target protein. This is often achieved by comparing the in-vivo PET data with ex-vivo methods that provide a high-resolution anatomical localization of the target. In-situ hybridization, a technique that detects specific mRNA sequences within tissue sections, is a powerful tool for validating the expression of the target gene (in this case, PDE10A) in the same brain regions identified by PET.

Quantitative Data Comparison

While direct comparative studies validating [¹⁸F]AMG 580 PET with in-situ hybridization are not yet published, we can compile representative data from preclinical studies to illustrate the expected quantitative outcomes of each technique.

Parameter[¹⁸F]AMG 580 PETIn-Situ Hybridization (for PDE10A mRNA)
Measurement In-vivo tracer uptake (Standardized Uptake Value - SUV)Ex-vivo mRNA signal intensity (e.g., Optical Density)
Typical High Signal Region StriatumStriatum (Caudate, Putamen)
Typical Low Signal Region CerebellumCerebellum
Example Data (Hypothetical) Striatum SUV: 4.5Cerebellum SUV: 0.8Striatum OD: 0.75Cerebellum OD: 0.15
Resolution ~4-6 mmCellular/Subcellular
Throughput Low (one subject per scan)High (multiple tissue sections per run)
Nature of Data Functional/PhysiologicalAnatomical/Gene Expression

Experimental Protocols

[¹⁸F]AMG 580 PET Imaging Protocol (Representative)

This protocol is a generalized representation for preclinical PET imaging and should be adapted based on specific scanner and animal models.

  • Radiotracer Administration: Anesthetized subjects (e.g., non-human primates) are injected intravenously with a bolus of [¹⁸F]AMG 580.

  • Uptake Period: A dynamic scan is typically initiated immediately after injection and continues for a period of 90-120 minutes to allow for tracer distribution and binding to PDE10A.

  • PET/CT or PET/MR Imaging: Subjects are positioned in a PET scanner, often combined with CT or MRI for anatomical co-registration.

  • Image Acquisition: Dynamic 3D PET data is acquired over the duration of the scan.

  • Image Reconstruction and Analysis: The acquired data is reconstructed into a series of images. Regions of interest (ROIs) are drawn on the co-registered anatomical images (e.g., striatum, cerebellum), and the time-activity curves are generated. The Standardized Uptake Value (SUV) is calculated for each ROI to quantify tracer uptake.

In-Situ Hybridization Protocol for PDE10A mRNA

This protocol outlines the key steps for detecting PDE10A mRNA in brain tissue sections.

  • Tissue Preparation: Brain tissue is extracted, fixed (e.g., with 4% paraformaldehyde), and sectioned using a cryostat or microtome.

  • Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the PDE10A mRNA sequence is synthesized. A sense probe is also created as a negative control.

  • Hybridization: The tissue sections are pretreated to permeabilize the cells and then incubated with the labeled probe, allowing it to bind to the target mRNA.

  • Washing: A series of stringent washes are performed to remove any unbound probe.

  • Immunodetection: An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied to the sections.

  • Signal Development: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of mRNA localization.

  • Imaging and Analysis: The sections are imaged using a microscope, and the signal intensity in different brain regions is quantified (e.g., using optical density measurements).

Visualizing the Validation Workflow and Signaling Pathway

To better understand the relationship between these techniques and the underlying biology, the following diagrams were generated.

PET_Validation_Workflow cluster_invivo In-Vivo Analysis cluster_exvivo Ex-Vivo Validation AMG580_PET [¹⁸F]AMG 580 PET Imaging PET_Data PET Data (SUV) AMG580_PET->PET_Data Acquisition & Analysis Comparison Data Comparison & Correlation PET_Data->Comparison Tissue Brain Tissue Collection ISH In-Situ Hybridization (PDE10A mRNA) Tissue->ISH ISH_Data ISH Data (Signal Intensity) ISH->ISH_Data ISH_Data->Comparison

Caption: Workflow for validating [¹⁸F]AMG 580 PET with in-situ hybridization.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messenger Second Messengers cluster_pde10a PDE10A Action cluster_downstream Downstream Effects Dopamine Dopamine (D1R) AC Adenylyl Cyclase Dopamine->AC Activates Glutamate Glutamate (mGluR) Glutamate->AC Modulates cAMP cAMP AC->cAMP Produces PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA PKA cAMP->PKA Activates cGMP cGMP cGMP->PDE10A Hydrolyzes AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene_Expression Gene Expression DARPP32->Gene_Expression Regulates AMG580 AMG 580 This compound->PDE10A Inhibits

Cross-Validation of AMG 580 with Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of autoradiography and other key methodologies for the validation of AMG 580, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The experimental data presented herein is compiled from publicly available research to facilitate an objective assessment of these techniques in the context of drug development.

Introduction to AMG 580 and PDE10A

AMG 580 is a novel small-molecule antagonist of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascades, which are vital for various neuronal functions. Due to its specific localization and function, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric disorders. AMG 580 has been developed not only as a potential therapeutic agent but also as a positron emission tomography (PET) tracer to enable in vivo imaging and quantification of PDE10A target engagement.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for AMG 580 determined by autoradiography and other common bioassays. This allows for a direct comparison of the compound's performance across different validation platforms.

Table 1: In Vitro Binding Affinity and Potency of AMG 580

ParameterMethodSpecies/TissueValueReference
Kd In Vitro Autoradiography ([18F]AMG 580)Baboon Brain Tissue71.9 pM[1]
IC50 Biochemical AssayRecombinant Human PDE10A0.13 nM[2][3]

Table 2: In Vivo Target Engagement of AMG 580

ParameterMethodSpeciesValueReference
Kd PET Imaging ([18F]AMG 580)Baboon0.44 nM[1]
BPND (Putamen) PET Imaging ([18F]AMG 580)Rhesus Monkey3.38[1]
BPND (Caudate) PET Imaging ([18F]AMG 580)Rhesus Monkey2.34[1]

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; BPND: Non-displaceable Binding Potential

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PDE10A Signaling Pathway

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP GTP GTP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP AMG580 AMG 580 This compound->PDE10A DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Signaling & Gene Expression PKG->Downstream DARPP32->Downstream

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental Workflow: In Vitro Autoradiography

Autoradiography_Workflow Start Start Tissue Brain Tissue (e.g., Rat, Baboon, Human) Start->Tissue Sectioning Cryosectioning (20 µm sections) Tissue->Sectioning Mounting Thaw-mount onto Microscope Slides Sectioning->Mounting Preincubation Pre-incubation in Buffer (to remove endogenous ligands) Mounting->Preincubation Incubation Incubation with [3H]AMG 580 Preincubation->Incubation Washing Wash to remove unbound radioligand Incubation->Washing Drying Dry Sections Washing->Drying Exposure Expose to Phosphor Imaging Plate Drying->Exposure Imaging Scan Plate with Phosphorimager Exposure->Imaging Analysis Quantitative Analysis of Binding Imaging->Analysis End End Analysis->End

Caption: Workflow for in vitro autoradiography with [3H]AMG 580.

Experimental Protocols

In Vitro [3H]AMG 580 Autoradiography

This protocol is adapted from standard in vitro receptor autoradiography procedures and is suitable for determining the binding characteristics of [3H]AMG 580 in brain tissue.

1. Tissue Preparation:

  • Animal (e.g., rat, non-human primate) or human post-mortem brains are rapidly frozen and stored at -80°C.
  • Using a cryostat, 20 µm coronal sections are cut and thaw-mounted onto gelatin-coated microscope slides.
  • Slides are stored at -80°C until use.

2. Binding Assay:

  • Slides are brought to room temperature.
  • A pre-incubation step is performed by immersing the slides in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to dissociate endogenous ligands.
  • Slides are then incubated with varying concentrations of [3H]AMG 580 in assay buffer for 90 minutes at room temperature to determine total binding.
  • For determination of non-specific binding, a parallel set of slides is incubated with [3H]AMG 580 in the presence of a high concentration (e.g., 10 µM) of a non-radiolabeled PDE10A inhibitor.

3. Washing and Drying:

  • Following incubation, slides are washed three times for 5 minutes each in ice-cold assay buffer to remove unbound radioligand.
  • A final brief dip in ice-cold deionized water is performed to remove buffer salts.
  • The slides are then dried under a stream of cool air.

4. Imaging and Analysis:

  • The dried slides are apposed to a tritium-sensitive phosphor imaging plate in a light-tight cassette.
  • After an appropriate exposure period (typically several days to weeks), the plate is scanned using a phosphorimager.
  • The resulting digital image is analyzed using densitometry software. The optical density in specific brain regions is converted to radioactivity concentration using co-exposed tritium (B154650) standards.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data is then analyzed using Scatchard or non-linear regression analysis to determine the Kd and Bmax values.

Alternative Methodologies for Target Engagement

1. In Vitro PDE10A Inhibition Assay (IC50 Determination):

This biochemical assay measures the ability of AMG 580 to inhibit the enzymatic activity of PDE10A.

  • Principle: Recombinant PDE10A is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of AMG 580. The amount of hydrolyzed substrate is then quantified.

  • Procedure:

    • Serial dilutions of AMG 580 are prepared.

    • Recombinant human PDE10A enzyme is pre-incubated with the different concentrations of AMG 580.

    • The enzymatic reaction is initiated by adding a fluorescently labeled cAMP or cGMP substrate.

    • After a set incubation period, the reaction is stopped.

    • The amount of product is measured using a suitable detection method (e.g., fluorescence polarization).

    • The concentration of AMG 580 that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a method to assess target engagement in a cellular environment.

  • Principle: The binding of a ligand (AMG 580) to its target protein (PDE10A) can increase the protein's thermal stability.

  • Procedure:

    • Intact cells expressing PDE10A are treated with either a vehicle control or AMG 580.

    • The cells are then heated to various temperatures.

    • Following heat treatment, the cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

    • The amount of soluble PDE10A remaining at each temperature is quantified by a method such as Western blotting or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of AMG 580 indicates target engagement.

Conclusion

The cross-validation of AMG 580 using multiple techniques provides a robust characterization of its interaction with PDE10A. In vitro autoradiography with [3H]AMG 580 offers high-resolution anatomical localization and quantitative binding information (Kd and Bmax) within native tissue environments. Biochemical inhibition assays provide a direct measure of the compound's functional potency (IC50) on the isolated enzyme. In vivo PET imaging with [18F]AMG 580 allows for non-invasive quantification of target engagement in living subjects, which is crucial for clinical translation. Cellular thermal shift assays can confirm target binding in a physiological cellular context. The convergence of data from these orthogonal approaches strengthens the confidence in the pharmacological profile of AMG 580 and demonstrates its utility as a selective PDE10A ligand for both therapeutic and imaging applications.

References

A Comparative Guide to the Reproducibility and Reliability of AMG 580 PET for PDE10A Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical phosphodiesterase 10A (PDE10A) PET tracer [¹⁸F]AMG 580 and its alternatives. The focus is on the critical aspects of reproducibility and reliability, essential for ensuring the validity of imaging data in research and clinical development. While direct, publicly available data on the test-retest reliability, inter- and intra-rater variability, and longitudinal stability of [¹⁸F]AMG 580 are limited, this guide synthesizes the available preclinical performance data and compares it with established and alternative PDE10A PET tracers for which reproducibility data are available.

Executive Summary

Phosphodiesterase 10A (PDE10A) is a key enzyme in the central nervous system, and its imaging with positron emission tomography (PET) is crucial for understanding neuropsychiatric disorders and for the development of novel therapeutics. [¹⁸F]AMG 580 was developed by Amgen as a second-generation PDE10A PET tracer with improved binding potential compared to its predecessor. However, a comprehensive assessment of its reproducibility and reliability in comparison to other available tracers is essential for its adoption in clinical research. This guide addresses this need by comparing [¹⁸F]AMG 580 with other notable PDE10A PET tracers: [¹⁸F]MNI-659, [¹¹C]IMA-107, and [¹¹C]MP-10.

Based on available data, [¹⁸F]MNI-659 demonstrates excellent test-retest reliability, with less than 10% variability and a high intraclass correlation coefficient (>0.9) in human studies[1][2]. This makes it a robust option for longitudinal studies and clinical trials. While less data is available for [¹¹C]IMA-107 , it also shows good test-retest variability of less than 12% in key brain regions. [¹¹C]MP-10 has been characterized in preclinical models, but concerns about a brain-penetrant radiometabolite may limit its utility.

For [¹⁸F]AMG 580 , preclinical data in non-human primates show a significantly improved binding potential (BPnd) of 3.1 in the striatum compared to an earlier tracer, indicating a strong and specific signal[3]. While this is a positive indicator of performance, the absence of published reproducibility and reliability data is a notable limitation.

Comparative Data on PDE10A PET Tracers

The following tables summarize the available quantitative data for [¹⁸F]AMG 580 and its alternatives.

Table 1: Performance Characteristics of PDE10A PET Tracers

TracerTargetKey Performance MetricValueSpeciesReference
[¹⁸F]AMG 580 PDE10ABinding Potential (BPnd) in Striatum3.1 (SRTM)Non-Human Primate (Rhesus)[3]
[¹⁸F]MNI-659 PDE10ABinding Potential (BPnd) in Basal Ganglia~3.0Human[1][2]
[¹¹C]IMA-107 PDE10ATest-Retest Variability (SRTM BPnd)< 12% (Caudate, Putamen, Ventral Striatum, Globus Pallidus)Human
[¹¹C]MP-10 PDE10AStriatum-to-Cerebellum Ratio6.55 (at 30 min post-injection)Rat[4]

Table 2: Reproducibility and Reliability of PDE10A PET Tracers

TracerReliability MetricValueSpeciesReference
[¹⁸F]AMG 580 Test-Retest VariabilityNot Publicly Available --
Inter-Rater ReliabilityNot Publicly Available --
Intra-Rater ReliabilityNot Publicly Available --
[¹⁸F]MNI-659 Test-Retest Variability (BPnd)< 10%Human[1][2]
Intraclass Correlation Coefficient (ICC)> 0.9Human[1]
[¹¹C]IMA-107 Test-Retest Variability (SRTM BPnd)< 12%Human

Experimental Protocols

Detailed experimental protocols are crucial for the replication and comparison of studies. Below are summaries of the imaging protocols for [¹⁸F]AMG 580 (preclinical) and [¹⁸F]MNI-659 (clinical).

[¹⁸F]AMG 580 PET Imaging Protocol (Preclinical - Non-Human Primates)
  • Radiotracer Administration: Intravenous bolus injection of [¹⁸F]AMG 580.

  • Animal Preparation: Anesthetized non-human primates (Rhesus monkeys and baboons).

  • PET Scanner: Not specified in the provided results.

  • Image Acquisition: Dynamic brain PET scans were performed[5].

  • Data Analysis: Regions of interest were defined on individual MRIs and co-registered with PET images. Data were analyzed using a two-tissue compartment model (2TC), Logan graphical analysis with a metabolite-corrected input function, and the simplified reference tissue model (SRTM)[5]. To demonstrate specificity, blocking studies were conducted with a PDE10A inhibitor and unlabeled AMG 580[5].

[¹⁸F]MNI-659 PET Imaging Protocol (Clinical - Healthy Volunteers)
  • Subject Preparation: Healthy volunteers provided written informed consent. The study was approved by the New England Institutional Review Board[1].

  • Radiotracer Administration: Bolus intravenous administration of [¹⁸F]MNI-659 (180.8 ± 2.9 MBq)[1].

  • PET Scanner: Siemens HR+ PET camera[1].

  • Image Acquisition: Dynamic brain PET images were acquired over 3.5 hours in two sessions. A transmission scan was obtained before each emission scan for attenuation correction[1].

  • Data Analysis: Dynamic PET data were corrected for decay, attenuation, scatter, randoms, and dead time. Images were reconstructed using filtered backprojection. Pharmacokinetic modeling was performed using both plasma-based and reference-region (cerebellar cortex) methods[2]. Test-retest reproducibility was assessed by the absolute difference between test and retest scans, and reliability was assessed by the intraclass correlation coefficient[1].

Visualizations

Signaling Pathway of PDE10A

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds D2R D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D1R->AC activates D2R->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) DARPP32->Cellular_Response modulates AMP AMP PDE10A->AMP

Caption: PDE10A signaling pathway in medium spiny neurons.

Experimental Workflow for PET Tracer Evaluation

PET_Tracer_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Radiosynthesis Radiosynthesis & Quality Control In_vitro In vitro Studies (Binding Affinity, Selectivity) Radiosynthesis->In_vitro In_vivo_animal In vivo Animal Studies (Biodistribution, Pharmacokinetics) In_vitro->In_vivo_animal PET_animal Animal PET Imaging (Target Engagement, BPnd) In_vivo_animal->PET_animal IND Investigational New Drug (IND) Application PET_animal->IND Promising Candidate Phase1 Phase 1 Clinical Trial (Safety, Dosimetry, PK) IND->Phase1 Reliability Reproducibility & Reliability Studies (Test-Retest, Inter/Intra-rater) Phase1->Reliability Phase2_3 Phase 2/3 Clinical Trials (Efficacy in Patient Populations) Reliability->Phase2_3

References

Assessing the Specificity of AMG 580 for PDE10A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMG 580's specificity for phosphodiesterase 10A (PDE10A) against other PDE family members and alternative PDE10A inhibitors. The information is supported by experimental data to assist in the evaluation of AMG 580 as a research tool and potential therapeutic agent.

Introduction to PDE10A and AMG 580

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the brain's striatum, making it a key regulator of signaling pathways involved in neurological and psychiatric disorders.[2][3] Inhibition of PDE10A is a therapeutic strategy for conditions like schizophrenia and Huntington's disease.[3][4]

AMG 580 is a potent and highly selective small-molecule inhibitor of PDE10A.[4][5] Its utility has been demonstrated as a positron emission tomography (PET) tracer for imaging PDE10A distribution and measuring target occupancy of therapeutic candidates in the brain.[4][6]

Comparative In Vitro Potency and Selectivity

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is determined by comparing the IC50 for the primary target (PDE10A) to that of other related enzymes.

Table 1: In Vitro Potency of AMG 580 against PDE10A

CompoundTargetIC50 (nM)Species
AMG 580 PDE10A0.13Rat, Primate, Human

Data sourced from literature.[4][5]

Table 2: Selectivity Profile of AMG 580 against Other PDE Families

PDE Family MemberAMG 580 Inhibition
Other PDEsNo significant inhibition up to 30 µM

This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.[5]

Table 3: Comparison with Alternative PDE10A Inhibitors

CompoundPDE10A IC50 (nM)Selectivity over other PDEs
AMG 580 0.13>230,000-fold (calculated from 30µM)
TAK-063 0.30>15,000-fold
PDE10A-IN-5 (Compound A30) 3.5>3,500-fold
Papaverine -Early, less selective inhibitor

Data for TAK-063 and PDE10A-IN-5 is included for comparative purposes.[3][7]

Signaling Pathway and Mechanism of Action

Inhibition of PDE10A by AMG 580 prevents the breakdown of cAMP and cGMP in striatal medium spiny neurons. This leads to the activation of downstream signaling cascades, including those involving Protein Kinase A (PKA) and Protein Kinase G (PKG), which play a role in modulating neuronal activity.[2][8]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts ATP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Signaling PKA->Downstream AMG580 AMG 580 This compound->PDE10A Inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Protocols

The specificity of PDE10A inhibitors is determined through rigorous in vitro assays. A common method is the fluorescence polarization (FP)-based assay.

Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., AMG 580) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).[8]

    • Dilute recombinant human PDE10A enzyme to the desired concentration in assay buffer.

    • Dilute a fluorescently labeled substrate (e.g., FAM-cAMP) to its working concentration.[1][9]

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well microplate.[8]

    • Pre-incubate the PDE10A enzyme with the test compound for a defined period (e.g., 15 minutes) at room temperature.[8]

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

    • Incubate for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.[1]

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed, fluorescently labeled monophosphate.[9]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Experimental_Workflow start Start reagent_prep Reagent Preparation (AMG 580, PDE10A, Substrate) start->reagent_prep plate_setup Assay Plate Setup (Add reagents to microplate) reagent_prep->plate_setup incubation Incubation (Allow enzymatic reaction) plate_setup->incubation stop_reaction Stop Reaction (Add binding agent) incubation->stop_reaction read_plate Fluorescence Polarization Reading stop_reaction->read_plate data_analysis Data Analysis (Calculate % inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro PDE10A inhibition assay.

Conclusion

The available data demonstrates that AMG 580 is a highly potent and exceptionally selective inhibitor of PDE10A. Its sub-nanomolar potency and lack of significant inhibition against other PDE family members up to high concentrations underscore its specificity.[5] This profile makes AMG 580 a valuable tool for preclinical research investigating the role of PDE10A and a promising candidate for clinical development as a PET tracer and potentially as a therapeutic agent. The detailed experimental protocols provided offer a framework for the independent verification and comparison of these findings.

References

Comparative Binding Kinetics of AMG 580 and Other Phosphodiesterase 10A (PDE10A) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding characteristics of novel PDE10A inhibitors, providing objective comparisons and supporting experimental data.

This guide provides a comparative analysis of the binding kinetics of AMG 580, a novel and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A), with other notable PDE10A inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their research and development efforts. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key binding assays are provided.

Introduction to PDE10A and its Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in signal transduction within the brain by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two vital second messengers.[1] Its high expression in the medium spiny neurons of the striatum makes it an attractive therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[2] Inhibition of PDE10A leads to an increase in intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.[1] A variety of small-molecule inhibitors targeting PDE10A have been developed, each with distinct binding characteristics. This guide focuses on the comparative binding kinetics of AMG 580 and other key ligands.

Comparative Binding Kinetics

The binding of a ligand to its target is characterized by its association rate constant (k_on_), dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_d_). A lower K_d_ value indicates a higher binding affinity. The residence time of a ligand on its target, which is the reciprocal of the dissociation rate (1/k_off_), is also a critical parameter for in vivo efficacy.

Below is a summary of the available binding kinetics data for AMG 580 and other selected PDE10A inhibitors.

LigandTargetIC50 (nM)Binding Half-life (T1/2) (min)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)K_d_ (nM)Reference
AMG 580 (compound 5) PDE10A0.116Not Reported≈ 7.2 x 10⁻⁴Not Reported[3]
Tracer Candidate 2 PDE10A1.76Not Reported≈ 1.9 x 10⁻³Not Reported[3]
Tracer Candidate 3 PDE10A0.121Not Reported≈ 5.5 x 10⁻⁴Not Reported[3]
Tracer Candidate 4 PDE10A0.732Not Reported≈ 3.6 x 10⁻⁴Not Reported[3]
Tracer Candidate 6 PDE10A0.385Not Reported≈ 1.4 x 10⁻⁴Not Reported[3]
MK-8189 human PDE10A21.6 (in cells)6.78.0 x 10⁷≈ 1.7 x 10⁻³0.029 (K_i_)[4]
TAK-063 human PDE10A20.30Not ReportedNot ReportedFaster than MP-107.2 ± 1.2[5][6]
MP-10 PDE10ANot ReportedNot ReportedNot ReportedSlower than TAK-063Not Reported[5]

Note: The k_off_ values for AMG 580 and tracer candidates 2, 3, 4, and 6 were calculated from the binding half-life (T1/2) using the formula k_off_ = ln(2) / T1/2. The K_i_ value is reported for MK-8189.

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and processes involved in the study of these ligands, the following diagrams are provided.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1R Dopamine->D1R Activates D2R D2R Dopamine->D2R Inhibits AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE10A->AMP Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates AMG_580 AMG 580 AMG_580->PDE10A Inhibits

Caption: PDE10A Signaling Pathway.

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_Radioligand Radioligand Binding Assay Immobilize_PDE10A 1. Immobilize PDE10A on sensor chip Inject_Ligand 2. Inject Ligand (e.g., AMG 580) Immobilize_PDE10A->Inject_Ligand Measure_Binding 3. Measure real-time binding (on-rate) Inject_Ligand->Measure_Binding Inject_Buffer 4. Inject buffer to measure dissociation (off-rate) Measure_Binding->Inject_Buffer Analyze_Data 5. Analyze sensorgram to determine kon, koff, Kd Inject_Buffer->Analyze_Data Prepare_Membranes 1. Prepare cell membranes expressing PDE10A Incubate 2. Incubate membranes with radiolabeled ligand ([3H]AMG 580) and unlabeled competitor Prepare_Membranes->Incubate Separate 3. Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify 4. Quantify bound radioligand (scintillation counting) Separate->Quantify Determine_Affinity 5. Determine IC50/Ki Quantify->Determine_Affinity

Caption: Experimental Workflow Diagram.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface plasmon resonance is a label-free technique used to measure the real-time binding kinetics of ligands to their targets.

Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants, and the equilibrium dissociation constant (K_d_) for the binding of inhibitors to PDE10A.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PDE10A enzyme

  • Test compounds (e.g., AMG 580, MK-8189)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of PDE10A:

    • The sensor chip surface is activated with a 1:1 mixture of NHS and EDC.

    • Recombinant PDE10A is diluted in the immobilization buffer and injected over the activated surface until the desired immobilization level is reached.

    • The surface is then deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of dilutions of the test compound in running buffer are prepared.

    • Each concentration is injected over the PDE10A-immobilized surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.

    • A reference flow cell without immobilized PDE10A is used to subtract non-specific binding.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the k_on_ and k_off_ values.

    • The K_d_ is calculated as the ratio of k_off_ / k_on_.

Radioligand Binding Assay for Affinity Determination

Radioligand binding assays are used to quantify the affinity of a ligand for its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i_) of test compounds for PDE10A.

Materials:

  • Radiolabeled ligand (e.g., [³H]AMG 580)

  • Cell membranes prepared from cells overexpressing human PDE10A

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]AMG 580), and varying concentrations of the unlabeled test compound.

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a known potent PDE10A inhibitor.

  • Incubation:

    • The reaction is initiated by adding the PDE10A-expressing cell membranes to each well.

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through the filter plates to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression.

    • The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

The data presented in this guide highlight the potent and selective nature of AMG 580 as a PDE10A inhibitor, characterized by its subnanomolar IC₅₀ and a relatively long binding half-life. When compared to other PDE10A inhibitors, AMG 580 demonstrates favorable binding kinetics. For instance, while MK-8189 also shows high potency, its reported binding half-life is shorter than that of AMG 580. The qualitative comparison with TAK-063 and MP-10 suggests that different inhibitors can have varying dissociation rates, which may have implications for their in vivo pharmacological profiles. The provided experimental protocols offer a foundation for the consistent and reproducible characterization of novel PDE10A-targeted compounds. This comparative guide serves as a valuable resource for researchers in the field, facilitating informed decisions in the pursuit of new therapeutics for neurological and psychiatric disorders.

References

AMG 580: A Reference Standard for PDE10A Occupancy in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of AMG 580 with other relevant phosphodiesterase 10A (PDE10A) inhibitors, focusing on its utility as a reference standard for determining target occupancy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PDE10A and the development of novel therapeutics targeting this enzyme.

Introduction to PDE10A and the Role of Occupancy Measurement

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signaling.[1] Highly expressed in the medium spiny neurons of the striatum, PDE10A is a key regulator of signaling pathways implicated in various neurological and psychiatric disorders.[2][3] Consequently, PDE10A has emerged as a significant therapeutic target.

Positron Emission Tomography (PET) is a non-invasive imaging technique that enables the quantification of target occupancy in the living brain.[4] Establishing a clear relationship between the dose of a drug candidate, its occupancy of the target protein, and the resulting pharmacological effect is critical for successful drug development. A well-characterized reference standard is invaluable for these studies, providing a benchmark for the evaluation of novel compounds. AMG 580, a potent and selective PDE10A inhibitor, has been developed as a PET tracer to fulfill this role.[5]

Comparative Analysis of PDE10A Inhibitors

This section compares the in vitro potency, selectivity, and in vivo performance of AMG 580 with two other notable PDE10A inhibitors that have been evaluated in clinical trials: TAK-063 and PF-02545920.

In Vitro Potency and Selectivity

A critical attribute of a reference standard is its high affinity and selectivity for the target enzyme. The following table summarizes the in vitro inhibitory potency (IC50) of AMG 580, TAK-063, and PF-02545920 against PDE10A, along with available selectivity data against other PDE isoforms.

CompoundPDE10A IC50 (nM)Selectivity over other PDEsReference(s)
AMG 580 0.13Highly selective (no significant inhibition up to 30 µM)[6]
TAK-063 0.30>15,000-fold[7][8][9][10]
PF-02545920 0.37>1,000-fold[11][12][13]
In Vivo Performance: PET Imaging Data

The utility of a reference standard for occupancy studies is ultimately determined by its in vivo performance as a PET tracer or by its ability to be displaced by a tracer. The following table summarizes key in vivo data for the three compounds.

CompoundParameterSpeciesBrain RegionValueReference(s)
[¹⁸F]AMG 580 BPndRhesus MonkeyPutamen3.38
BPndRhesus MonkeyCaudate2.34
TAK-063 OccupancyRhesus MonkeyCaudate & Putamen35.2% @ 0.2 mg/kg[14][15]
OccupancyRhesus MonkeyCaudate & Putamen83.2% @ 1.6 mg/kg[14][15]
OccupancyHumanPutamen2.8% - 72.1% (3-1000 mg)
PF-02545920 OccupancyHumanStriatum14-27% @ 10 mg[16]
OccupancyHumanStriatum45-63% @ 20 mg[16]

BPnd (Binding Potential, non-displaceable) is a measure of the density of available receptors or enzymes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of PDE10A occupancy.

In Vitro PDE10A Inhibition Assay: Fluorescence Polarization

This protocol outlines a fluorescence polarization (FP)-based assay to determine the in vitro potency of PDE10A inhibitors.

Principle: The assay is a competitive binding experiment where the inhibitor competes with a fluorescently labeled ligand (tracer) for binding to the PDE10A enzyme. Inhibition of this interaction results in a decrease in the fluorescence polarization signal.[17]

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled PDE10A ligand (tracer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds and a known PDE10A inhibitor (positive control)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

    • Dilute the PDE10A enzyme and the fluorescent tracer to their pre-determined optimal concentrations in assay buffer.

  • Assay Plate Setup:

    • Add diluted test compounds or controls to the wells of the microplate.

    • Add the diluted PDE10A enzyme solution to all wells except for the "no enzyme" control.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the binding reaction by adding the diluted fluorescent tracer solution to all wells.

    • Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (saturating concentration of positive control) signals.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo PDE10A Occupancy Measurement: Positron Emission Tomography (PET)

This protocol provides a general workflow for conducting a PET study to determine the in vivo occupancy of PDE10A by a test compound.[18]

Principle: A radiolabeled tracer that specifically binds to PDE10A is administered to the subject, and its distribution in the brain is measured using a PET scanner. A baseline scan is performed without the test drug, followed by a second scan after administration of the test drug. The reduction in tracer binding in the post-drug scan is used to calculate the occupancy of PDE10A by the drug.

Workflow:

PET_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_analysis Data Analysis Subject_Prep Subject Preparation (e.g., fasting) Baseline_Scan Baseline PET Scan (Tracer only) Subject_Prep->Baseline_Scan Radiotracer_Prep Radiotracer Synthesis & Quality Control Radiotracer_Prep->Baseline_Scan Drug_Admin Administer Test Compound Baseline_Scan->Drug_Admin Post_Drug_Scan Post-Dose PET Scan (Tracer + Compound) Drug_Admin->Post_Drug_Scan Image_Recon Image Reconstruction & Co-registration with MRI Post_Drug_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., to determine BPnd) Image_Recon->Kinetic_Modeling Occupancy_Calc Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

Workflow for a typical PDE10A occupancy PET study.

Signaling Pathways and Logical Relationships

Understanding the underlying biological pathways is crucial for interpreting occupancy data and predicting the pharmacological effects of PDE10A inhibitors.

PDE10A Signaling Pathway

PDE10A plays a pivotal role in regulating the levels of cAMP and cGMP in medium spiny neurons. Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn activates downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate various substrates, ultimately modulating neuronal excitability and gene expression.

PDE10A_Signaling cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde10a PDE10A Regulation cluster_downstream Downstream Effectors D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC stimulates D2R Dopamine D2 Receptor D2R->AC inhibits cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates PDE10A PDE10A PDE10A->cAMP degrades PDE10A->cGMP degrades AMG580 AMG 580 (Inhibitor) This compound->PDE10A inhibits DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates PKG->DARPP32 phosphorylates Gene_Expression Gene Expression & Neuronal Excitability DARPP32->Gene_Expression CREB->Gene_Expression

Simplified PDE10A signaling pathway in a medium spiny neuron.

Conclusion

AMG 580 serves as an excellent reference standard for the in vivo assessment of PDE10A occupancy. Its high potency, selectivity, and favorable characteristics as a PET tracer make it a valuable tool for the development of novel PDE10A inhibitors. This guide provides a comparative framework and detailed methodologies to aid researchers in designing and interpreting studies aimed at understanding the therapeutic potential of targeting PDE10A. The provided data and diagrams offer a foundation for the consistent and rigorous evaluation of new chemical entities in this promising area of drug discovery.

References

Navigating Target Engagement: A Comparative Guide to the Clinical Validation of AMG 580 and Alternative Biomarkers for PDE10A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for the clinical validation of biomarkers targeting phosphodiesterase 10A (PDE10A), with a focus on the investigational PET tracer AMG 580. Designed for researchers, scientists, and drug development professionals, this document outlines the validation process for imaging biomarkers and contrasts them with alternative approaches, supported by detailed experimental protocols and data presentation.

Introduction to PDE10A and the Role of Biomarkers

Phosphodiesterase 10A (PDE10A) is a key enzyme in the brain, and its inhibition is a promising therapeutic strategy for various neurological and psychiatric disorders.[1][2] Developing drugs that effectively engage this target requires robust biomarkers to confirm target engagement, guide dose selection, and assess therapeutic response. Positron Emission Tomography (PET) imaging with radiolabeled tracers that bind to PDE10A offers a non-invasive method to directly visualize and quantify target engagement in the living human brain.[1]

AMG 580 is a novel, selective small-molecule antagonist of PDE10A that has been developed as a potential PET tracer.[1] While preclinical data suggest its suitability for this purpose, its clinical validation is a critical next step. This guide will explore the established pathways for such validation and compare the potential of an imaging biomarker like AMG 580 with other methods.

Comparative Analysis of PDE10A Biomarkers

The clinical validation of a biomarker for PDE10A target engagement can be approached through various methods, each with its own strengths and limitations. The primary methodologies include PET imaging with specific tracers and non-imaging techniques.

Biomarker StrategyModalityKey Validation MetricsAdvantagesDisadvantages
AMG 580 PET ImagingTest-retest variability, Specific binding, Correlation with drug dosage and clinical outcome.Direct visualization and quantification of target occupancy in the brain.[1]Preclinical stage; requires extensive clinical validation.
Alternative PET Tracers (e.g., [18F]MNI-659, [11C]IMA-107) PET ImagingEstablished human data on kinetics, specificity, and dosimetry.[3]Clinically evaluated with known performance characteristics.[3][4]May have limitations in terms of kinetics or off-target binding.[3]
Non-Imaging Biomarkers CSF/Blood AnalysisChanges in downstream signaling molecules (e.g., cAMP/cGMP).[5]Less invasive and potentially more cost-effective than PET.Indirect measure of target engagement; may be influenced by other biological processes.

Experimental Protocols for Clinical Validation

The clinical validation of a PET tracer like AMG 580 involves a series of studies to establish its reliability and utility as a biomarker.

Phase 1: First-in-Human Studies
  • Objective: To assess the safety, dosimetry, and whole-body distribution of the radiotracer.

  • Methodology:

    • A small cohort of healthy volunteers is recruited.

    • A single intravenous injection of a microdose of radiolabeled AMG 580 is administered.

    • Serial whole-body PET/CT scans are acquired at multiple time points post-injection.

    • Regions of interest (ROIs) are drawn on various organs to calculate radiation dosimetry using specialized software (e.g., OLINDA/EXM).

    • Blood and urine samples are collected to analyze radiometabolites.

Phase 2: Test-Retest and Blocking Studies
  • Objective: To evaluate the reproducibility of the PET signal and to confirm specific binding to PDE10A.

  • Methodology:

    • Test-Retest: A cohort of healthy subjects undergoes two PET scans with AMG 580 on separate days to assess the variability of the binding potential (BPND).

    • Blocking Study: Subjects receive a therapeutic dose of a known PDE10A inhibitor before the AMG 580 PET scan. A significant reduction in the PET signal in PDE10A-rich brain regions (e.g., striatum) compared to a baseline scan confirms specific binding.

Phase 3: Clinical Application in Patient Populations
  • Objective: To use the validated PET tracer to measure target engagement of a PDE10A-targeting drug and to explore the relationship between target occupancy and clinical response.

  • Methodology:

    • Patients with the target disease are enrolled in a clinical trial of a PDE10A inhibitor.

    • AMG 580 PET scans are performed at baseline and after drug administration to quantify PDE10A occupancy at different dose levels.

    • Target occupancy data is correlated with pharmacokinetic data and clinical efficacy measures.

Signaling Pathway and Experimental Workflow

PDE10A Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving PDE10A.

PDE10A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates Cellular\nResponse Cellular Response Downstream\nEffectors->Cellular\nResponse

Caption: PDE10A hydrolyzes cAMP, modulating downstream signaling.

Clinical Validation Workflow for a PET Tracer

The logical flow for the clinical validation of a novel PET tracer like AMG 580 is depicted below.

Clinical_Validation_Workflow Preclinical_Development Preclinical Development (In vitro & in vivo animal studies) IND_Submission Investigational New Drug (IND) Submission to Regulatory Agency Preclinical_Development->IND_Submission Phase1_FIM Phase 1: First-in-Human (Safety, Dosimetry, Biodistribution) IND_Submission->Phase1_FIM Phase2_Validation Phase 2: Biomarker Validation (Test-Retest, Specificity) Phase1_FIM->Phase2_Validation Phase3_Application Phase 3: Clinical Application (Target Engagement in Patients) Phase2_Validation->Phase3_Application Regulatory_Approval Regulatory Approval as a Biomarker Phase3_Application->Regulatory_Approval

Caption: Staged approach for PET tracer clinical validation.

Conclusion

The clinical validation of a PET imaging biomarker such as AMG 580 is a rigorous, multi-phased process essential for its use in drug development. While AMG 580 shows preclinical promise, its clinical utility will be determined through carefully designed studies to assess its safety, reliability, and specificity. Comparison with established alternative PET tracers and non-imaging biomarkers provides a framework for evaluating its performance and potential advantages. The successful validation of AMG 580 would provide a valuable tool for advancing the development of novel therapeutics targeting PDE10A.

References

AMG 580: A Leap Forward in PDE10A Tracer Technology for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of AMG 580, a novel positron emission tomography (PET) tracer, reveals significant advantages over its predecessors for imaging phosphodiesterase 10A (PDE10A). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to highlight the superior performance of AMG 580 in preclinical studies.

Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, particularly in the striatum. Its role in modulating the activity of medium spiny neurons makes it a promising target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. The development of effective PET tracers is crucial for understanding the distribution of PDE10A and for assessing the target engagement of new drug candidates in clinical trials. AMG 580 has emerged as a superior second-generation tracer, overcoming the limitations of earlier compounds.

Superior Performance Metrics of AMG 580

AMG 580 demonstrates significant improvements in binding affinity, in vivo performance, and pharmacokinetic properties when compared to first-generation PDE10A tracers. The following table summarizes the key quantitative data from preclinical studies.

ParameterAMG 580 ([18F]-5)[11C]-1[11C]MP-10[18F]TZ-19106B[18F]TZ-8110
In Vitro Binding Affinity (Kd/IC50) 71.9 pM (Kd)[1]1.7 nM (IC50)[2]High AffinityHigh AffinityHigh Affinity
In Vivo Binding Potential (BPND) in NHP Striatum 3.1[2]0.6[2]~2.5-3.0Higher than [18F]TZ-8110Lower than [18F]TZ-19106B
In Vivo Washout Rate Slower[2]Fast[2]ModerateSlower than [18F]TZ-8110Faster than [18F]TZ-19106B
Brain Uptake (%ID/g) > 0.5[2]GoodGoodHigher than [18F]TZ-8110Lower than [18F]TZ-19106B
Radioactive Metabolites in Brain Minimal[2]Absent[2]Not specifiedNot specifiedNot specified

The PDE10A Signaling Pathway

PDE10A plays a critical role in the signaling cascade of medium spiny neurons by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - GC Guanylyl Cyclase mGluR->GC + cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Signaling PKA->Downstream

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of AMG 580.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory potency of a compound by measuring the displacement of a fluorescently labeled ligand from the PDE10A enzyme.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • Test compound (AMG 580) and control inhibitors

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions and controls to the wells of the microplate.

  • Add the recombinant PDE10A enzyme to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding a binding agent.

  • Measure fluorescence polarization using a microplate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilute_Compound Prepare serial dilutions of test compound Add_Compound Add compound to microplate wells Dilute_Compound->Add_Compound Add_Enzyme Add PDE10A enzyme and pre-incubate Add_Compound->Add_Enzyme Add_Substrate Initiate reaction with fluorescent substrate Add_Enzyme->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Stop_Reaction Stop reaction with binding agent Incubate->Stop_Reaction Measure_FP Measure fluorescence polarization Stop_Reaction->Measure_FP Calculate_IC50 Calculate IC50 value Measure_FP->Calculate_IC50

Caption: Workflow for in vitro PDE10A inhibition assay.

In Vivo PET Imaging in Non-Human Primates

This protocol describes the procedure for conducting a PET scan in a non-human primate (NHP) to evaluate the in vivo properties of a PDE10A tracer.

Animal Preparation:

  • Anesthetize the NHP (e.g., with ketamine) and maintain anesthesia with isoflurane.

  • Place a catheter in a peripheral vein for tracer injection and in an artery for blood sampling.

  • Position the animal in the PET scanner with its head immobilized.

PET Scan Procedure:

  • Acquire a transmission scan for attenuation correction.

  • Administer a bolus injection of the radiolabeled tracer (e.g., [18F]AMG 580).

  • Acquire dynamic emission data for 90-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the arterial input function and radiometabolite levels.

Data Analysis:

  • Reconstruct the PET images.

  • Co-register the PET images with a structural MRI of the same animal.

  • Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and cerebellum (reference region).

  • Generate time-activity curves (TACs) for each ROI.

  • Apply pharmacokinetic models (e.g., two-tissue compartment model [2TC] or simplified reference tissue model [SRTM]) to the TACs to estimate the binding potential (BPND).

in_vivo_workflow cluster_prep Animal Preparation cluster_scan PET Scan cluster_analysis Data Analysis Anesthetize Anesthetize NHP Catheterize Place intravenous and arterial catheters Anesthetize->Catheterize Position Position animal in PET scanner Catheterize->Position Transmission_Scan Acquire transmission scan Position->Transmission_Scan Inject_Tracer Inject radiotracer Transmission_Scan->Inject_Tracer Emission_Scan Acquire dynamic emission data Inject_Tracer->Emission_Scan Blood_Sampling Collect arterial blood samples Inject_Tracer->Blood_Sampling Reconstruct_Images Reconstruct PET images Emission_Scan->Reconstruct_Images Co_register Co-register PET with MRI Reconstruct_Images->Co_register Define_ROIs Delineate regions of interest Co_register->Define_ROIs Generate_TACs Generate time-activity curves Define_ROIs->Generate_TACs Model_Data Apply pharmacokinetic models to estimate BPND Generate_TACs->Model_Data

Caption: Workflow for in vivo PET imaging in non-human primates.

Conclusion

AMG 580 represents a significant advancement in the field of PDE10A PET imaging. Its superior binding affinity, slower in vivo washout, and higher binding potential compared to previous tracers enable more accurate and reliable quantification of PDE10A in the brain.[2] These characteristics make AMG 580 an invaluable tool for advancing our understanding of the role of PDE10A in neurological and psychiatric disorders and for accelerating the development of novel therapeutics targeting this enzyme. The detailed experimental protocols provided in this guide are intended to facilitate the adoption of this superior tracer in research and clinical settings.

References

A Systematic Review of PDE10A PET Ligands for Neuroimaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a systematic comparison of phosphodiesterase 10A (PDE10A) positron emission tomography (PET) ligands, with a special focus on AMG 580. This document summarizes key quantitative data, details experimental methodologies, and visualizes the PDE10A signaling pathway to facilitate informed decisions in neuroscience research and drug development.

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward.[1] Its role in hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) makes it a key regulator of striatal signaling.[2] Consequently, PDE10A has emerged as a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease.[3] PET imaging with specific radioligands provides a non-invasive method to quantify PDE10A expression and occupancy in the living brain, aiding in the understanding of these disorders and the development of novel therapeutics.[3] This guide offers a comparative analysis of prominent PDE10A PET ligands.

Comparative Analysis of PDE10A PET Ligands

The development of effective PDE10A PET ligands is crucial for advancing our understanding of its role in health and disease. An ideal ligand should exhibit high binding affinity and selectivity for PDE10A, favorable pharmacokinetic properties in the brain, and low off-target binding. This section provides a quantitative comparison of AMG 580 with other notable PDE10A PET ligands.

LigandBinding Affinity (IC50/Ki/Kd, nM)SelectivityBrain Uptake (BPND/SUV)SpeciesReference
AMG 580 K D = 71.9 pM (in vitro, baboon)HighBPND = 3.38 (Putamen, Rhesus)Non-human primate[4]
K D = 0.44 nM (in vivo, baboon)BPND = 2.34 (Caudate, Rhesus)[4]
[ 18 F]MNI-659 IC50 = 0.097 nMHighBPND ≈ 3.0 (Basal ganglia, Human)Human[5][6]
[ 18 F]JNJ42259152 pIC50 = 8.8HighStriatum-to-cerebellum ratio = 5.38 (Rat)Rat, Monkey, Human[7][8]
[ 11 C]IMA-107 -HighGood in vivo characteristicsPig, Baboon, Human[9][10]
[ 11 C]MP-10 IC50 = 0.37 nMHighFavorable tissue kineticsPig, Baboon[10]
T-773 IC50 = 0.77 nM>2500-fold over other PDEsGood brain penetrationMouse, Rat, Monkey, Human[11]

PDE10A Signaling Pathway

PDE10A plays a crucial role in modulating cyclic nucleotide signaling within medium spiny neurons of the striatum. By hydrolyzing cAMP and cGMP, PDE10A influences the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), thereby impacting gene expression and neuronal excitability. The following diagram illustrates the central role of PDE10A in this signaling cascade.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Inhibits Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits GC Guanylyl Cyclase NMDAR->GC Stimulates cAMP cAMP AC->cAMP Synthesizes from ATP cGMP cGMP GC->cGMP Synthesizes from GTP ATP ATP GTP GTP AMP AMP PKA Protein Kinase A cAMP->PKA Activates GMP GMP PKG Protein Kinase G cGMP->PKG Activates PDE10A PDE10A PDE10A->cAMP Hydrolyzes to AMP PDE10A->cGMP Hydrolyzes to GMP DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PKG->DARPP-32 Phosphorylates Neuronal_Excitability Neuronal Excitability DARPP-32->Neuronal_Excitability Modulates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Models) cluster_clinical Clinical Translation Radiosynthesis Radiosynthesis and Purification Binding_Affinity Binding Affinity and Selectivity Assays Radiosynthesis->Binding_Affinity Autoradiography In Vitro Autoradiography on Brain Tissue Binding_Affinity->Autoradiography Biodistribution Ex Vivo Biodistribution Studies Autoradiography->Biodistribution PET_Imaging Dynamic PET Imaging Biodistribution->PET_Imaging Pharmacokinetic_Modeling Kinetic Modeling of PET Data PET_Imaging->Pharmacokinetic_Modeling Blocking_Studies In Vivo Blocking and Displacement Studies Pharmacokinetic_Modeling->Blocking_Studies Dosimetry Radiation Dosimetry Studies Blocking_Studies->Dosimetry Human_PET_Studies First-in-Human PET Studies Dosimetry->Human_PET_Studies

References

A Proposed Framework for the Multi-Center Validation of the AMG 580 PET Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific multi-center validation study for the AMG 580 PET protocol has not been publicly documented. This guide, therefore, presents a proposed framework based on best practices in PET imaging multi-center trials and available data on the AMG 580 tracer and other phosphodiesterase 10A (PDE10A) radioligands. The experimental data provided are illustrative and derived from studies on comparable tracers to guide researchers in establishing a robust validation protocol.

Introduction

AMG 580 is a novel and potent phosphodiesterase 10A (PDE10A) inhibitor developed as a positron emission tomography (PET) tracer.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum and is a key therapeutic target for neurological and psychiatric disorders such as Huntington's disease and schizophrenia.[2][3][4] The ability to quantitatively assess PDE10A expression and occupancy in the human brain is crucial for the development of new therapeutics targeting this enzyme. A standardized and validated multi-center PET imaging protocol is essential to ensure the reliability and comparability of data collected across different research sites. This guide outlines a proposed framework for such a validation, comparing the potential performance of AMG 580 with other relevant PDE10A tracers and providing detailed experimental methodologies.

Comparative Analysis of PDE10A PET Tracers

While specific multi-center comparative data for AMG 580 is not yet available, a comparison with other established PDE10A PET tracers can inform the design of a validation study. The following table summarizes key parameters for [¹⁸F]AMG 580 and other notable PDE10A radioligands, with data extracted from non-human primate and initial human studies.

Tracer Target Radiolabel Binding Potential (BPND) in Striatum (NHP) Key Advantages Potential Challenges
[¹⁸F]AMG 580 PDE10A¹⁸F~3.1[1]High binding potential, suitable for target occupancy studies.[1]Limited published data on human kinetics and metabolism.
[¹¹C]TZ1964B PDE10A¹¹C~2.5-3.0[5]Well-characterized kinetics.Short half-life of ¹¹C limits use to sites with a cyclotron.
[¹⁸F]MNI-659 PDE10A¹⁸F~2.0-2.5[5][6]Longer half-life of ¹⁸F allows for centralized production and distribution.Lower binding potential compared to some other tracers.[5]
[¹⁸F]JNJ42259152 PDE10A¹⁸FHighShown to be safe and selective with appropriate kinetics for clinical use.[3]Data on direct comparison of binding potential with AMG 580 is limited.

Proposed Experimental Protocol for a Multi-Center Validation Study of [¹⁸F]AMG 580 PET

This protocol is designed to establish the reliability, reproducibility, and comparability of [¹⁸F]AMG 580 PET imaging across multiple centers.

1. Subject Recruitment and Selection:

  • Healthy Volunteers: A cohort of healthy volunteers will be recruited at each center to establish baseline imaging parameters.

  • Inclusion Criteria: Age 18-55, no history of neurological or psychiatric disorders, no current medications acting on the central nervous system, and able to provide informed consent.

  • Exclusion Criteria: Contraindications to PET or MRI scanning, pregnancy or breastfeeding, history of significant medical conditions.

2. Radiotracer Production and Quality Control:

  • Standardized Synthesis: A standardized protocol for the automated synthesis of [¹⁸F]AMG 580 will be implemented across all participating centers.

  • Quality Control: Each batch of [¹⁸F]AMG 580 must undergo rigorous quality control testing for radiochemical purity, specific activity, and absence of chemical and microbial contaminants, adhering to cGMP guidelines.

3. PET/CT Image Acquisition:

  • Scanner Qualification: All PET/CT scanners will undergo a qualification process using a standardized phantom to ensure cross-calibration and harmonization of quantitative data.[7]

  • Patient Preparation: Subjects will be instructed to fast for at least 4 hours prior to scanning.

  • Tracer Injection: A target dose of 185 MBq (5 mCi) of [¹⁸F]AMG 580 will be administered as an intravenous bolus.

  • Dynamic Acquisition: Dynamic PET data will be acquired in 3D mode for 90 minutes post-injection, with a high-resolution research tomograph (HRRT) or equivalent scanner.

  • Anatomical Imaging: A high-resolution T1-weighted MRI scan will be acquired for each subject for anatomical co-registration and region of interest definition.

4. Image Analysis:

  • Motion Correction: Dynamic PET images will be corrected for head motion.

  • Co-registration: PET images will be co-registered to the individual's MRI.

  • Kinetic Modeling: Regional time-activity curves will be extracted for key brain regions, including the striatum (caudate, putamen), thalamus, and cerebellum. The cerebellum will be used as a reference region.

  • Outcome Measures: The primary outcome measure will be the non-displaceable binding potential (BPND), calculated using a validated kinetic model such as the simplified reference tissue model (SRTM).[1]

5. Statistical Analysis:

  • Test-Retest Reliability: A subset of subjects at each center will undergo a second [¹⁸F]AMG 580 PET scan within 2-4 weeks to assess test-retest reliability of BPND measurements. Intraclass correlation coefficients (ICCs) will be calculated.

  • Inter-Center Variability: BPND values from healthy volunteers across all centers will be compared to assess inter-center variability.

Visualizations

Below are diagrams illustrating the proposed experimental workflow and the relevant biological pathway.

G cluster_pre Pre-Study Phase cluster_study Study Execution Phase (Per Subject) cluster_post Post-Study Phase Site_Selection Site Selection & Qualification Protocol_Standardization Protocol Standardization Site_Selection->Protocol_Standardization Scanner_Harmonization Scanner Harmonization (Phantom Scans) Protocol_Standardization->Scanner_Harmonization Subject_Recruitment Subject Recruitment Scanner_Harmonization->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening Screening Informed_Consent->Screening MRI_Acquisition Anatomical MRI Screening->MRI_Acquisition PET_Scan_1 [18F]AMG 580 PET Scan 1 MRI_Acquisition->PET_Scan_1 Test_Retest Test-Retest Scan (PET Scan 2) PET_Scan_1->Test_Retest Data_Analysis Image & Kinetic Data Analysis Test_Retest->Data_Analysis Reliability_Analysis Test-Retest Reliability Analysis Data_Analysis->Reliability_Analysis Variability_Analysis Inter-Center Variability Analysis Data_Analysis->Variability_Analysis Final_Report Final Validation Report Reliability_Analysis->Final_Report Variability_Analysis->Final_Report

Proposed workflow for the multi-center validation of the AMG 580 PET protocol.

PDE10A_Pathway cAMP cAMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP cGMP cGMP->PDE10A PKG PKG cGMP->PKG AMP 5'-AMP PDE10A->AMP GMP 5'-GMP PDE10A->GMP Downstream Downstream Signaling (e.g., DARPP-32 phosphorylation) PKA->Downstream PKG->Downstream AMG580 AMG 580 This compound->PDE10A Inhibition

Simplified signaling pathway of PDE10A and the inhibitory action of AMG 580.

Conclusion

The development of [¹⁸F]AMG 580 as a PET tracer for PDE10A holds significant promise for advancing our understanding of neurological and psychiatric disorders and for facilitating the development of novel therapeutics. A rigorous multi-center validation of the [¹⁸F]AMG 580 PET protocol is a critical next step to ensure its utility in large-scale clinical trials. The proposed framework in this guide provides a comprehensive roadmap for conducting such a validation study, emphasizing standardization, quality control, and robust data analysis. By adhering to these principles, the research community can establish [¹⁸F]AMG 580 as a reliable and valuable tool in neuroscience and drug development.

References

Correlating AMG 580 PET Findings with Clinical Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the positron emission tomography (PET) tracer AMG 580, its target, Phosphodiesterase 10A (PDE10A), and the compelling preclinical rationale for its application in oncology. While direct clinical data correlating AMG 580 PET findings with cancer outcomes are not yet available, this document presents analogous data from related studies to illustrate potential methodologies and comparative benchmarks for future research.

Introduction to AMG 580 and its Target, PDE10A

AMG 580 is a novel and selective small-molecule antagonist of Phosphodiesterase 10A (PDE10A), developed as a PET tracer.[1] Initially investigated for its potential in neurological and psychiatric disorders such as Huntington's disease and schizophrenia due to the high expression of PDE10A in the brain's striatum, emerging evidence now points to a significant role for PDE10A in oncology.[1][2][3]

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Its role in cancer is context-dependent, acting as an oncogene in several cancers, including colorectal, ovarian, gastric, and non-small cell lung cancer (NSCLC).[4][5] In these tumors, overexpression of PDE10A leads to the degradation of cAMP and cGMP, which in turn suppresses key tumor-suppressive signaling pathways like protein kinase A (PKA) and protein kinase G (PKG).[5][6]

Preclinical Evidence for PDE10A as an Oncology Target

Pharmacological inhibition of PDE10A has demonstrated significant anti-tumor effects in preclinical models. These studies provide a strong basis for the use of a PDE10A-targeted PET tracer like AMG 580 to visualize tumor tissue and potentially predict or monitor response to PDE10A inhibitors.

Cancer TypePDE10A InhibitorKey Preclinical FindingsReference
Non-Small Cell Lung Cancer (NSCLC) PQ10, Pf2545920, PapaverineInhibition of PDE10A suppressed lung tumor cell growth and colony formation. PQ10 treatment increased intracellular cGMP, activated PKG, and suppressed oncogenic β-catenin and MAPK signaling.[6]
Colon Cancer Various selective inhibitorsInhibition suppressed colon tumor growth by activating cGMP/PKG signaling, which blocked the nuclear translocation of β-catenin.[4]
Ovarian Cancer TP-10PDE10A inhibition increased cancer cell death, decreased proliferation, and potentiated the effect of doxorubicin. In xenograft models, it attenuated tumor growth.[7]

Correlating PDE10A PET Imaging with Clinical Outcomes: A Neurological Analogue

While AMG 580 PET studies in oncology are yet to be published, research in Huntington's disease using other PDE10A PET tracers provides a framework for how imaging findings can be correlated with clinical outcomes. In these studies, reduced tracer binding in the striatum, indicating lower PDE10A levels, has been shown to correlate with the severity of the disease.

PET TracerDiseaseCorrelation with Clinical OutcomesReference
[18F]MNI-659Huntington's DiseaseLower striatal binding was associated with worse Unified Huntington's Disease Rating Scale (UHDRS) motor scores and a higher disease burden of pathology.[8][9]
[18F]JNJ42259152Huntington's DiseaseSignificant reductions in tracer binding were observed in the caudate and putamen of patients with manifest Huntington's Disease.[8][9]

These studies establish a precedent for using PDE10A PET to quantify a molecular target and link it to clinical progression, a paradigm that could be translated to oncology.

Experimental Protocols

General Protocol for Preclinical Evaluation of PDE10A Inhibitors in Cancer Models

This protocol is a synthesized example based on methodologies from published preclinical studies on PDE10A inhibition in cancer.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., NSCLC, colon, ovarian) with confirmed PDE10A overexpression and normal control cells are cultured under standard conditions.

  • In Vitro Proliferation Assay: Cells are treated with varying concentrations of a PDE10A inhibitor (e.g., PQ10, TP-10) or vehicle control. Cell viability is assessed at different time points (e.g., 24, 48, 72 hours) using assays such as MTT or colony formation assays.

  • Western Blot Analysis: To confirm the mechanism of action, cells are treated with the PDE10A inhibitor. Cell lysates are then analyzed by Western blot for markers of downstream pathway modulation, such as levels of phosphorylated VASP (a marker of PKG activation), β-catenin, and components of the MAPK pathway (e.g., p-ERK).

  • In Vivo Xenograft Studies: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are randomized to receive the PDE10A inhibitor or vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised for histological and molecular analysis.

Proposed Workflow for a Clinical Trial Correlating AMG 580 PET with Outcomes in Oncology

This hypothetical workflow is based on standard protocols for PET imaging in clinical trials and the existing research on PDE10A.

G cluster_screening Patient Screening cluster_imaging Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient Patient with confirmed diagnosis (e.g., NSCLC, Colorectal Cancer) Inclusion Inclusion/Exclusion Criteria Met (e.g., measurable disease, performance status) Patient->Inclusion Consent Informed Consent Inclusion->Consent BaselinePET Baseline [18F]AMG 580 PET/CT Scan (Quantify PDE10A expression - SUVmax, SUVmean) Consent->BaselinePET BaselineClinical Baseline Clinical Assessment (e.g., RECIST 1.1, QoL questionnaires) Consent->BaselineClinical Treatment Initiation of Therapy (e.g., PDE10A inhibitor, Standard of Care) BaselinePET->Treatment FollowupPET Follow-up [18F]AMG 580 PET/CT Scan (Assess change in PDE10A expression) Treatment->FollowupPET FollowupClinical Follow-up Clinical Assessment (e.g., RECIST 1.1, Progression-Free Survival) Treatment->FollowupClinical Correlation Correlate PET findings with Clinical Outcomes (e.g., Baseline SUVmax vs. PFS, Change in SUV vs. Response) FollowupPET->Correlation FollowupClinical->Correlation

Caption: Hypothetical workflow for a clinical trial evaluating AMG 580 PET.

Signaling Pathways

The oncogenic role of PDE10A in certain cancers is primarily mediated through its suppression of the cGMP/PKG and cAMP/PKA signaling pathways, which in turn leads to the activation of pro-tumorigenic pathways like Wnt/β-catenin and MAPK/ERK.

PDE10A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA cAMP->PKA Activation cGMP->PDE10A Hydrolysis PKG PKG cGMP->PKG Activation AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Wnt_beta_catenin Wnt/β-catenin Pathway PKA->Wnt_beta_catenin Inhibition PKG->Wnt_beta_catenin Inhibition MAPK_ERK MAPK/ERK Pathway PKG->MAPK_ERK Inhibition Proliferation Cell Proliferation, Survival, Invasion Wnt_beta_catenin->Proliferation MAPK_ERK->Proliferation

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AMG580

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

AMG580 should be handled with care to minimize exposure. The following table summarizes the essential personal protective equipment (PPE) and handling guidelines.

CategoryRecommendation
Eye Protection Wear safety glasses with side shields or chemical splash goggles.
Hand Protection Use chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection A lab coat or other protective clothing should be worn.
Respiratory Protection Handle in a well-ventilated area. A fume hood is required when working with the solid compound or when there is a potential for aerosol generation.
Spill Management In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use an absorbent material to contain the spill. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Personnel and Environmental Protection

All personnel handling this compound must be trained in the proper handling of potent compounds. Work should be conducted in designated areas to prevent cross-contamination. All waste generated, including unused compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Do not dispose of any this compound-containing waste down the drain or in the regular trash.

Experimental Protocol: Proper Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, pipette tips, gloves, and other disposable labware, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a sealed, leak-proof, and compatible liquid waste container. Do not mix with incompatible waste streams.
  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Waste Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste" as soon as the first piece of waste is added.
  • The label must include the full chemical name ("this compound") and any other chemical constituents (e.g., solvents) with their approximate concentrations.
  • Indicate the relevant hazard characteristics (e.g., "Potent Compound," "Handle with Caution").
  • Include the accumulation start date and the name of the principal investigator or laboratory.

3. Storage of Hazardous Waste:

  • Store all this compound hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
  • The SAA should be under the control of the laboratory personnel and away from general laboratory traffic.
  • Ensure all containers are tightly closed when not in use.

4. Requesting Waste Pickup:

  • Once a waste container is full or has reached its accumulation time limit (as per your institution's policy), contact your institution's EHS department to schedule a hazardous waste pickup.
  • Do not attempt to transport hazardous waste outside of the designated laboratory and SAA.

This compound and the PDE10A Signaling Pathway

This compound is an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in neuronal signaling. By inhibiting PDE10A, this compound increases the concentration of cAMP and cGMP, thereby modulating the activity of the direct and indirect striatal output pathways. This mechanism is of interest for the therapeutic treatment of certain neurological and psychiatric disorders.

PDE10A_Signaling_Pathway cluster_direct Direct Pathway (Striatonigral) cluster_indirect Indirect Pathway (Striatopallidal) D1R D1 Receptor AC_d Adenylyl Cyclase D1R->AC_d + cAMP_d cAMP AC_d->cAMP_d + PKA_d PKA cAMP_d->PKA_d + PDE10A PDE10A cAMP_d->PDE10A DARPP32_d DARPP-32 PKA_d->DARPP32_d + D2R D2 Receptor AC_i Adenylyl Cyclase D2R->AC_i - cAMP_i cAMP AC_i->cAMP_i + PKA_i PKA cAMP_i->PKA_i + cAMP_i->PDE10A DARPP32_i DARPP-32 PKA_i->DARPP32_i + AMP AMP PDE10A->AMP Hydrolysis This compound This compound This compound->PDE10A Inhibition

Caption: PDE10A signaling pathway in striatal medium spiny neurons.

Personal protective equipment for handling AMG580

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AMG580 (CAS Number: 1227067-71-1) is not publicly available. The following guidance is based on general best practices for handling potent, selective small molecule inhibitors in a laboratory setting. Researchers must consult the specific SDS provided by their supplier and adhere to all applicable federal, state, and local regulations, as well as their institution's Environmental Health and Safety (EHS) protocols. This information is intended to supplement, not replace, official safety procedures.

This compound is described as a novel, potent, and selective phosphodiesterase 10A (PDE10A) inhibitor.[1] Due to its potent biological activity, it should be handled with care to avoid exposure.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form or when preparing solutions, appropriate personal protective equipment should be worn. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary when there is a significant risk of splashes.
Skin Protection A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for added protection.
Respiratory Protection For operations that may generate dust or aerosols, use a certified respirator (e.g., N95 or higher) within a chemical fume hood.
Foot Protection Closed-toe shoes are required in the laboratory.

Experimental Protocols

Handling Procedure:

  • Preparation: Always handle solid this compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: If working with the solid form, weigh it out carefully to avoid generating dust. Use a draft shield on the balance if necessary.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent. For larger spills, evacuate the area and contact your institution's EHS office.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Remove contaminated PPE before leaving the laboratory.

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[2]

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and contaminated PPE (e.g., gloves) in a designated, sealed, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and appropriately labeled liquid hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.[2]

    • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but follow your institution's specific guidelines.[2]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Ensure secondary containment is used to prevent spills.[2]

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2]

Mandatory Visualization

The following diagram illustrates the general workflow for handling and disposing of this compound safely.

AMG580_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid this compound prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_event Spill Occurs handle_weigh->spill_event cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate handle_solution->spill_event cleanup_segregate Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Containers cleanup_segregate->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store cleanup_dispose Arrange for EHS Disposal cleanup_store->cleanup_dispose spill_contain Contain & Absorb Spill spill_event->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose spill_dispose->cleanup_label

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.